Product packaging for 2-(Piperidin-1-yl)isonicotinonitrile(Cat. No.:CAS No. 127680-89-1)

2-(Piperidin-1-yl)isonicotinonitrile

Cat. No.: B1582299
CAS No.: 127680-89-1
M. Wt: 187.24 g/mol
InChI Key: RCMZEWFYJLACAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Piperidin-1-yl)isonicotinonitrile is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3 B1582299 2-(Piperidin-1-yl)isonicotinonitrile CAS No. 127680-89-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-ylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-9-10-4-5-13-11(8-10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMZEWFYJLACAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333002
Record name 2-(Piperidin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127680-89-1
Record name 2-(1-Piperidinyl)-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127680-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Piperidin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Piperidin-1-yl)isonicotinonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Piperidin-1-yl)isonicotinonitrile (CAS Number: 127680-89-1), a heterocyclic building block with significant potential in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a thorough understanding for its application in research and development.

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing rings like pyridine and piperidine being particularly prominent.[1] The title compound, this compound, merges these two privileged scaffolds. The pyridine ring, an aromatic heterocycle, is a key pharmacophore that can influence metabolic stability and target binding, while the saturated piperidine ring provides a three-dimensional structural element that can be crucial for optimizing interactions with biological targets.[1] This combination makes it a valuable intermediate, particularly in the synthesis of kinase inhibitors and agents targeting the central nervous system (CNS).[2]

Physicochemical and Safety Profile

A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 127680-89-1[3]
Molecular Formula C₁₁H₁₃N₃[3]
Molecular Weight 187.24 g/mol [2]
IUPAC Name 2-(Piperidin-1-yl)pyridine-4-carbonitrile[3]
Melting Point 55-57.5 °C
Boiling Point 153 °C
Appearance Solid
Purity Typically >97%[3]

Safety Information:

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.

Synthesis and Purification: A Detailed Protocol

The most logical and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is highly effective for the substitution of leaving groups on electron-deficient aromatic rings, such as pyridines, particularly when activated by electron-withdrawing groups like the nitrile (CN) group.[4][5][6]

The proposed synthesis involves the reaction of a suitable 2-halo-isonicotinonitrile, most commonly 2-chloroisonicotinonitrile, with piperidine. The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophilic piperidine attacks the electron-deficient carbon bearing the chlorine atom. Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring.

G cluster_reactants Reactants cluster_reaction Nucleophilic Aromatic Substitution (SNAr) cluster_conditions Reaction Conditions 2-Chloroisonicotinonitrile 2-Chloroisonicotinonitrile Meisenheimer_Intermediate Meisenheimer Intermediate 2-Chloroisonicotinonitrile->Meisenheimer_Intermediate Piperidine attack Piperidine Piperidine Piperidine->Meisenheimer_Intermediate Product This compound Meisenheimer_Intermediate->Product Chloride elimination Solvent Solvent (e.g., Ethanol, THF) Base Base (e.g., TEA, K2CO3) Temperature Reflux G cluster_applications Potential Therapeutic Applications cluster_details Examples and Rationale Start This compound Kinase_Inhibitors Kinase Inhibitors Start->Kinase_Inhibitors Further Synthesis & Derivatization CNS_Agents CNS Agents Start->CNS_Agents Further Synthesis & Derivatization PIM1 PIM-1 Kinase Inhibitors Kinase_Inhibitors->PIM1 Aurora Aurora Kinase Inhibitors Kinase_Inhibitors->Aurora M4_PAM M4 PAMs (Schizophrenia) CNS_Agents->M4_PAM Other_CNS Other CNS Targets CNS_Agents->Other_CNS

References

2-(Piperidin-1-yl)isonicotinonitrile IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Piperidin-1-yl)isonicotinonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, synthesis, characterization, and its strategic application as a key intermediate in the creation of novel therapeutic agents. The narrative is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical utility.

Introduction: A Scaffold of Pharmaceutical Importance

This compound, a molecule featuring both a saturated piperidine ring and an aromatic pyridine ring, represents a privileged scaffold in medicinal chemistry.[1] The pyridine ring is a fundamental component in numerous pharmaceuticals, valued for its ability to modulate pharmacological activity and enhance binding to biological targets.[1][2] Similarly, the piperidine moiety is one of the most vital synthetic fragments for drug design, present in a wide array of pharmaceuticals and natural alkaloids.[3] The fusion of these two scaffolds in this compound creates a versatile platform for developing novel compounds, particularly in the fields of oncology and neuroscience.[4]

The formal IUPAC name for this compound is 2-(piperidin-1-yl)pyridine-4-carbonitrile .[5][6] It is also commonly referred to by synonyms such as 2-piperidinoisonicotinonitrile and 4-cyano-2-(piperidin-1-yl)pyridine.[6][7]

Physicochemical and Structural Characteristics

A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueSource
IUPAC Name 2-(piperidin-1-yl)pyridine-4-carbonitrile[5][6]
CAS Number 127680-89-1[5][7]
Molecular Formula C₁₁H₁₃N₃[5][7]
Molecular Weight 187.24 g/mol [6][7]
Melting Point 55 °C[7]
Boiling Point 153 °C[7]
Canonical SMILES N#CC1=CC=NC(N2CCCCC2)=C1[5]
InChI Key RCMZEWFYJLACAL-UHFFFAOYSA-N[5]

Below is a 2D structural representation of the molecule, generated using the DOT language.

Caption: 2D structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established pathway involves the displacement of a suitable leaving group, such as a halogen, from the pyridine ring by the nucleophilic piperidine.

General Synthesis Workflow

The logical flow for the synthesis begins with readily available starting materials, proceeds through the core SNAr reaction, and concludes with product purification and characterization.

G Synthesis Workflow Start Starting Materials: - 2-Chloroisonicotinonitrile - Piperidine - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Combine and heat Workup Aqueous Workup (Extraction with organic solvent) Reaction->Workup Cool and quench Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Isolate crude product Characterization Product Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis.

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloroisonicotinonitrile (1.38 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and dimethylformamide (DMF, 30 mL).

  • Reaction Initiation: Add piperidine (1.02 g, 12 mmol) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL). Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure title compound.

Mechanistic Rationale

The SNAr mechanism is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen and the nitrile group (-CN) at the 4-position. These groups stabilize the negative charge of the intermediate Meisenheimer complex, which forms upon the nucleophilic attack of piperidine at the C2 position. The subsequent loss of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the final product. The use of a non-nucleophilic base like potassium carbonate is crucial to neutralize the HCl generated in situ, driving the reaction to completion.

Spectroscopic Characterization

Unambiguous characterization of the synthesized compound is essential for quality control and regulatory purposes. The expected spectroscopic data are as follows:

  • ¹H NMR: Signals corresponding to the protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The protons of the piperidine ring would appear in the aliphatic region (δ 1.5-3.5 ppm), with distinct chemical shifts for the protons alpha and beta/gamma to the nitrogen.

  • ¹³C NMR: Resonances for the pyridine and piperidine carbons would be observed, along with a characteristic signal for the nitrile carbon (δ ~118 ppm).

  • IR Spectroscopy: A sharp, strong absorption band around 2220-2240 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. C-N and C-H stretching vibrations will also be present.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 187.11, corresponding to the molecular formula C₁₁H₁₃N₃.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate for synthesizing more complex molecules with therapeutic potential.[4] Its structure is particularly suited for targeting enzymes and receptors implicated in various diseases.

Scaffold for Kinase Inhibitors

The piperidine-pyridine core is a privileged structure in the development of kinase inhibitors.[4][8] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer. The piperidine ring can be tailored to fit into hydrophobic pockets of kinase active sites, while the pyridine nitrogen can form crucial hydrogen bonds with key amino acid residues, enhancing binding affinity and selectivity.[8]

Intermediate for CNS-Active Agents

The piperidine moiety is frequently found in drugs that target the Central Nervous System (CNS).[9] Its physicochemical properties can facilitate penetration of the blood-brain barrier. By modifying the nitrile group or the pyridine ring of this compound, medicinal chemists can synthesize libraries of compounds for screening against CNS targets, such as receptors and enzymes involved in neurological disorders.[4][9]

The diagram below illustrates the role of this compound as a versatile starting point for creating diverse molecular libraries.

G Core This compound (Core Scaffold) Mod1 Modification of Nitrile Group (e.g., reduction to amine, hydrolysis to acid/amide) Core->Mod1 Mod2 Substitution on Pyridine Ring (e.g., further functionalization) Core->Mod2 Mod3 Substitution on Piperidine Ring (less common, requires synthesis from substituted piperidine) Core->Mod3 Lib1 Amine/Amide Library (CNS Targets) Mod1->Lib1 Lib2 Carboxylic Acid Library (Metabolic Targets) Mod1->Lib2 Lib3 Substituted Pyridine Library (Kinase Inhibitors) Mod2->Lib3

Caption: Strategic diversification from the core this compound scaffold.

Protocol: In Vitro Kinase Inhibition Assay

To assess the potential of a derivative synthesized from this compound, a standard in vitro kinase assay can be performed.

  • Assay Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in DMSO.

  • Reaction Mixture: In a 96-well plate, add the kinase, the fluorescently-labeled peptide substrate, and the test compound to the kinase buffer.

  • Initiation: Initiate the reaction by adding ATP. The final volume should be ~25 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Termination: Stop the reaction by adding a termination buffer containing EDTA.

  • Detection: Measure the amount of phosphorylated and unphosphorylated substrate using a suitable microplate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Safety and Handling

According to safety data, this compound is classified as harmful and an irritant (GHS07 pictogram).[5] It is known to cause skin irritation (Hazard Statement H315).[5]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its unique combination of the piperidine and functionalized pyridine scaffolds makes it a valuable building block for the synthesis of compound libraries aimed at discovering novel therapeutics. A thorough understanding of its synthesis, properties, and potential applications, as detailed in this guide, empowers researchers to effectively leverage this molecule in their drug discovery programs, particularly in the pursuit of new kinase inhibitors and CNS-active agents.

References

An In-depth Technical Guide to the Synthesis of 2-(Piperidin-1-yl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to 2-(Piperidin-1-yl)isonicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The primary focus is on the robust and widely applicable Nucleophilic Aromatic Substitution (SNAr) pathway, detailing the underlying mechanistic principles, precursor synthesis, and a field-proven experimental protocol. This document is designed to serve as a practical resource, bridging theoretical concepts with actionable laboratory procedures to empower researchers in the synthesis of this valuable molecular scaffold.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative recognized as a key intermediate in the synthesis of complex pharmaceutical agents.[1] Its structural motif, featuring a piperidine ring appended to a cyanopyridine core, is instrumental in the development of kinase inhibitors and other targeted therapeutics.[2] Understanding its synthesis is crucial for chemists aiming to construct novel molecular entities for drug discovery programs. The core of its synthesis lies in the strategic functionalization of the pyridine ring, a process governed by fundamental principles of heteroaromatic chemistry.

This guide elucidates the most efficient and reliable method for its preparation: the nucleophilic aromatic substitution (SNAr) reaction between piperidine and an activated 2-halopyridine precursor. We will explore the causality behind the reaction's success, from the electronic properties of the pyridine ring to the practical considerations of process execution.

Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 127680-89-1[3][4]
Molecular Formula C₁₁H₁₃N₃[3][4]
Molecular Weight 187.24 g/mol [3]
Melting Point 55 °C[3]
IUPAC Name 2-(Piperidin-1-yl)pyridine-4-carbonitrile[4]

The Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is predominantly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the intrinsic electronic nature of the pyridine ring, which is further enhanced by the strategic placement of substituents.

Mechanistic Underpinnings: Why SNAr Works

The pyridine ring is inherently electron-deficient compared to benzene, a result of the electronegative nitrogen atom withdrawing electron density. This property makes the ring susceptible to attack by nucleophiles.

  • Positional Activation: Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[5] An attack at these positions allows the negative charge of the resulting intermediate, known as a Meisenheimer complex, to be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[5]

  • Role of the Activating Group: The presence of a strong electron-withdrawing group (EWG), such as the nitrile (-CN) group at the C4 position, is critical. This group further depletes the ring of electron density, enhancing its electrophilicity and making it exceptionally reactive towards nucleophiles at the C2 position.[5][6]

  • The Leaving Group: A suitable leaving group, typically a halide (e.g., Cl⁻), is required at the position of attack (C2). The reaction proceeds via an addition-elimination mechanism: the nucleophile (piperidine) first adds to the ring to form the stabilized Meisenheimer intermediate, after which the leaving group is expelled to restore aromaticity.[7]

SNAr reaction mechanism for the synthesis.
Synthesis of the Key Precursor: 2-Chloro-4-cyanopyridine

A reliable supply of the starting material, 2-chloro-4-cyanopyridine, is paramount. The most common and efficient laboratory-scale synthesis starts from 4-cyanopyridine (also known as isonicotinonitrile).[8]

  • N-Oxidation: 4-cyanopyridine is first oxidized to 4-cyanopyridine N-oxide. This step activates the pyridine ring for the subsequent chlorination.

  • Chlorination: The N-oxide is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[9] This reaction introduces a chlorine atom predominantly at the C2 position.

This precursor is a stable, crystalline solid that serves as an excellent electrophile for the SNAr reaction.[2] Several detailed procedures for its preparation have been reported in the literature.[9]

Detailed Experimental Protocol

This protocol describes a robust and reproducible method for the synthesis of this compound from 2-chloro-4-cyanopyridine.

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesAmount
2-Chloro-4-cyanopyridineC₆H₃ClN₂138.551.0 eq(e.g., 5.0 g)
PiperidineC₅H₁₁N85.152.5 eq(e.g., 7.7 mL)
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.5 eq(e.g., 7.5 g)
Acetonitrile (CH₃CN)CH₃CN41.05-(e.g., 50 mL)
Ethyl AcetateC₄H₈O₂88.11-(For extraction)
Brine (Saturated NaCl)NaCl(aq)--(For washing)
Anhydrous Sodium SulfateNa₂SO₄142.04-(For drying)
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-cyanopyridine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (10 mL per gram of starting material).

  • Addition of Nucleophile: While stirring the suspension at room temperature, add piperidine (2.5 eq) dropwise via syringe. Using an excess of piperidine ensures the reaction goes to completion and helps as a scavenger for the generated HCl, though the primary base is K₂CO₃.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching and Extraction: After cooling the reaction mixture to room temperature, filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Liquid-Liquid Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and then with brine (1x). This removes any remaining inorganic impurities and residual piperidine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, often an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Process Visualization and Workflow

A clear visualization of the entire synthetic workflow, from commercially available starting materials to the final purified product, is essential for planning and execution.

References

biological activity of 2-(Piperidin-1-yl)isonicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-(Piperidin-1-yl)isonicotinonitrile Derivatives

Authored by: A Senior Application Scientist

Foreword: The intersection of heterocyclic chemistry and drug discovery continues to yield compounds of profound therapeutic potential. Among these, the scaffold of this compound stands out as a versatile backbone for the development of novel agents targeting a spectrum of diseases. The inherent structural features of the electron-deficient pyridine ring, the flexible piperidine moiety, and the reactive nitrile group provide a unique chemical space for generating diverse molecular libraries. This guide synthesizes current research to provide an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of these promising derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for next-generation therapeutics.

Core Synthesis Strategies and Methodologies

The synthetic accessibility of this compound derivatives is a key advantage for their exploration in medicinal chemistry. The primary route involves the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, at the 2-position of the isonicotinonitrile ring with piperidine or its derivatives.

A common precursor is 2-chloroisonicotinonitrile, which readily reacts with various substituted piperidines. The reaction is typically carried out in a polar solvent, such as ethanol or dimethylformamide (DMF), and may be facilitated by a base to neutralize the hydrogen halide formed during the reaction.[1] Further functionalization can be achieved by modifying the pyridine ring or the piperidine moiety before or after the key coupling step.

Workflow for Derivative Synthesis

A generalized workflow for the synthesis of these derivatives is illustrated below. This process begins with the selection of a suitable substituted 2-chloropyridine precursor, which is then reacted with the desired piperidine derivative to yield the final product.

G cluster_0 Precursor Synthesis cluster_1 Final Coupling Step A Start with 1,3-diarylpropen-1-one B React with active methylene compound (e.g., ethyl cyanoacetate) A->B C Cyclization to form cyanopyridone B->C D Chlorination with POCl3 C->D E Yields 2-chloro-nicotinonitrile Derivative D->E F 2-chloro-nicotinonitrile Derivative H Nucleophilic Aromatic Substitution (SNAr) F->H G Piperidine or Substituted Piperidine G->H I Target 2-(Piperidin-1-yl) isonicotinonitrile Derivative H->I

Caption: Generalized synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of 6-(2,4-Dichlorophenyl)-4-(4-fluorophenyl)-2-(2-methylpiperidin-1-yl)nicotinonitrile[1]

This protocol provides a self-validating system for synthesizing a representative derivative. The causality behind each step is explained to ensure reproducibility and understanding.

  • Reactant Preparation: A mixture of 2-chloro-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)nicotinonitrile (0.01 mol) and 2-methylpiperidine (0.01 mol) is prepared.

    • Rationale: Equimolar amounts are used to ensure the reaction goes to completion without excess starting material, which could complicate purification.

  • Solvent Addition: The reactants are dissolved in absolute ethanol (30 mL).

    • Rationale: Ethanol serves as a polar protic solvent that can solvate the reactants and facilitate the SNAr reaction. "Absolute" ethanol is used to minimize water, which could lead to side reactions.

  • Reaction Condition: The mixture is refluxed for 6–12 hours.

    • Rationale: Heating to reflux provides the necessary activation energy for the nucleophilic attack of the piperidine nitrogen on the electron-deficient pyridine ring, displacing the chloride. The reaction time is monitored (e.g., by TLC) to determine completion.

  • Work-up and Isolation: The reaction mixture is poured onto ice/cold water.

    • Rationale: This step precipitates the organic product, which is generally insoluble in water, while the solvent and any inorganic byproducts remain in the aqueous phase.

  • Purification: The precipitate is filtered, washed with petroleum ether (60–80), and finally crystallized from ethanol.

    • Rationale: Filtration isolates the crude product. Washing with petroleum ether removes nonpolar impurities. Recrystallization from ethanol is a final purification step to obtain a highly pure crystalline product.

  • Characterization: The final product is characterized by IR, 1H-NMR, 13C-NMR, and elemental analysis to confirm its structure and purity.[1]

Anticancer Activity: A Primary Therapeutic Avenue

A significant body of research highlights the potent anticancer properties of this compound derivatives. These compounds have demonstrated robust cytotoxic activity against a range of human cancer cell lines, often surpassing the efficacy of established chemotherapeutic agents like doxorubicin.[1][2]

Cytotoxicity Profile

The table below summarizes the in vitro cytotoxic activity (IC50 values) of selected derivatives against various cancer cell lines.

Compound IDModificationCell Line (Cancer Type)IC50 (µM)Reference
9a Benzohydrazide derivativeMCF-7 (Breast)2.0[2]
7c Pyridine derivativeSK-OV-3 (Ovarian)5.12[2]
Compound 8 Pyridin-3-carbonitrile derivativeMCF-7, NCI-H460, SF-2680.01-0.02 µg/mL[1]
Compound 16 Pyridin-3-carbonitrile derivativeMCF-7, NCI-H460, SF-2680.01-0.02 µg/mL[1]
17a Piperidine derivativePC3 (Prostate)Concentration-dependent inhibition[3]

Note: Direct comparison of values should be done cautiously due to variations in experimental conditions.

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the anticancer effect of these derivatives is the induction of programmed cell death, or apoptosis.[2] This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation. Studies have shown that treatment with these compounds leads to characteristic morphological changes associated with apoptosis and can be confirmed through assays like TUNEL.[2]

Key molecular events include:

  • Modulation of Bcl-2 Family Proteins: A decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like BAX.[3]

  • Activation of Caspases: Increased concentration and activity of executioner caspases, such as caspase-3, which are critical for dismantling the cell.[3]

  • Cell Cycle Arrest: Some derivatives can arrest the cell cycle at specific phases (e.g., the S phase), preventing cancer cell proliferation.[3]

G Derivative 2-(Piperidin-1-yl) isonicotinonitrile Derivative PI3K_Akt PI3K/Akt Pathway Derivative->PI3K_Akt Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Expression Derivative->Bcl2 Decreases BAX BAX (Pro-apoptotic) Expression Derivative->BAX Increases PI3K_Akt->Bcl2 Downregulates Caspase Caspase Cascade Activation Bcl2->Caspase Inhibits BAX->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Antimicrobial and Anti-inflammatory Potential

Beyond oncology, this chemical scaffold has demonstrated significant promise as a source of novel antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Derivatives have been synthesized and evaluated against a panel of pathogenic bacteria and fungi. Some compounds exhibit potent activity, with Minimum Inhibitory Concentration (MIC) values comparable to or better than standard antibiotics and antifungals.[4][5] For instance, certain benzimidazole derivatives bearing the piperidine moiety showed excellent antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with MIC values as low as 6.25 µg/mL.[4] Significant antifungal activity against Candida species has also been reported.[4][6]

The structure-activity relationship suggests that lipophilicity and the nature of substituents on the piperidine ring play a crucial role in antimicrobial potency.[5]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria) to a concentration of ~5 x 105 CFU/mL.

    • Rationale: A standardized inoculum is critical for the reproducibility of MIC results.

  • Serial Dilution: The test compound is serially diluted in the broth across a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe, no drug) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are primarily linked to their ability to suppress the production of key inflammatory mediators. In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, active compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[7][8]

The mechanism often involves the inhibition of the NF-κB signaling pathway. By preventing the phosphorylation of IκBα, the compound can block the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[7]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IkB IκBα Phosphorylation TLR4->IkB NFkB NF-κB (p65) Nuclear Translocation IkB->NFkB Allows Genes Pro-inflammatory Gene Expression (TNF-α, iNOS) NFkB->Genes Induces Derivative 2-(Piperidin-1-yl) Derivative Derivative->IkB Inhibits

Caption: Inhibition of the NF-κB pathway by 2-(Piperidin-1-yl) derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on their chemical structure. SAR studies provide crucial insights for rational drug design and lead optimization.[9][10]

  • Pyridine Ring Substituents: The nature and position of substituents on the pyridine core are critical. Electron-withdrawing or donating groups can modulate the electronic properties of the ring, influencing receptor binding and pharmacokinetic properties. The presence of bulky aryl groups at positions 4 and 6, as seen in many anticancer derivatives, often enhances cytotoxic potency.[1]

  • Piperidine Moiety: The piperidine ring is not merely a linker but an active contributor to bioactivity. Substitutions on the piperidine ring can affect lipophilicity, basicity, and steric interactions with the biological target. For example, in antitubercular agents, piperidine was found to be a more potent substituent than morpholine or pyrrolidine.[5]

  • The Nitrile Group: The cyano (isonicotinonitrile) group is a key pharmacophore. It is an electronegative feature that can participate in hydrogen bonding and other interactions within a receptor's active site, a property leveraged in neonicotinoid insecticides which also feature cyano groups.[11]

Conclusion and Future Directions

The this compound scaffold represents a highly privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The compelling preclinical data, particularly in oncology, infectious diseases, and inflammation, underscore the therapeutic potential of this compound class.

Future research should focus on:

  • Lead Optimization: Systematically modifying lead compounds to improve potency, selectivity, and pharmacokinetic profiles (ADME/Tox).

  • In Vivo Efficacy: Moving promising candidates from in vitro assays to in vivo animal models to validate their therapeutic efficacy and safety.

  • Target Deconvolution: Elucidating the specific molecular targets and comprehensive mechanisms of action for the most active compounds to facilitate rational drug development.

By continuing to explore the rich chemical space of these derivatives, the scientific community is well-positioned to develop novel and effective treatments for some of the most challenging human diseases.

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(Piperidin-1-yl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting the Unexplored Path of a Novel Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. The compound 2-(Piperidin-1-yl)isonicotinonitrile presents a compelling case for investigation. It incorporates two key heterocyclic scaffolds: the piperidine ring, a ubiquitous and versatile component in numerous approved drugs known for its favorable pharmacokinetic properties, and the isonicotinonitrile moiety, a pyridine derivative that offers unique electronic and structural contributions.[1] While extensive research has been conducted on various derivatives of both piperidine and nicotinonitriles, demonstrating a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, the specific mechanism of action for this compound remains uncharacterized.[2][3][4][5][6][7][8][9]

This guide is designed for researchers, scientists, and drug development professionals. It abandons a rigid, templated approach to present a dynamic, logic-driven framework for systematically uncovering the mechanism of action of this novel compound. We will proceed from broad, unbiased screening to highly specific target validation and pathway analysis, ensuring that each experimental step is built upon a foundation of scientific rationale and self-validating principles.

Part 1: Hypothesis Generation and Unbiased Target Identification

The initial challenge with a novel compound is the absence of a defined biological target. Therefore, our primary objective is to cast a wide net to identify potential molecular interactions. The chemical structure, featuring a basic piperidine nitrogen and an electron-withdrawing nitrile group on a pyridine ring, suggests potential interactions with a variety of biological macromolecules.

Phenotypic Screening: A Function-First Approach

Before seeking a specific molecular target, we must first understand the compound's functional effect at a cellular level. A broad phenotypic screen across a diverse panel of human cancer cell lines (e.g., NCI-60) or other relevant cell types (e.g., immune cells, neuronal cells) is the logical starting point.

Experimental Protocol: High-Content Cellular Viability Screening

  • Cell Plating: Seed a panel of 20-30 diverse cell lines (e.g., representing different tissue origins and genetic backgrounds) in 384-well microplates at their optimal densities.

  • Compound Treatment: Apply a 7-point, 10-fold serial dilution of this compound, ranging from 100 µM to 100 pM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assay: Assess cell viability using a robust method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the data to the vehicle control. Plot dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Causality and Interpretation: This screen will reveal if the compound possesses cytotoxic or cytostatic activity and, importantly, if there is a differential response across cell lines. A selective high potency in a specific cell line or subset of lines (e.g., those with a particular oncogenic mutation like KRAS or ALK) provides the first crucial clue towards a potential mechanism or pathway.[6][10]

Affinity-Based Target Identification

Assuming a potent and selective phenotype is observed, the next step is to directly identify the protein(s) to which the compound binds. Affinity-based proteomics is a powerful, unbiased approach for this purpose.[11]

Experimental Protocol: Chemical Proteomics Pulldown

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive handle (e.g., an alkyne for click chemistry) suitable for immobilization on a solid support (e.g., Sepharose beads). A control probe, structurally similar but designed to be inactive, should also be synthesized if possible.

  • Lysate Preparation: Prepare total cell lysate from a sensitive cell line identified in the phenotypic screen.

  • Affinity Pulldown:

    • Incubate the cell lysate with the immobilized compound (and the control beads separately).

    • Allow binding to reach equilibrium.

    • Wash the beads extensively with a series of stringent buffers to remove non-specific binders.

    • Elute the specifically bound proteins.

  • Protein Identification: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein profiles from the active compound pulldown with the control pulldown. Proteins significantly enriched in the active compound sample are considered potential binding partners.

Trustworthiness through Self-Validation: The protocol's integrity is maintained by including a competition control, where the pulldown is performed in the presence of an excess of the free, unmodified this compound. A genuine target's binding to the beads will be outcompeted, leading to its disappearance from the final eluate.

Workflow for Target Identification

G cluster_0 Phase 1: Unbiased Screening cluster_1 Phase 2: Target Identification PhenoScreen Phenotypic Screen (e.g., NCI-60 Panel) HitIdent Identify Sensitive Cell Lines (IC50 < 1µM) PhenoScreen->HitIdent Data Analysis ProbeSynth Synthesize Affinity Probe HitIdent->ProbeSynth Select Lysate Source Pulldown Affinity Pulldown from Lysate ProbeSynth->Pulldown MassSpec LC-MS/MS Analysis Pulldown->MassSpec Eluted Proteins TargetList Generate List of Potential Targets MassSpec->TargetList Protein ID

Caption: Workflow from phenotypic effect to target identification.

Part 2: In Vitro Target Validation and Mechanistic Dissection

Once a list of putative targets is generated, a systematic process of validation is required to confirm a direct, functional interaction and to understand its biochemical consequences.

Direct Binding Assays

The first step in validation is to confirm direct binding between the compound and the purified target protein.

  • Surface Plasmon Resonance (SPR): This technique provides real-time, label-free quantification of binding kinetics (kₐ, kₔ) and affinity (Kₔ).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kₔ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

These assays provide quantitative, biophysical proof of the interaction, moving beyond the initial discovery context.

Functional Enzymatic or Cellular Assays

Confirmation of binding must be linked to a functional consequence. The nature of this assay is entirely dependent on the identified target.

Target Class ExampleFunctional Assay ProtocolExpected Outcome for an Inhibitor
Protein Kinase In vitro kinase activity assay using a purified kinase, a specific substrate peptide, and ³²P-ATP. Measure radioactivity incorporated into the peptide.Dose-dependent decrease in substrate phosphorylation.
GPCR Cellular cAMP assay in cells overexpressing the receptor. Stimulate with a known agonist in the presence of the compound.Dose-dependent inhibition of agonist-induced cAMP production.
Proteasome Fluorogenic substrate assay using purified 20S proteasome. Monitor the cleavage of a substrate like Suc-LLVY-AMC.Dose-dependent decrease in fluorescence, indicating inhibition of proteolytic activity.[12]
DPP-4 In vitro enzyme assay with purified DPP-4 and a fluorogenic substrate.Dose-dependent inhibition of substrate cleavage.[13]

Causality and Interpretation: A dose-response relationship in a functional assay, with a half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) that correlates with the binding affinity (Kₔ), provides strong evidence that the compound's mechanism of action is mediated through the modulation of this target.

Signaling Pathway Analysis

With a validated target, we must now place this interaction into its biological context. This involves examining the upstream and downstream effects of target modulation within the relevant signaling pathway.

Experimental Protocol: Western Blotting for Pathway Profiling

  • Cell Treatment: Treat the sensitive cell line with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for different time points.

  • Lysate Preparation: Harvest cells and prepare lysates.

  • Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Antibody Probing: Probe the membrane with a panel of antibodies specific to the target's pathway. For example, if the target is a kinase in the MAPK pathway, probe for phosphorylated and total levels of the target itself, as well as downstream effectors like p-ERK, p-p38, etc.

  • Analysis: Quantify band intensities to determine changes in protein phosphorylation or expression levels.

Visualizing a Hypothetical Kinase Inhibition Pathway

G Compound This compound TargetKinase Target Kinase (e.g., ALK/ROS1) Compound->TargetKinase Inhibits Downstream1 Substrate 1 (e.g., STAT3) TargetKinase->Downstream1 Phosphorylates Downstream2 Substrate 2 (e.g., AKT) TargetKinase->Downstream2 Phosphorylates pDownstream1 p-STAT3 Downstream1->pDownstream1 pDownstream2 p-AKT Downstream2->pDownstream2 Phenotype Cellular Effect (e.g., Apoptosis) pDownstream1->Phenotype pDownstream2->Phenotype

Caption: Hypothetical signaling cascade inhibited by the compound.

Part 3: Correlating Mechanism with Cellular Phenotype

The final step is to definitively link target engagement to the observed cellular effect. This is achieved through target knockdown or knockout experiments.

Experimental Protocol: RNAi or CRISPR-Cas9 Validation

  • Genetic Perturbation: In the sensitive cell line, knock down the expression of the identified target protein using siRNA or permanently knock it out using CRISPR-Cas9 gene editing.

  • Confirmation: Confirm the reduction or absence of the target protein via Western blotting or qPCR.

  • Phenotypic Re-evaluation: Re-run the cellular viability assay with this compound on both the wild-type and the target-depleted cells.

Causality and Interpretation: If the compound's mechanism of action is primarily "on-target," the target-depleted cells should exhibit significant resistance to the compound (a rightward shift in the dose-response curve and a much higher IC₅₀ value). This result demonstrates that the presence of the target protein is necessary for the compound to exert its cytotoxic/cytostatic effect, thereby validating the entire mechanistic hypothesis.

Conclusion: From Unbiased Discovery to a Validated Mechanism

This guide has outlined a comprehensive, multi-stage research program for the mechanistic elucidation of this compound. By progressing logically from broad phenotypic screening to specific, quantitative validation, this framework ensures a high degree of scientific rigor. Each stage is designed to build upon the last, creating a self-validating system that minimizes ambiguity. The successful execution of this workflow will not only reveal the specific molecular interactions and pathway modulations of this novel compound but will also provide the critical foundation needed for its further preclinical and clinical development.

References

Unlocking the Therapeutic Potential of 2-(piperidin-1-yl)isonicotinonitrile: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule 2-(piperidin-1-yl)isonicotinonitrile emerges as a compound of significant interest, wedding the conformational flexibility and basic nitrogen of the piperidine ring with the aromatic, hydrogen-bonding capable pyridine core. While its primary role to date has been as a versatile chemical intermediate in the synthesis of kinase inhibitors and central nervous system (CNS) agents, its intrinsic structural features suggest a far broader and largely untapped therapeutic potential.[1] The pyridine and piperidine scaffolds are independently ubiquitous in a vast number of approved pharmaceuticals, lauded for their ability to influence pharmacological activity, enhance metabolic stability, and optimize binding to a diverse array of biological targets.[2]

This in-depth technical guide moves beyond the current understanding of this compound as a mere building block. Instead, we present a forward-looking roadmap for researchers, scientists, and drug development professionals to explore its potential as a lead compound. By drawing logical inferences from a wealth of data on structurally analogous compounds, this document will illuminate high-probability therapeutic targets and provide robust, actionable protocols for their experimental validation. Our objective is to furnish the scientific community with the foundational knowledge and methodological framework required to systematically investigate and unlock the full therapeutic promise of this intriguing molecule.

Part 1: Inferred Therapeutic Arenas and High-Priority Target Classes

The true potential of a novel chemical entity is often first glimpsed through the lens of its structural relatives. The amalgamation of the piperidine and isonicotinonitrile moieties within a single, relatively small molecule (Molecular Weight: 187.24 g/mol ) presents several compelling avenues for investigation.[3] Based on extensive analysis of published data on related scaffolds, we have identified three primary therapeutic arenas for initial exploration: Oncology, Central Nervous System (CNS) Disorders, and Inflammatory/Infectious Diseases.

Oncology: Targeting Aberrant Signaling and Cellular Machinery

The piperidine-pyridine scaffold is a recurring theme in the development of anticancer agents. The structural characteristics of this compound make it a prime candidate for investigation against several validated oncology targets.

  • Protein Kinases: The most prominent potential application for this compound class is in the realm of kinase inhibition.[1] The pyridine ring can serve as a hinge-binding motif, while the piperidine can occupy adjacent hydrophobic pockets, a common binding mode for ATP-competitive inhibitors. Structurally related compounds have demonstrated inhibitory activity against p21-activated kinase 4 (PAK4) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase.[4][5]

  • Proteasome Complex: The proteasome is a critical regulator of protein homeostasis and a validated target in oncology. Notably, piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome.[6] This species-selectivity offers a blueprint for how the piperidine moiety might be exploited to achieve differential binding between human proteasome isoforms or between the proteasome and other targets.

  • Oncogenic GTPases: The KRAS protein, particularly the G12D mutant, has been a challenging but highly sought-after cancer target. Recent studies have shown that imidazo[1,2-a]pyridine derivatives can act as inhibitors of KRASG12D by binding to the switch-I/II pocket.[7] The pyridine core of this compound could potentially engage in similar interactions.

Central Nervous System (CNS) Disorders: Modulating Neurological Pathways

Both piperidine and pyridine are classic components of neuroactive compounds, capable of crossing the blood-brain barrier and interacting with a multitude of CNS receptors and enzymes.[8][9]

  • G-Protein Coupled Receptors (GPCRs): This large family of receptors is a fertile ground for therapeutic intervention.

    • Serotonin Receptors (5-HT): Compounds featuring a 2-(piperidin-3-yl) moiety have shown binding affinity for 5HT2A, 5HT2B, and 5HT3 receptors.[10] Furthermore, a piperidine-containing carbamide derivative has been characterized as a potent 5-HT2A inverse agonist with potential antipsychotic applications.[11]

    • Histamine H1 Receptor: The discovery of 2-(piperidin-3-yl)-1H-benzimidazoles as CNS-penetrating H1-antihistamines for insomnia highlights a clear potential pathway for therapeutic development.[12]

    • Cannabinoid Receptor 1 (CB1): A pyrazole-carboxamide bearing a piperidin-1-yl group has been identified as a potent and selective CB1 antagonist, a receptor implicated in depression, schizophrenia, and obesity.[13]

  • Sigma Receptors (σ): These enigmatic receptors are involved in a variety of cellular functions and are considered targets for neurological and psychiatric disorders. Piperidine-containing structures have demonstrated significant binding affinity for both σ1 and σ2 subtypes.[10][14]

Inflammatory and Infectious Diseases: A Dual-Pronged Approach

The structural motifs of this compound are also present in molecules with demonstrated anti-inflammatory and anti-infective properties.

  • Anti-inflammatory Targets: 2-(Piperidin-3-yl)phthalimides have been shown to dose-dependently reduce the secretion of key inflammatory mediators, including TNF-α and IL-6, in cellular models of inflammation.[10]

  • Antimicrobial Targets: The development of piperidinothiosemicarbazones with activity against Mycobacterium tuberculosis suggests that the piperidine-pyridine core could serve as a scaffold for novel anti-infective agents.[15] As previously mentioned, the discovery of piperidine-based proteasome inhibitors for malaria opens another avenue in infectious disease research.[6]

Part 2: A Framework for Target Validation and Mechanism of Action Studies

The following section provides a structured, multi-tiered approach to systematically evaluate the therapeutic potential of this compound. This framework is designed to progress from broad, high-throughput screening to specific, mechanism-defining assays.

Tier 1: Broad Phenotypic and Target-Based Screening

The initial phase of investigation should aim to cast a wide net to identify the most promising biological activities.

Protocol 1: High-Throughput Kinase Inhibitor Screening

  • Objective: To assess the inhibitory activity of this compound against a broad panel of human protein kinases.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., Reaction Biology, Eurofins) that offers panels of several hundred kinases.

    • Perform an initial screen at a single high concentration (e.g., 10 µM) to identify primary hits (kinases with >50% inhibition).

    • For primary hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

    • Assay formats can include radiometric (e.g., 33P-ATP filter binding), fluorescence-based (e.g., Z'-LYTE™), or luminescence-based (e.g., Kinase-Glo®) methods.

  • Causality and Interpretation: A high degree of inhibition against a specific kinase or kinase family suggests a potential mechanism of action. The selectivity profile is crucial; a highly selective inhibitor is often more desirable to minimize off-target effects.[16]

Protocol 2: GPCR and Ion Channel Profiling

  • Objective: To identify interactions with a wide range of CNS-relevant receptors and channels.

  • Methodology:

    • Engage a contract research organization (CRO) offering broad panel screening for GPCRs and ion channels (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • These panels typically employ radioligand binding assays to assess the displacement of a known ligand from its receptor by the test compound.

    • Initial screening is performed at a single concentration (e.g., 10 µM).

    • Follow up on significant hits (>50% displacement) with concentration-response curves to determine the inhibition constant (Ki).

  • Causality and Interpretation: Affinity for specific receptors (e.g., serotonergic, histaminergic) provides a strong rationale for pursuing CNS-related indications.

Workflow for Tier 1 Screening

G compound This compound kinase_screen Broad Kinase Panel Screen (>300 kinases, 10 µM) compound->kinase_screen gpcr_screen GPCR & Ion Channel Screen (Binding Assays, 10 µM) compound->gpcr_screen kinase_hits Identify Primary Hits (>50% Inhibition) kinase_screen->kinase_hits gpcr_hits Identify Primary Hits (>50% Displacement) gpcr_screen->gpcr_hits ic50 Determine IC50 (Dose-Response) kinase_hits->ic50 ki Determine Ki (Dose-Response) gpcr_hits->ki rank_targets Prioritize Targets (Potency & Selectivity) ic50->rank_targets ki->rank_targets

Figure 1: Tier 1 screening workflow for target identification.
Tier 2: Cell-Based Assays for Functional Validation

Once primary targets are identified, it is critical to validate their functional modulation in a cellular context.

Protocol 3: Cellular Anti-inflammatory Assay

  • Objective: To assess the ability of the compound to suppress the production of inflammatory mediators in a relevant cell line.

  • Methodology:

    • Culture RAW 264.7 murine macrophages or human THP-1 monocytes. Differentiate THP-1 cells with phorbol 12-myristate 13-acetate (PMA).

    • Pre-treat cells with a dose range of this compound (e.g., 0.1 to 30 µM) for 1-2 hours.

    • Induce an inflammatory response by challenging the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL).

    • After 18-24 hours, collect the cell culture supernatant.

    • Quantify TNF-α and IL-6 levels using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Quantify nitrite (a stable product of nitric oxide) using the Griess reagent assay.

    • Concurrently, assess cell viability using an MTT or CellTiter-Glo® assay to rule out cytotoxicity.

  • Self-Validation and Trustworthiness: The protocol includes a concurrent viability assay. A true anti-inflammatory effect will show a reduction in inflammatory markers at non-toxic concentrations. A dose-dependent response further strengthens the validity of the results.[10]

Quantitative Data Summary Table

Target ClassPotential TargetsKey AssaysPrimary Endpoint
Oncology Protein Kinases (e.g., PIM-1, PAK4)Kinase Panel Screening, Cellular Phosphorylation Assays (Western Blot)IC50, Reduction of Substrate Phosphorylation
ProteasomeProteasome Activity Assays (e.g., Suc-LLVY-AMC)IC50
KRASG12DKRASG12D Switch-I/II Binding AssaysKi, EC50
CNS 5-HT Receptors (e.g., 5-HT2A)Radioligand Binding, Calcium Flux AssaysKi, EC50/IC50
Histamine H1 ReceptorRadioligand Binding, Functional Reporter AssaysKi, EC50/IC50
Sigma Receptors (σ1, σ2)Radioligand Binding AssaysKi
Inflammation Inflammatory Cytokine PathwaysLPS-stimulated Macrophage AssaysIC50 for TNF-α, IL-6, NO reduction
Infectious Disease M. tuberculosisWhole-cell Growth Inhibition Assays (MABA)Minimum Inhibitory Concentration (MIC)
Tier 3: Mechanism of Action and In Vivo Proof-of-Concept

For the most promising and validated targets, deeper mechanistic studies and initial in vivo evaluation are warranted.

Protocol 4: Target Engagement Assay in Live Cells

  • Objective: To confirm that the compound directly interacts with its intended target in a live-cell environment.

  • Methodology:

    • Utilize a technology such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™.

    • CETSA: Treat intact cells with the compound, followed by heating to various temperatures. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature. Analyze the soluble fraction of the target protein at each temperature by Western blot or ELISA.

    • NanoBRET™: This requires engineering cells to express the target protein fused to a NanoLuc® luciferase and using a fluorescent tracer that binds the target. Compound binding to the target displaces the tracer, causing a decrease in Bioluminescence Resonance Energy Transfer (BRET).

  • Authoritative Grounding: These advanced techniques provide direct evidence of target engagement, a critical step in validating a compound's mechanism of action and bridging the gap between biochemical activity and cellular function.

Signaling Pathway Visualization

G cluster_0 Inflammatory Signaling Cascade cluster_1 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB TNF TNF-α NFkB->TNF Gene Transcription IL6 IL-6 NFkB->IL6 Gene Transcription iNOS iNOS NFkB->iNOS Gene Transcription compound This compound compound->IKK Potential Inhibition Point

Figure 2: Potential inhibition of the NF-κB inflammatory pathway.

Conclusion and Future Directions

While this compound is currently cataloged as a chemical intermediate, its structure represents a confluence of privileged motifs that strongly suggest a rich, unexplored pharmacology. This guide provides a comprehensive, evidence-based framework for systematically de-orphaning this compound. By leveraging insights from structurally related molecules, we have pinpointed high-priority therapeutic targets in oncology, neuroscience, and immunology.

The proposed multi-tiered experimental plan, progressing from broad screening to specific mechanistic and functional assays, offers a self-validating pathway to robustly identify and characterize the compound's true biological activity. The successful execution of this research program has the potential to elevate this compound from a simple building block to a valuable lead compound, paving the way for the development of novel therapeutics to address significant unmet medical needs.

References

The Strategic Role of 2-(Piperidin-1-yl)isonicotinonitrile in Modern Heterocyclic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of 2-(Piperidin-1-yl)isonicotinonitrile, a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. We will delve into its synthesis, with a focus on the mechanistic underpinnings of nucleophilic aromatic substitution, its detailed characterization, and its pivotal role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction: The Convergence of Pyridine and Piperidine Scaffolds

Heterocyclic chemistry is the bedrock of a vast array of natural products and synthetic molecules of profound biological importance.[1] Within this domain, the pyridine and piperidine rings are among the most ubiquitous and valuable scaffolds in medicinal chemistry.[2] The pyridine ring, an aromatic heterocycle, is a cornerstone of numerous pharmaceuticals, prized for its ability to modulate pharmacological activity and enhance metabolic stability.[2] The piperidine scaffold, a saturated nitrogen-containing ring, offers a three-dimensional architecture that is crucial for specific interactions with biological targets.[2]

This compound, with CAS Number 127680-89-1, represents a strategic amalgamation of these two critical moieties.[1][3] Its structure, featuring a piperidine ring at the 2-position of a pyridine core bearing a nitrile group at the 4-position, renders it a highly versatile intermediate for the synthesis of complex molecular architectures.[1] This guide will explore the chemical properties, synthesis, and applications of this compound, with a particular focus on its utility in the design of kinase inhibitors for oncology and other therapeutic areas.[1]

Synthesis and Mechanism: The Nucleophilic Aromatic Substitution (SNAr) Approach

The most common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[4] This reaction is a cornerstone of heterocyclic chemistry, enabling the formation of carbon-nitrogen bonds on aromatic rings.

The Underlying Mechanism

The SNAr reaction on a pyridine ring is regioselective, with nucleophilic attack favored at the 2- and 4-positions.[5][6] This preference is due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negative charge in the intermediate Meisenheimer complex through resonance.[5][6] When the nucleophile attacks at the 2- or 4-position, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom, a significant stabilizing contribution.[5][6]

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (piperidine) attacks the carbon atom bearing the leaving group (typically a halogen, such as chlorine), forming a high-energy, anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken in this step. The second, and usually faster, step involves the departure of the leaving group, which restores the aromaticity of the pyridine ring and yields the final product.

SNAr_Mechanism

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, based on established procedures for similar nucleophilic aromatic substitution reactions.

Materials:

  • 2-Chloro-4-cyanopyridine

  • Piperidine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloro-4-cyanopyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq) and piperidine (1.2 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following table summarizes the expected physicochemical properties and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Appearance Off-white to light brown solid
Melting Point 55 °C
Boiling Point 153 °C
¹H NMR (CDCl₃, 400 MHz) Estimated δ (ppm): 8.2 (d, 1H, pyridine-H6), 6.8 (dd, 1H, pyridine-H5), 6.7 (d, 1H, pyridine-H3), 3.6 (t, 4H, piperidine-Hα), 1.7 (m, 6H, piperidine-Hβ,γ)
¹³C NMR (CDCl₃, 100 MHz) Estimated δ (ppm): 160 (C2), 151 (C6), 138 (C4), 118 (CN), 115 (C5), 108 (C3), 46 (piperidine-Cα), 26 (piperidine-Cβ), 24 (piperidine-Cγ)
FT-IR (KBr, cm⁻¹) Characteristic Peaks: ~2220 (C≡N stretch), ~1600 (C=N, C=C aromatic stretch), ~2930, 2850 (C-H aliphatic stretch)
Mass Spectrometry (EI) m/z: 187 [M]⁺

Note: NMR chemical shifts are estimations based on typical values for pyridine and piperidine derivatives and may vary depending on the solvent and experimental conditions.[7][8][9][10][11][12][13] The nitrile stretch in the IR spectrum is a particularly diagnostic feature.[14][15][16]

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 2-(piperidin-1-yl)pyridine moiety is a privileged scaffold in modern drug discovery, particularly in the design of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[17] The 2-aminopyridine motif, of which 2-(piperidin-1-yl)pyridine is a cyclic analogue, is a well-established hinge-binding element in many kinase inhibitors.[18] This moiety typically forms one or two hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][19][20][21] Aberrant activation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.[4] Several PI3K inhibitors that have been developed incorporate a 2-aminopyridine or a related heterocyclic core to interact with the kinase hinge.[17][22][23][24][25]

PI3K_Pathway

The this compound scaffold can serve as a starting point for the synthesis of potent and selective PI3K inhibitors. The piperidine ring can be further functionalized to occupy the hydrophobic regions of the ATP-binding pocket, while the pyridine core acts as the hinge binder. The nitrile group offers a versatile handle for further chemical modifications to enhance potency and selectivity.

Inhibition of Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[26][27] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[26] The design of Aurora kinase inhibitors has also leveraged the 2-aminopyridine scaffold for hinge binding.[27][28][29][30] The development of selective inhibitors for the different Aurora kinase isoforms is an active area of research, and the modular nature of the this compound scaffold allows for systematic structural modifications to achieve this selectivity.[28]

Experimental Workflow: From Synthesis to Biological Evaluation

The development of a novel therapeutic agent based on the this compound scaffold follows a structured workflow, from initial synthesis to biological characterization.

Experimental_Workflow

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in heterocyclic chemistry with significant potential in drug discovery. Its straightforward synthesis via nucleophilic aromatic substitution and the strategic combination of the pyridine and piperidine scaffolds make it an attractive starting point for the development of complex, biologically active molecules. The established role of the 2-aminopyridine motif in kinase inhibition provides a strong rationale for its continued exploration in the design of novel therapeutics targeting cancer and other diseases driven by aberrant kinase signaling. Future research will likely focus on the development of more efficient and greener synthetic methodologies, the expansion of the chemical space accessible from this scaffold, and its application in the discovery of inhibitors for a wider range of biological targets.

References

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active natural products.[1][2] Its prevalence is a testament to its ability to confer favorable physicochemical properties, engage in critical molecular interactions with biological targets, and provide a versatile, synthetically accessible framework.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel piperidine derivatives. We will explore the strategic importance of this scaffold, delve into state-of-the-art synthetic methodologies with a focus on the rationale behind experimental choices, and present detailed protocols for key transformations.

The Piperidine Motif: A Privileged Element in Drug Design

The piperidine scaffold is a recurring motif in a multitude of FDA-approved drugs, spanning a wide range of therapeutic areas including oncology, central nervous system (CNS) disorders, and infectious diseases.[4][5] Its significance can be attributed to several key factors:

  • Structural Versatility: The piperidine ring's chair-like conformation and the potential for substitution at multiple positions allow for the creation of a diverse array of three-dimensional structures, crucial for specific interactions with biological targets.[6]

  • Physicochemical Properties: The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, influencing solubility and receptor binding.[4] The overall lipophilicity of the molecule can be finely tuned through substitution on the ring.[7]

  • Pharmacokinetic Profile: The presence of a piperidine moiety often enhances a molecule's metabolic stability and can improve its absorption, distribution, metabolism, and excretion (ADME) properties.[4]

The strategic incorporation of chiral piperidine scaffolds can further enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce off-target effects.[7][8][9]

Modern Synthetic Strategies for Piperidine Derivatives

The construction of the piperidine ring and its subsequent functionalization is a central focus of synthetic organic chemistry. Modern methodologies have moved beyond classical approaches towards more efficient, selective, and sustainable strategies.

Constructing the Piperidine Core: Cyclization and Annulation Reactions

The formation of the six-membered ring can be achieved through various intramolecular and intermolecular reactions.

  • Intramolecular Cyclization: A common and powerful strategy involves the cyclization of acyclic precursors. Methods such as the intramolecular Michael addition, reductive amination of dicarbonyl compounds, and aza-Prins cyclizations are frequently employed.[10][11]

  • [4+2] Cycloadditions (Aza-Diels-Alder Reactions): The reaction of imines with dienes provides a direct and often stereocontrolled route to tetrahydropyridines, which can be readily reduced to piperidines. This approach allows for the rapid assembly of complex, highly substituted piperidine cores.[10]

  • Catalytic Asymmetric Annulation: The development of chiral catalysts has enabled the enantioselective synthesis of piperidine derivatives. For instance, chiral phosphepine catalysts have been successfully used in the [4 + 2] annulation of imines with allenes to furnish functionalized piperidines with high stereoselectivity.[12]

The Rise of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules.[13][14] For piperidine synthesis, MCRs offer a streamlined route to highly functionalized derivatives.

A widely utilized MCR for piperidine synthesis involves the condensation of an aldehyde, an amine, and a β-ketoester.[14] This reaction can be catalyzed by a variety of catalysts, including Lewis acids, Brønsted acids, and even biocatalysts.[15][16] The choice of catalyst is critical for controlling the reaction's efficiency and, in some cases, its diastereoselectivity.[14]

Table 1: Comparison of Catalysts for a Three-Component Piperidine Synthesis

CatalystReaction ConditionsTypical YieldsKey AdvantagesReference
Ceric Ammonium Nitrate (CAN)Ethanol, refluxGood to excellentReadily available, efficient[14]
Zirconyl Chloride (ZrOCl₂·8H₂O)Aqueous mediaGoodWater-tolerant, environmentally friendly[13]
Tungstophosphoric Acid (H₃PW₁₂O₄₀)Solvent-free or in ethanolHighRecyclable, efficient[15]
Immobilized Candida antarctica Lipase B (CALB)Organic solventVery goodBiocatalytic, reusable, mild conditions[16]
Functionalization of Pre-formed Piperidine Rings

The direct functionalization of the piperidine scaffold, particularly through C-H activation, represents a highly attractive and efficient strategy for the synthesis of novel derivatives.

  • Directed C-H Activation: The nitrogen atom of the piperidine ring can be used to direct a metal catalyst to a specific C-H bond, enabling site-selective functionalization. This approach has been successfully employed for the arylation and alkylation of piperidines at various positions.[17][18]

  • Biocatalytic C-H Oxidation: The use of enzymes for the selective oxidation of C-H bonds offers a green and highly selective method for introducing functionality onto the piperidine ring. This can be followed by further chemical modifications to generate a diverse range of derivatives.[19]

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key synthetic transformations discussed in this guide. These protocols are intended to be self-validating, with clear instructions and expected outcomes.

Protocol: One-Pot Multicomponent Synthesis of a Highly Functionalized Piperidine

This protocol describes a general procedure for the synthesis of a 4-aryl-3-carboethoxy-2,6-diphenyl-N-substituted piperidine derivative via a one-pot, three-component reaction.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Amine (e.g., aniline)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Catalyst (e.g., Ceric Ammonium Nitrate - CAN)

  • Ethanol (absolute)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), amine (10 mmol), and β-ketoester (10 mmol) in ethanol (20 mL).

  • Add the catalyst (e.g., 0.5 mmol of CAN) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure piperidine derivative.

Expected Outcome:

The reaction should yield the desired highly substituted piperidine derivative as a crystalline solid. Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Catalytic Asymmetric Synthesis of a Chiral Piperidine Derivative

This protocol outlines a general procedure for the enantioselective synthesis of a piperidine derivative via a [4+2] annulation of an imine with an allene, catalyzed by a chiral phosphine catalyst.

Materials:

  • Imine (e.g., N-benzylidene-4-methoxyaniline)

  • Allene (e.g., ethyl 2,3-butadienoate)

  • Chiral phosphine catalyst (e.g., a C₂-symmetric chiral phosphepine)[12]

  • Anhydrous toluene

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral phosphine catalyst (0.1 mmol).

  • Add anhydrous toluene (5 mL) to dissolve the catalyst.

  • Add the imine (1.0 mmol) to the flask.

  • Add the allene (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC and chiral HPLC to determine conversion and enantiomeric excess.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched piperidine derivative.

Expected Outcome:

This reaction should provide the desired chiral piperidine derivative with good yield and high enantioselectivity. The enantiomeric excess can be determined by chiral HPLC analysis.

Visualization of Synthetic Pathways

Diagrams are essential for visualizing complex chemical transformations and workflows.

Synthetic_Workflow cluster_1 Core Discovery Process MCR Multicomponent Reactions Scaffold Piperidine Scaffold MCR->Scaffold Cycloaddition [4+2] Cycloadditions Cycloaddition->Scaffold Functionalization C-H Functionalization Derivatives Novel Derivatives Functionalization->Derivatives Asymmetric Catalytic Asymmetric Synthesis Asymmetric->Scaffold Scaffold->Functionalization Screening Biological Screening Derivatives->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

Caption: A logical workflow for the discovery and synthesis of novel piperidine derivatives.

MCR_Pathway Aldehyde Aldehyde Intermediate1 Iminium Ion Intermediate Aldehyde->Intermediate1 + Amine Amine Amine Ketoester β-Ketoester Intermediate2 Enamine Intermediate Ketoester->Intermediate2 Final_Product Substituted Piperidine Intermediate1->Final_Product + Intermediate2 Intermediate2->Final_Product

Caption: A simplified mechanistic pathway for a three-component piperidine synthesis.

Conclusion: The Enduring Importance of the Piperidine Scaffold

The piperidine scaffold continues to be a highly privileged and indispensable tool in the arsenal of medicinal chemists. The development of novel, efficient, and stereoselective synthetic methodologies is paramount for exploring new chemical space and addressing complex biological targets. The strategies outlined in this guide, from powerful multicomponent reactions to cutting-edge C-H functionalization, provide a robust framework for the design and synthesis of the next generation of piperidine-based therapeutics. As our understanding of disease biology deepens, the demand for innovative and diverse piperidine derivatives will undoubtedly continue to grow, ensuring the enduring legacy of this remarkable heterocycle.

References

Methodological & Application

Introduction: The Strategic Value of 2-(Piperidin-1-yl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-(Piperidin-1-yl)isonicotinonitrile

This compound is a substituted pyridine derivative that serves as a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a piperidine moiety at the 2-position and a nitrile group at the 4-position of the pyridine ring, makes it a key intermediate in the synthesis of more complex molecules. It is particularly useful in the development of kinase inhibitors and agents targeting the central nervous system, where the specific arrangement of nitrogen atoms and functional groups can facilitate crucial interactions with biological targets.[1] This guide provides a detailed, field-tested protocol for the synthesis of this compound via a robust and widely applicable method: Nucleophilic Aromatic Substitution (SNAr).

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is efficiently achieved through the nucleophilic aromatic substitution of a suitable precursor, 2-chloroisonicotinonitrile.[2][3] The SNAr reaction is a cornerstone of heterocyclic chemistry, allowing for the direct introduction of nucleophiles onto an aromatic ring that is activated by electron-withdrawing groups.[4][5]

The Underlying Mechanism

The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of the strongly electron-withdrawing nitrile (-C≡N) group at the 4-position. This electronic arrangement makes the carbon atom at the 2-position highly electrophilic and susceptible to attack by a nucleophile.

The reaction proceeds via a two-step addition-elimination mechanism:[6][7]

  • Nucleophilic Addition: The nitrogen atom of piperidine, acting as a potent nucleophile, attacks the electron-deficient C2 carbon of 2-chloroisonicotinonitrile. This initial attack temporarily disrupts the aromaticity of the pyridine ring, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[6]

  • Elimination & Aromatization: The unstable intermediate rapidly collapses, expelling the chloride ion as a leaving group. This elimination step restores the aromaticity of the pyridine ring, yielding the stable final product, this compound.

This method is favored for its reliability and the commercial availability of the starting materials.[8][9]

SNAr_Mechanism Figure 1: S-N-Ar Reaction Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 2_Chloro 2-Chloroisonicotinonitrile Piperidine Piperidine Intermediate Non-aromatic Intermediate (Resonance Stabilized) Product This compound Intermediate->Product - Cl⁻ (Elimination) HCl HCl

Caption: Figure 1: SNAr Reaction Mechanism.

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentCAS No.Molecular FormulaMW ( g/mol )Purity
2-Chloroisonicotinonitrile33252-30-1C₆H₃ClN₂138.55≥97%
Piperidine110-89-4C₅H₁₁N85.15≥99%
Dimethyl Sulfoxide (DMSO)67-68-5C₂H₆OS78.13Anhydrous
Deionized Water7732-18-5H₂O18.02-
Diethyl Ether60-29-7C₄H₁₀O74.12ACS Grade
Sodium Sulfate (Anhydrous)7757-82-6Na₂SO₄142.04ACS Grade
Equipment
  • 100 mL Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • 250 mL Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure

Workflow Figure 2: Experimental Workflow A 1. Reagent Setup Combine 2-Chloroisonicotinonitrile, Piperidine, and DMSO in a flask. B 2. Reaction Heat mixture to 50°C and stir for 48 hours. A->B Heat C 3. Workup Cool, dilute with water, and extract with diethyl ether. B->C Cool D 4. Washing & Drying Wash organic layer with brine, then dry with Na₂SO₄. C->D E 5. Concentration Remove solvent using a rotary evaporator. D->E F 6. Purification Purify the crude residue via silica gel column chromatography. E->F G 7. Final Product This compound (Solid) F->G Characterize

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloroisonicotinonitrile (1.38 g, 10 mmol). To this, add anhydrous dimethyl sulfoxide (DMSO, 25 mL) followed by piperidine (3.96 mL, 40 mmol, 4.0 eq).[8]

    • Scientist's Note: Using an excess of the amine nucleophile helps to drive the reaction to completion and can also act as a base to neutralize the HCl formed during the reaction. DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cationic species in the transition state.[8]

  • Reaction Conditions: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to 50°C and stir for 48 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After 48 hours, allow the reaction mixture to cool to room temperature. Pour the mixture into a 250 mL separatory funnel containing deionized water (100 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers in the separatory funnel.

    • Scientist's Note: The product is significantly more soluble in the organic phase. Multiple extractions ensure a high recovery yield.

  • Washing and Drying: Wash the combined organic extract with brine (2 x 50 mL) to remove residual DMSO and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentration: Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the final product. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

PropertyValueSource
CAS Number 127680-89-1[10][11]
Molecular Formula C₁₁H₁₃N₃[1][11]
Molecular Weight 187.24 g/mol [1][11]
Physical Form Solid[10]
Melting Point ~55 °C[11]
Boiling Point 55-57.5 °C (at reduced pressure)[10]
InChI Key RCMZEWFYJLACAL-UHFFFAOYSA-N[10]

Suggested Analytical Methods:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the nitrile stretch (~2230 cm⁻¹).

Safety and Handling

  • This procedure must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • This compound: May cause skin, eye, and respiratory irritation (Hazard Statements: H315, H319, H335).[10][12] Avoid breathing dust and ensure adequate ventilation (Precautionary Statements: P261, P271).[10]

  • 2-Chloroisonicotinonitrile: Handle with care as a halogenated aromatic nitrile.

  • Piperidine: Flammable, toxic, and corrosive. Handle with extreme caution.

  • DMSO: Can enhance the absorption of other chemicals through the skin. Avoid direct contact.

References

Application Note: Spectroscopic Characterization of 2-(Piperidin-1-yl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural characterization of 2-(Piperidin-1-yl)isonicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2] We present comprehensive protocols for acquiring and interpreting Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectra. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data analysis, and the causal relationships between molecular structure and spectroscopic output. While experimentally-derived spectra for this specific molecule are not universally published, this note establishes a robust framework for its characterization by analyzing its constituent chemical motifs—a 2-substituted 4-cyanopyridine and a piperidine ring.

Introduction: The Structural Significance of this compound

The molecule this compound integrates two key pharmacophores: the pyridine ring, a ubiquitous scaffold in numerous pharmaceuticals, and the piperidine moiety, a versatile saturated heterocycle.[2] The nitrile group (C≡N) further adds to its chemical reactivity and potential as a hydrogen bond acceptor. Accurate structural elucidation is a non-negotiable prerequisite for understanding its biological activity, optimizing synthesis, and meeting regulatory standards. NMR and IR spectroscopy are cornerstone techniques for providing unambiguous structural confirmation.

This document outlines the standard operating procedures for sample preparation, data acquisition, and spectral interpretation, grounding the methodology in fundamental spectroscopic principles.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, allowing for a complete mapping of the molecule's carbon-hydrogen framework.

Protocol 1: ¹H and ¹³C NMR Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation.[3]

  • Material Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[4][5] Higher concentrations are necessary for the less sensitive ¹³C nucleus.[6]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. Use approximately 0.5-0.6 mL of the solvent.[7]

  • Dissolution & Transfer: Add the deuterated solvent to the vial containing the sample. Gently agitate or vortex until the solid is fully dissolved.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, unscratched 5 mm NMR tube.[3]

  • Internal Standard (Optional but Recommended): Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for precise chemical shift calibration (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg ¹H, 50-100 mg ¹³C) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve Add CDCl₃ filter Filter into NMR Tube dissolve->filter Remove Particulates instrument Place in NMR Spectrometer filter->instrument shim Shim Magnetic Field instrument->shim Optimize B₀ Homogeneity acquire Acquire Spectra (¹H, ¹³C, DEPT, COSY, HSQC) shim->acquire process Fourier Transform & Phase Correction acquire->process integrate Integrate & Calibrate process->integrate interpret Assign Signals & Interpret Structure integrate->interpret FTIR_Workflow start Start clean Clean ATR Crystal start->clean background Acquire Background Spectrum clean->background sample Apply Sample Powder background->sample scan Acquire Sample Spectrum sample->scan Apply Pressure process Process Data (Baseline Correction) scan->process analyze Identify Functional Group Peaks process->analyze end End analyze->end

References

applications of piperidine derivatives in drug design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Piperidine Derivatives in Drug Design

Authored by: A Senior Application Scientist

Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in modern drug discovery. Its prevalence in a vast array of FDA-approved drugs and clinical candidates is not a matter of coincidence but a testament to its remarkable physicochemical and pharmacological properties. This guide provides an in-depth exploration of the , offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Piperidine's utility stems from its ability to serve as a versatile scaffold. Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. Furthermore, the basic nitrogen atom (pKa ≈ 11.2) is typically protonated at physiological pH, facilitating the formation of crucial salt-bridge interactions with acidic residues in protein binding pockets. This feature also imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross cell membranes.

This document will delve into the strategic incorporation of the piperidine moiety into various therapeutic agents, highlighting its role in modulating drug-target interactions, optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and ultimately, achieving desired therapeutic outcomes.

I. Piperidine Derivatives in Neuropsychiatric Disorders: Targeting the Central Nervous System

The piperidine scaffold is particularly prominent in drugs targeting the central nervous system (CNS). Its ability to be functionalized to achieve the requisite lipophilicity for blood-brain barrier (BBB) penetration, coupled with its capacity to interact with key neurotransmitter receptors, makes it an ideal framework for the development of antipsychotics, antidepressants, and analgesics.

A. Antipsychotics: The Dopamine D2 Receptor Antagonists

Many typical and atypical antipsychotics feature a piperidine ring that plays a critical role in their interaction with the dopamine D2 receptor, a key target in the treatment of schizophrenia.

Mechanism of Action: In schizophrenia, an overactivity of the dopaminergic system is a key pathological feature. Antipsychotics containing a piperidine moiety, such as haloperidol and risperidone, act as antagonists at D2 receptors. The protonated nitrogen of the piperidine ring often forms a critical ionic bond with a conserved aspartate residue in the third transmembrane domain (TMD3) of the D2 receptor, anchoring the drug in the binding pocket.

G cluster_0 Dopamine D2 Receptor Signaling cluster_1 Drug Action D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Piperidine_Drug Piperidine-Containing Antipsychotic Piperidine_Drug->D2R Antagonizes

Caption: Antipsychotic action of piperidine derivatives on D2 receptor signaling.

B. Opioid Analgesics: The Mu-Opioid Receptor Agonists

The piperidine scaffold is the core structure of the 4-phenylpiperidine class of opioid analgesics, which includes highly potent drugs like fentanyl and meperidine.

Mechanism of Action: These drugs are agonists of the mu-opioid receptor (MOR), a G-protein coupled receptor involved in pain modulation. The piperidine ring mimics the tyramine moiety of endogenous opioid peptides (e.g., endorphins), allowing it to fit into the MOR binding pocket. The protonated nitrogen forms a crucial ionic interaction with an aspartate residue (Asp147), while the 4-phenyl group engages in hydrophobic interactions, contributing to the high affinity and potency of these analgesics.

II. Piperidine Derivatives in Oncology: Targeting Kinases and Cell Cycle Progression

In recent years, piperidine derivatives have emerged as powerful tools in the fight against cancer. Their structural versatility allows for the development of highly selective kinase inhibitors and agents that modulate protein degradation.

A. Cyclin-Dependent Kinase (CDK) Inhibitors

Palbociclib, a first-in-class CDK4/6 inhibitor approved for the treatment of HR-positive breast cancer, features a piperidine ring that is critical for its activity.

Mechanism of Action: Palbociclib mimics the purine ring of ATP, the natural substrate for kinases. The piperidine moiety is solvent-exposed and provides a key anchoring point for further chemical modifications to improve solubility and pharmacokinetic properties. By inhibiting CDK4/6, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby arresting the cell cycle in the G1 phase and inhibiting cancer cell proliferation.

G cluster_0 G1/S Phase Cell Cycle Progression cluster_1 Drug Action CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes Palbociclib Palbociclib (Piperidine Derivative) Palbociclib->CDK46 Inhibits

Caption: Palbociclib's inhibition of the CDK4/6-Rb pathway.

III. Protocols for the Synthesis and Evaluation of Piperidine Derivatives

The following protocols provide a generalized framework for the synthesis and in vitro evaluation of a novel piperidine-containing compound.

A. Protocol 1: Synthesis of a 4-Substituted Piperidine Derivative via Reductive Amination

This protocol describes a common and versatile method for synthesizing N-substituted 4-arylpiperidines.

Rationale: Reductive amination is a robust and high-yielding reaction that allows for the introduction of a wide variety of substituents on the piperidine nitrogen. The choice of sodium triacetoxyborohydride as the reducing agent is advantageous as it is mild, selective for iminium ions, and does not reduce the aldehyde starting material.

Materials:

  • 4-Arylpiperidine hydrochloride

  • Aromatic aldehyde (e.g., benzaldehyde derivative)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • To a solution of 4-arylpiperidine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free base.

  • Add the aromatic aldehyde (1.0 eq) to the reaction mixture and stir for 30 minutes. The formation of the iminium ion intermediate can be monitored by TLC.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is exothermic; maintain the temperature below 30°C.

  • Stir the reaction at room temperature for 4-16 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted 4-arylpiperidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

B. Protocol 2: In Vitro Evaluation of a Piperidine Derivative as a Kinase Inhibitor

This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase using a luminescence-based assay.

Rationale: The Kinase-Glo® Luminescent Kinase Assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of light produced is directly proportional to the amount of ATP present. Therefore, a decrease in luminescence indicates kinase activity, and the ability of a compound to prevent this decrease is a measure of its inhibitory potency.

Materials:

  • Purified recombinant kinase

  • Kinase substrate peptide

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compound (piperidine derivative) dissolved in DMSO

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 96-well plate, add the kinase, substrate peptide, and ATP in a suitable kinase buffer.

  • Add the serially diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no kinase). The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • Add the Kinase-Glo® reagent to each well. This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which react with the remaining ATP to produce light.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

IV. Structure-Activity Relationship (SAR) and Data Summary

The development of potent and selective piperidine-based drugs relies heavily on understanding the structure-activity relationship. Small modifications to the piperidine scaffold can have profound effects on a compound's biological activity and pharmacokinetic properties.

Modification Rationale Potential Outcome Example Drug Class
Substitution at N1 Modulate basicity, introduce new interactions, alter ADME properties.Increased/decreased potency, improved oral bioavailability, altered half-life.Antipsychotics, Opioids
Substitution at C4 Introduce key pharmacophoric elements, orient groups in 3D space.Enhanced target binding, improved selectivity.Opioids, Kinase Inhibitors
Stereochemistry at C3/C4 Optimize interactions with chiral binding pockets.Increased potency, improved selectivity, reduced off-target effects.Antidepressants
Ring Conformation Constrain the molecule into a bioactive conformation.Increased affinity and potency.Various

V. Conclusion

The piperidine scaffold continues to be a highly valuable and versatile building block in drug design. Its unique combination of structural and physicochemical properties allows for the development of drugs that can effectively modulate a wide range of biological targets. A thorough understanding of its role in molecular recognition, coupled with robust synthetic and evaluation protocols, will undoubtedly lead to the discovery of new and improved piperidine-containing therapeutics for years to come.

VI. References

  • Title: The mighty piperidine: a ubiquitous scaffold in FDA-approved drugs Source: RSC Medicinal Chemistry URL: --INVALID-LINK--

  • Title: Privileged structures: a useful concept for the rational design of new lead compounds Source: Current Medicinal Chemistry URL: --INVALID-LINK--

  • Title: The role of the piperidine scaffold in drug design Source: Future Medicinal Chemistry URL: --INVALID-LINK--

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: Chemical Reviews URL: --INVALID-LINK--

  • Title: Kinase-Glo® Luminescent Kinase Assay Source: Promega Corporation URL: --INVALID-LINK--

Application Notes and Protocols for the Utilization of 2-(Piperidin-1-yl)isonicotinonitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine-Pyridine Scaffold

In the landscape of modern medicinal chemistry, certain structural motifs consistently emerge as "privileged scaffolds" due to their proven success in yielding biologically active compounds. The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone of this elite group, present in a multitude of pharmaceuticals across various therapeutic areas[1]. Its conformational flexibility and ability to engage in key intermolecular interactions make it an invaluable component in drug design[1]. When coupled with a pyridine ring, an aromatic heterocycle also prevalent in pharmaceuticals, the resulting 2-(piperidin-1-yl)pyridine framework offers a unique combination of properties. 2-(Piperidin-1-yl)isonicotinonitrile, in particular, has garnered significant attention as a versatile intermediate in the synthesis of high-value pharmaceutical agents, most notably in the development of kinase inhibitors for oncology and other indications[2][3].

The presence of the nitrile group on the isonicotinonitrile core provides a reactive handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the applications of this compound, with detailed protocols for its synthesis, downstream modification, and analytical characterization.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of any chemical intermediate is paramount for its effective and safe utilization in a laboratory or manufacturing setting.

PropertyValueReference
Molecular Formula C₁₁H₁₃N₃[4]
Molecular Weight 187.24 g/mol [4]
Appearance Off-white to yellow crystalline solidGeneral Observation
CAS Number 127680-89-1[4]

Safety and Handling Precautions:

This compound, as a cyanopyridine derivative, requires careful handling to minimize exposure and ensure a safe working environment. The following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Keep the container tightly sealed.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Synthetic Protocol: Preparation of this compound

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-isonicotinonitrile, with piperidine.

Reaction Scheme:

G 2-Chloro-isonicotinonitrile 2-Chloro-isonicotinonitrile This compound This compound 2-Chloro-isonicotinonitrile->this compound Piperidine, Base (e.g., K2CO3), Solvent (e.g., DMF), Heat

A schematic of the synthesis of this compound.

Materials and Reagents:

  • 2-Chloro-isonicotinonitrile

  • Piperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-isonicotinonitrile (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF to the flask. The DMF should be sufficient to dissolve the starting material and allow for efficient stirring.

  • Piperidine Addition: Slowly add piperidine (1.2 eq) to the reaction mixture at room temperature with stirring.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application Protocol: Synthesis of a Substituted Pyridine Derivative

The nitrile group of this compound is a versatile functional group that can be transformed into various other functionalities. A common and powerful transformation is its reaction with organometallic reagents, such as Grignard or organolithium reagents, to form ketones after hydrolysis of the intermediate imine. This protocol outlines a general procedure for the synthesis of a ketone derivative, a common precursor in the synthesis of kinase inhibitors.

Reaction Workflow:

G A This compound C Imine Intermediate A->C Nucleophilic Addition B Grignard or Organolithium Reagent (R-MgX or R-Li) B->C E Ketone Derivative C->E Hydrolysis D Aqueous Acidic Workup (e.g., HCl) D->E

Workflow for the synthesis of a ketone from this compound.

Materials and Reagents:

  • This compound

  • Aryl or alkyl magnesium bromide (Grignard reagent, e.g., Phenylmagnesium bromide in THF) or an organolithium reagent

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Ice bath

Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk flask or a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Organometallic Reagent: Slowly add the Grignard or organolithium reagent (1.1 - 1.5 eq) to the cooled solution via syringe. A color change is typically observed.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching and Hydrolysis:

    • Carefully quench the reaction by slowly adding it to a stirred solution of aqueous HCl (e.g., 1 M) at 0 °C.

    • Stir the mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the imine intermediate.

  • Work-up:

    • Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude ketone by column chromatography on silica gel.

Analytical Characterization Protocols

Accurate characterization of the intermediate is crucial for ensuring the quality and success of subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and assess the purity of this compound.

Instrumentation and Reagents:

  • NMR spectrometer (300 MHz or higher)

  • NMR tubes

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated solvent in an NMR tube.

Expected ¹H NMR Spectral Data (Estimated in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HPyridine H6
~6.8dd1HPyridine H5
~6.7d1HPyridine H3
~3.6t4HPiperidine H2', H6'
~1.7m6HPiperidine H3', H4', H5'

Expected ¹³C NMR Spectral Data (Estimated in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~160Pyridine C2
~150Pyridine C6
~138Pyridine C4
~118Nitrile (CN)
~115Pyridine C5
~110Pyridine C3
~45Piperidine C2', C6'
~26Piperidine C3', C5'
~24Piperidine C4'

Note: The exact chemical shifts may vary depending on the solvent and the specific instrument used. The estimations are based on typical values for pyridine and piperidine moieties.[5][6][7]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

Chromatographic Conditions (Starting Point for Method Development):

ParameterCondition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 270 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

  • Dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors. Its straightforward preparation and the reactivity of its nitrile group allow for the efficient construction of complex molecular scaffolds. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively synthesize, utilize, and characterize this important building block. Adherence to proper safety and handling procedures is essential for the successful and safe application of this compound in pharmaceutical research and development.

References

2-(Piperidin-1-yl)isonicotinonitrile in the development of neurological drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 2-(Piperidin-1-yl)isonicotinonitrile in Neurological Drug Development

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Scaffold

In the intricate landscape of neurological drug discovery, the identification of novel chemical scaffolds that can be tailored for specific biological targets is a paramount objective. The compound this compound, with its unique combination of a piperidine ring and a cyanopyridine moiety, represents such a scaffold of interest. While direct, extensive research on this specific molecule in neurological applications is emerging, its structural components are prevalent in a variety of centrally active agents.[1][2] This guide serves as a comprehensive resource for researchers and drug development professionals, providing detailed application notes and protocols to explore the potential of this compound and its derivatives as therapeutic agents for neurological disorders.

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous natural products and FDA-approved drugs targeting the central nervous system (CNS).[2] Its nitrogen atom can act as a hydrogen bond acceptor and its aromatic nature allows for various substitutions to modulate physiochemical properties and target engagement. The piperidine moiety, a saturated heterocycle, provides a three-dimensional structure that can be crucial for fitting into the binding pockets of complex biological targets like G-protein coupled receptors (GPCRs) and ion channels.[1][3] The isonicotinonitrile group, a pyridine ring with a nitrile substituent, is a key feature in several compounds investigated for neurological conditions, including those targeting dopamine receptors.[4]

This document will provide a scientifically grounded framework for the investigation of this compound, from initial in vitro screening to more complex in vivo disease models. We will delve into the rationale behind experimental choices, propose potential mechanisms of action based on related compounds, and provide detailed, step-by-step protocols to empower researchers in their quest for novel neurological therapeutics.

Part 1: Postulated Mechanism of Action and Key Neurological Targets

Given the structural motifs present in this compound, we can postulate several potential mechanisms of action relevant to neurological disorders. The piperidine and pyridine components are frequently found in ligands for various neurotransmitter receptors.[2][3]

Potential Molecular Targets:
  • Dopamine Receptors: The isonicotinonitrile structure is present in compounds designed as ligands for dopamine receptors, particularly the D4 subtype.[4] Dysregulation of dopamine signaling is a hallmark of Parkinson's disease and schizophrenia.[3][4]

  • Serotonin (5-HT) Receptors: Piperidine-containing compounds have shown affinity for various serotonin receptors, which are implicated in depression, anxiety, and psychosis.[3][5]

  • Sigma Receptors: The piperidine scaffold is a common feature in ligands for sigma-1 and sigma-2 receptors.[5][6] These receptors are involved in a range of cellular functions and are considered therapeutic targets for neurodegenerative diseases, psychiatric disorders, and neuropathic pain.

  • Kinase Inhibition: The general description of this compound as a key intermediate in the synthesis of kinase inhibitors suggests that its derivatives could be designed to target kinases involved in neuroinflammation or neurodegeneration, such as Glycogen Synthase Kinase 3β (GSK3β).[7][8]

Hypothesized Signaling Pathway Engagement:

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a derivative of this compound acting as a D4 receptor agonist.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D4_Receptor D4 Receptor Dopamine->D4_Receptor G_Protein Gi/o Protein D4_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Downstream_Targets Downstream Targets (e.g., Ion Channels, Gene Transcription) PKA->Downstream_Targets 2_piperidinyl_isonicotinonitrile_Derivative This compound Derivative (Agonist) 2_piperidinyl_isonicotinonitrile_Derivative->D4_Receptor

Caption: Postulated D4 receptor signaling pathway modulation.

Part 2: Application Notes & Experimental Protocols

This section provides detailed protocols for the initial characterization and validation of this compound and its derivatives in the context of neurological drug discovery.

In Vitro Assays for Target Identification and Characterization

Initial screening should be performed in vitro to identify the primary biological targets and elucidate the mechanism of action.[9][10] A tiered approach, starting with broad screening and moving to more specific assays, is recommended.

Protocol 1: Broad-Spectrum CNS Receptor Binding Panel

Objective: To identify the primary binding targets of this compound within a panel of common CNS receptors, transporters, and ion channels.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serial dilutions are then made to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Execution: Submit the compound to a commercial or in-house radioligand binding assay panel (e.g., Eurofins' "SafetyScreen44" or similar). This panel typically includes receptors for dopamine, serotonin, norepinephrine, acetylcholine (muscarinic and nicotinic), glutamate, GABA, opioids, and sigma receptors.

  • Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding at a given concentration. For any significant "hits" (typically >50% inhibition at 10 µM), determine the inhibition constant (Ki) from concentration-response curves.

Protocol 2: Functional Cellular Assays for "Hit" Validation

Objective: To determine if the binding of the compound to a specific receptor results in a functional response (e.g., agonism, antagonism, or allosteric modulation).

Methodology (Example for a GPCR target like the D4 receptor):

  • Cell Culture: Use a stable cell line expressing the human D4 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Principle: Measure the downstream signaling of the D4 receptor, which is typically coupled to a Gi/o protein, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Agonist Mode:

    • Treat the cells with increasing concentrations of the test compound.

    • After incubation, lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

    • A decrease in cAMP indicates an agonist effect.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Challenge the cells with a known D4 receptor agonist (e.g., quinpirole) at its EC80 concentration.

    • Measure the resulting cAMP levels. A reversal of the agonist-induced cAMP decrease indicates an antagonist effect.

  • Data Analysis: Plot concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualization of In Vitro Workflow

G start Start: This compound and Derivatives receptor_binding Protocol 1: Broad CNS Receptor Binding Panel start->receptor_binding hit_identification Identify Primary Targets (e.g., D4, 5-HT2A, Sigma-1) receptor_binding->hit_identification no_hits No Significant Hits: Consider Derivatization or Discontinue hit_identification->no_hits <50% Inhibition functional_assays Protocol 2: Functional Cellular Assays (e.g., cAMP, Calcium Flux) hit_identification->functional_assays >50% Inhibition mechanism_of_action Determine Mechanism: Agonist, Antagonist, etc. functional_assays->mechanism_of_action downstream_assays Further In Vitro Studies: Neurite Outgrowth, Neuroprotection, Neuroinflammation Assays mechanism_of_action->downstream_assays end Proceed to In Vivo Studies downstream_assays->end

Caption: Tiered in vitro screening workflow.

In Vivo Models for Efficacy and Safety Assessment

Once a compound shows promising in vitro activity and a favorable initial safety profile, its efficacy must be tested in animal models of neurological diseases.[11][12][13] The choice of model depends on the hypothesized mechanism of action.

Protocol 3: Rodent Model of Parkinson's Disease

Objective: To evaluate the neuroprotective or symptomatic efficacy of a lead compound in a toxin-induced model of Parkinson's disease. The 6-hydroxydopamine (6-OHDA) rat model is a widely used and well-characterized model.[12][14]

Methodology:

  • Model Induction:

    • Anesthetize adult male Sprague-Dawley rats.

    • Perform stereotaxic surgery to unilaterally inject 6-OHDA into the medial forebrain bundle. This will cause a progressive loss of dopaminergic neurons in the substantia nigra on one side of the brain.[12]

  • Compound Administration:

    • Two to three weeks post-lesion, begin daily administration of the test compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Assessment:

    • Rotational Behavior: Administer a dopamine agonist (e.g., apomorphine) and count the number of full body turns contralateral to the lesion. A reduction in rotations in the treated group compared to the vehicle group suggests a therapeutic effect.

    • Cylinder Test: Place the rat in a transparent cylinder and count the number of times it rears and touches the wall with its left paw, right paw, or both paws. A decrease in the use of the paw contralateral to the lesion is indicative of motor deficit, and improvement with treatment can be quantified.

  • Post-Mortem Analysis:

    • At the end of the study, euthanize the animals and perfuse the brains.

    • Perform immunohistochemistry on brain slices to quantify the number of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra.[12]

    • Use HPLC to measure dopamine and its metabolites (DOPAC and HVA) in the striatum.[12]

Data Presentation: Expected Outcomes from a Hypothetical In Vivo Study
Treatment GroupApomorphine-Induced Rotations (turns/90 min)TH-Positive Cell Count (Substantia Nigra)Striatal Dopamine Level (ng/g tissue)
Sham + Vehicle5 ± 28000 ± 50015000 ± 1000
6-OHDA + Vehicle450 ± 502500 ± 3003000 ± 400
6-OHDA + Compound X (10 mg/kg)200 ± 404500 ± 4006000 ± 500
6-OHDA + L-DOPA (6 mg/kg)150 ± 302600 ± 35012000 ± 900*

*p < 0.05 compared to 6-OHDA + Vehicle. Data are presented as mean ± SEM and are hypothetical.

Conclusion: A Roadmap for Discovery

This compound presents a promising starting point for the development of novel neurological drugs. Its structural components are found in numerous CNS-active agents, suggesting a high potential for derivatization to achieve desired potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this guide provide a comprehensive roadmap for researchers to systematically investigate this chemical scaffold. By combining targeted in vitro screening with robust in vivo disease models, the therapeutic potential of this compound and its analogs can be thoroughly explored, paving the way for the next generation of treatments for debilitating neurological disorders.

References

Application Notes and Protocols for the Biological Evaluation of Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Nicotinonitrile Scaffolds in Modern Drug Discovery

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its synthetic tractability and the capacity for diverse substitutions on the pyridine ring have enabled the generation of extensive compound libraries with a wide spectrum of pharmacological activities.[2] Notably, nicotinonitrile derivatives have emerged as potent agents in oncology, with several compounds functioning as kinase inhibitors.[1][2] Marketed drugs such as bosutinib, a dual Src/Abl kinase inhibitor, and neratinib, a pan-HER inhibitor, underscore the therapeutic potential of this chemical class.[1] Beyond oncology, these derivatives have shown promise as antimicrobial, antiviral, and anti-inflammatory agents.[3][4]

Given the broad therapeutic potential of nicotinonitrile derivatives, a systematic and robust biological evaluation is paramount to identify and characterize lead compounds for further development. This guide provides a comprehensive overview of the essential protocols and application notes for the preclinical assessment of nicotinonitrile derivatives, with a focus on their evaluation as potential anticancer agents.

Preclinical Evaluation Workflow: A Strategic Approach

The biological evaluation of novel nicotinonitrile derivatives should follow a logical and stepwise progression, beginning with broad in vitro screening to assess cytotoxicity and identify preliminary mechanisms of action. This is followed by more focused secondary assays to confirm targets and elucidate pathways. Promising candidates then advance to ADME/Tox profiling to evaluate their drug-like properties. Finally, the most promising compounds are subjected to in vivo efficacy studies in relevant animal models.[5][6]

Preclinical Evaluation Workflow Start Start In Vitro Primary Screening In Vitro Primary Screening Start->In Vitro Primary Screening Initial Compound Library In Vitro Secondary Assays In Vitro Secondary Assays In Vitro Primary Screening->In Vitro Secondary Assays Active Hits In Vitro ADME/Tox Profiling In Vitro ADME/Tox Profiling In Vitro Secondary Assays->In Vitro ADME/Tox Profiling Confirmed Hits In Vivo Efficacy Studies In Vivo Efficacy Studies In Vitro ADME/Tox Profiling->In Vivo Efficacy Studies Optimized Leads Lead Candidate Lead Candidate In Vivo Efficacy Studies->Lead Candidate

Caption: A streamlined workflow for the preclinical evaluation of nicotinonitrile derivatives.

Part 1: In Vitro Efficacy and Mechanistic Assays

The initial phase of evaluation focuses on determining the biological activity of the synthesized nicotinonitrile derivatives in cellular and molecular assays.

Cytotoxicity and Antiproliferative Activity

A fundamental first step is to assess the general cytotoxicity of the compounds against a panel of relevant human cancer cell lines.[7] The choice of cell lines should be guided by the therapeutic hypothesis. For example, if targeting breast cancer, cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) would be appropriate.[8]

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][9]

Materials:

  • Target cancer cell lines (e.g., HepG2 for liver cancer, HCT-116 for colon cancer).[10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS).

  • 96-well flat-bottom sterile microplates.

  • Nicotinonitrile derivatives dissolved in dimethyl sulfoxide (DMSO).

  • MTT reagent (5 mg/mL in phosphate-buffered saline (PBS), sterile filtered).[9]

  • Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF).[9]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the nicotinonitrile derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.[9]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Target-Based Assays: Kinase Inhibition and Receptor Binding

Many nicotinonitrile derivatives exert their anticancer effects by inhibiting specific protein kinases that are crucial for cancer cell signaling and survival.[2] Therefore, direct assessment of kinase inhibitory activity is a critical step.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of nicotinonitrile derivatives against a specific kinase of interest (e.g., PIM-1, VEGFR-2).[2][10]

Materials:

  • Recombinant kinase enzyme.

  • Kinase-specific substrate (peptide or protein).

  • ATP (Adenosine triphosphate).

  • Assay buffer (typically contains Tris-HCl, MgCl₂, and DTT).

  • Nicotinonitrile derivatives dissolved in DMSO.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega, which measures ADP production).

  • Microplate reader capable of luminescence detection.

Procedure:

  • Assay Setup: In a 96-well or 384-well plate, add the kinase, substrate, and nicotinonitrile derivative at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. For the ADP-Glo™ assay, this involves a two-step process to first deplete unused ATP and then convert ADP to ATP, which is used to generate a luminescent signal.

  • Signal Measurement: Measure the luminescent signal using a microplate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition versus the compound concentration to determine the IC50 value.

Compound Target Kinase IC50 (nM) Reference
Compound 7bPIM-118.9[2]
Compound 4kPIM-121.2[2]
StaurosporinePIM-116.7[2]

Protocol: Radioligand Receptor Binding Assay

This protocol is for determining the binding affinity of nicotinonitrile derivatives to a specific G protein-coupled receptor (GPCR) or other membrane receptors.[12]

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-ligand).

  • Assay buffer.

  • Nicotinonitrile derivatives at various concentrations.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the receptor preparation with the radiolabeled ligand and varying concentrations of the unlabeled nicotinonitrile derivative.[9]

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[9]

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[9]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specifically bound radioligand at each concentration of the competitor nicotinonitrile derivative. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, from which the inhibition constant (Ki) can be calculated.[9]

Part 2: In Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile is crucial to identify potential liabilities and guide lead optimization.

Metabolic Stability

The metabolic stability of a compound in the liver is a key determinant of its in vivo half-life and oral bioavailability. This is often assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[6]

Protocol: Metabolic Stability Assay in Liver Microsomes

Materials:

  • Pooled human or animal liver microsomes.

  • Phosphate buffer (e.g., 100 mM, pH 7.4).[2]

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[2]

  • Nicotinonitrile derivative (typically at 1 µM).

  • Acetonitrile with an internal standard for quenching the reaction.

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation Preparation: Prepare a master mix containing microsomes and buffer. Pre-warm to 37°C.

  • Reaction Initiation: Add the nicotinonitrile derivative to the master mix, followed by the NADPH regenerating system to start the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.[5]

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Cytochrome P450 (CYP) Inhibition

Assessing the potential of a compound to inhibit major CYP isoforms is a regulatory requirement and is critical for predicting drug-drug interactions.[1]

Protocol: CYP Inhibition Assay (IC50 Determination)

Materials:

  • Human liver microsomes or recombinant human CYP enzymes.[9]

  • A cocktail of CYP isoform-specific probe substrates.

  • NADPH regenerating system.

  • Nicotinonitrile derivative at various concentrations.

  • Acetonitrile for quenching.

  • LC-MS/MS system.

Procedure:

  • Pre-incubation: Pre-incubate the microsomes or recombinant enzymes with the nicotinonitrile derivative for a short period at 37°C.

  • Reaction Initiation: Add the probe substrate cocktail and the NADPH regenerating system to initiate the metabolic reactions.

  • Incubation: Incubate for a specific time that is within the linear range of metabolite formation.

  • Quenching and Processing: Stop the reaction with cold acetonitrile and process the samples as described for the metabolic stability assay.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolites for each CYP isoform.

  • Data Analysis: Determine the percentage of inhibition of metabolite formation at each concentration of the nicotinonitrile derivative and calculate the IC50 value for each CYP isoform.

Part 3: In Vivo Efficacy Evaluation

The final stage of preclinical evaluation involves assessing the antitumor efficacy of the most promising nicotinonitrile derivatives in relevant animal models.

In Vivo Efficacy Study Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Allow tumors to establish Randomization Randomization Tumor Growth->Randomization Palpable tumors Treatment Treatment Randomization->Treatment Treatment & Control Groups Monitoring Monitoring Treatment->Monitoring Tumor volume, body weight, etc. Endpoint Endpoint Monitoring->Endpoint Pre-defined criteria

Caption: Workflow for a typical in vivo xenograft study.

Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the most common models for evaluating the efficacy of anticancer agents.

Protocol: Subcutaneous Xenograft Model

Materials:

  • Human cancer cell line.

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Sterile PBS or Matrigel.

  • Anesthetics.

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Compound Administration: Administer the nicotinonitrile derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Measure tumor volume with calipers two to three times a week. Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or when the animals show signs of excessive toxicity.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Example In Vivo Study: A study on a nicotinonitrile derivative targeting PIM-1 kinase used a solid Ehrlich carcinoma (SEC)-bearing mouse model. The compound demonstrated a 42.9% reduction in tumor size compared to the control group, showcasing its in vivo anticancer activity.[2]

Conclusion

The biological evaluation of nicotinonitrile derivatives is a multifaceted process that requires a strategic and systematic approach. The protocols outlined in this guide provide a robust framework for assessing the cytotoxicity, mechanism of action, ADME/Tox properties, and in vivo efficacy of this important class of compounds. By employing these methods, researchers can effectively identify and advance promising nicotinonitrile-based drug candidates toward clinical development.

References

Application Notes and Protocols for the Synthesis of 2-Aminonicotinonitrile Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed experimental protocol for the synthesis of 2-aminonicotinonitrile intermediates, specifically focusing on the highly efficient, one-pot, four-component reaction. 2-Amino-3-cyanopyridines are a critical class of intermediates in the pharmaceutical and materials science sectors, serving as foundational scaffolds for a diverse range of bioactive molecules and functional materials.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible synthesis. The protocol described herein is a self-validating system, designed to deliver high yields and purity.

Introduction: The Strategic Importance of 2-Aminonicotinonitriles

The pyridine moiety is a ubiquitous structural motif found in numerous natural products and pharmaceuticals.[1][2] Among the vast landscape of pyridine derivatives, 2-aminonicotinonitriles (also known as 2-amino-3-cyanopyridines) have emerged as exceptionally valuable building blocks. Their unique electronic and structural features, characterized by a nucleophilic amino group and an electrophilic cyano group, provide a versatile platform for constructing more complex heterocyclic systems.[3]

These intermediates are pivotal in the development of a wide array of therapeutic agents, including inhibitors of IKK-β, and compounds with demonstrated antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][2] The efficiency of synthesizing these core structures is therefore a matter of significant interest. Traditional multi-step syntheses often suffer from lower yields and longer reaction times.[1] Consequently, one-pot multicomponent reactions (MCRs) have become the preferred strategy, offering atom economy, procedural simplicity, and often, improved yields under environmentally benign conditions.[4][5]

This application note will focus on a robust and widely applicable four-component synthesis, reacting an aromatic aldehyde, a ketone, malononitrile, and ammonium acetate to yield a polysubstituted 2-aminonicotinonitrile.

Mechanistic Insights: The Chemistry Behind the Cascade

The one-pot synthesis of 2-amino-3-cyanopyridines is a cascade reaction that proceeds through several key stages. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The proposed mechanism involves an initial Knoevenagel condensation, followed by the formation of an enamine, a Michael addition, and subsequent cyclization and aromatization.[5]

Step 1: Knoevenagel Condensation: The reaction is initiated by the base-catalyzed (often from ammonium acetate) condensation between the aromatic aldehyde and malononitrile. This forms an activated α,β-unsaturated system, the arylidenemalononitrile intermediate.

Step 2: Enamine Formation: Concurrently, the ketone reacts with ammonia (generated from ammonium acetate) to form an enamine intermediate.

Step 3: Michael Addition: The carbanion generated from the enamine attacks the electron-deficient β-carbon of the arylidenemalononitrile intermediate in a classic Michael addition. This step is critical for forming the core carbon-carbon bond of the pyridine ring.

Step 4: Cyclization and Tautomerization: The newly formed adduct undergoes an intramolecular cyclization. The amino group attacks one of the nitrile groups, leading to the formation of a dihydropyridine intermediate.

Step 5: Aromatization: The dihydropyridine intermediate then undergoes tautomerization and subsequent aromatization, often through the elimination of a molecule of hydrogen, to yield the stable 2-amino-3-cyanopyridine final product.

Diagram of the Proposed Reaction Mechanism:

Reaction_Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product Aldehyde Aldehyde Arylidenemalononitrile Arylidenemalononitrile Aldehyde->Arylidenemalononitrile Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Arylidenemalononitrile Ketone Ketone Enamine Enamine Ketone->Enamine w/ NH3 Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->Enamine Michael_Adduct Michael_Adduct Arylidenemalononitrile->Michael_Adduct Michael Addition Enamine->Michael_Adduct Dihydropyridine Dihydropyridine Michael_Adduct->Dihydropyridine Intramolecular Cyclization 2_Aminonicotinonitrile 2_Aminonicotinonitrile Dihydropyridine->2_Aminonicotinonitrile Aromatization

Caption: Proposed mechanism for the four-component synthesis.

Experimental Protocol: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile

This protocol details the synthesis of 2-amino-4,6-diphenylnicotinonitrile, a representative example of this class of compounds.

Materials and Reagents
  • Benzaldehyde (Reagent Grade, ≥99%)

  • Acetophenone (Reagent Grade, ≥99%)

  • Malononitrile (Reagent Grade, ≥99%)

  • Ammonium Acetate (ACS Reagent, ≥98%)

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Silica Gel (for column chromatography, 230-400 mesh)

  • Hexane (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for column chromatography

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

Detailed Step-by-Step Procedure

Diagram of the Experimental Workflow:

Experimental_Workflow start Start reagents Combine Aldehyde, Ketone, Malononitrile, & Ammonium Acetate start->reagents reaction Heat under Reflux (Solvent or Solvent-Free) reagents->reaction workup Cool to RT, Add Ethanol/Water, Filter Precipitate reaction->workup purification Recrystallization or Column Chromatography workup->purification characterization Analyze Product: MP, NMR, IR, MS purification->characterization end End characterization->end

Caption: General workflow for the synthesis and purification.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (1.0 mmol, 0.106 g), acetophenone (1.0 mmol, 0.120 g), malononitrile (1.0 mmol, 0.066 g), and ammonium acetate (3.0 mmol, 0.231 g).

  • Solvent Addition (Optional but Recommended for beginners): Add 10 mL of absolute ethanol. While solvent-free methods exist and can be highly efficient, particularly with microwave irradiation, using a solvent like ethanol for conventional heating often leads to more controlled reactions and easier workup.[6]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. A solid precipitate will often form. The reaction mixture can be poured into a beaker of cold water to facilitate further precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol.[1]

  • Purification: The crude product is then purified by recrystallization from 95% ethanol to afford the pure 2-amino-4,6-diphenylnicotinonitrile as a yellow powder.[1][6] If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel (using a hexane-ethyl acetate gradient) is a viable alternative.

Expected Results and Characterization

The following table summarizes the expected outcomes and key characterization data for the successful synthesis of 2-amino-4,6-diphenylnicotinonitrile.

ParameterExpected ValueSource
Yield 85-95%[6]
Appearance Yellow Powder[6]
Melting Point 187-189 °C[6]
FT-IR (KBr, cm⁻¹) 3463, 3299 (N-H str.), 2205 (C≡N str.), 1637 (N-H bend)[6]
¹H-NMR (CDCl₃, ppm) 8.03 (d, 2H), 7.67 (d, 2H), 7.55-7.49 (m, 6H), 7.25 (s, 1H), 5.38 (s, 2H, NH₂)[6]
¹³C-NMR (CDCl₃, ppm) 160.2, 159.8, 155.1, 137.9, 136.9, 130.2, 129.8, 128.9, 128.8, 128.2, 127.3, 117.1, 111.3, 88.3[6]
Mass Spec (ESI) m/z 271.97 [M+H]⁺, 293.94 [M+Na]⁺[6]

Troubleshooting and Optimization

While the four-component synthesis is generally robust, certain issues can arise. This section provides guidance on addressing common problems.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete Reaction: Insufficient reaction time or temperature. - Side Reactions: Formation of byproducts due to suboptimal conditions.[7] - Poor Oxidation: The dihydropyridine intermediate may not fully aromatize.[7]- Monitor with TLC: Ensure the reaction has gone to completion before work-up. - Optimize Temperature: Systematically vary the temperature to find the optimal point that favors the desired product.[7] - Catalyst Choice: While often base-catalyzed by ammonium acetate, some variations benefit from Lewis or Brønsted acid catalysts.[5]
Impure Product - Incomplete Precipitation: Desired product remains in the filtrate. - Co-precipitation of Starting Materials: Unreacted starting materials precipitating with the product. - Ineffective Recrystallization: Choosing an inappropriate solvent system.- Adjust pH or Add Anti-solvent: Carefully adjust the pH or add an anti-solvent (like water) to the filtrate to precipitate more product. - Thorough Washing: Ensure the crude product is thoroughly washed with appropriate cold solvents to remove unreacted starting materials. - Solvent Screening: Test a range of solvents for recrystallization to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Reaction Fails to Start - Low Quality Reagents: Degradation of starting materials, especially the aldehyde. - Insufficient Catalyst/Base: Ammonium acetate may be of low quality or insufficient quantity.- Check Reagent Purity: Use freshly distilled aldehyde if necessary. - Increase Ammonium Acetate: A slight excess of ammonium acetate can sometimes initiate the reaction.
Formation of Tar/Dark Color - Excessive Heat: Decomposition of starting materials or products. - Presence of Impurities: Certain impurities can catalyze polymerization or degradation pathways.- Reduce Temperature: Lower the reaction temperature and extend the reaction time if necessary. - Purify Starting Materials: Ensure all starting materials are of high purity.

Conclusion

The one-pot, four-component synthesis of 2-aminonicotinonitrile intermediates represents a powerful and efficient strategy for accessing these valuable chemical building blocks. By understanding the underlying reaction mechanism and following a well-defined experimental protocol, researchers can reliably produce these compounds in high yield and purity. The information provided in this application note serves as a comprehensive guide for the successful execution of this synthesis, from initial setup to final product characterization and troubleshooting.

References

Application Notes and Protocols for In Vitro Anti-Tuberculosis Screening of 2-(Piperidin-1-yl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Tuberculosis Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This escalating resistance necessitates a robust pipeline of novel anti-tubercular agents with diverse mechanisms of action. Isoniazid (INH), a cornerstone of first-line TB therapy for over six decades, is facing declining efficacy due to resistance, often linked to mutations in the katG gene.[1][3][4] This has spurred the development of INH derivatives and other novel heterocyclic compounds aimed at overcoming these resistance mechanisms and improving therapeutic outcomes.[4][5][6][7]

2-(Piperidin-1-yl)isonicotinonitrile represents a class of compounds with potential anti-tuberculosis activity. The isonicotinonitrile scaffold is a key feature of isoniazid, and modifications, such as the addition of a piperidine ring, can alter the compound's lipophilicity and potentially its mechanism of action and efficacy against resistant strains.[5][6] The piperidine moiety itself is found in various compounds with demonstrated anti-tubercular properties.[1][8][9][10][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of this compound for anti-tuberculosis activity. We will detail the principles and protocols for two widely accepted and robust screening assays: the Microplate Alamar Blue Assay (MABA) and a Luciferase Reporter Phage (LRP) Assay. These methods offer sensitive, reliable, and scalable platforms for determining the minimum inhibitory concentration (MIC) and evaluating the bactericidal or bacteriostatic nature of novel compounds against M. tuberculosis.

Biosafety Considerations: Working with Mycobacterium tuberculosis

Mycobacterium tuberculosis is a Risk Group 3 pathogen and must be handled in a Biosafety Level 3 (BSL-3) laboratory.[12][13] All manipulations of live Mtb cultures, including inoculum preparation, plating, and incubation, must be performed in a certified Class II Biosafety Cabinet (BSC).[14][15] Personnel must be highly trained in BSL-3 practices, including the use of personal protective equipment (PPE) such as gowns, gloves, and respiratory protection.[13][16] All contaminated materials and waste must be decontaminated, typically by autoclaving, before disposal.[16] A comprehensive, site-specific risk assessment and adherence to institutional and national biosafety guidelines are mandatory.[15]

Core Screening Assays

Two primary assays are recommended for the initial in vitro evaluation of this compound:

  • Microplate Alamar Blue Assay (MABA): A colorimetric assay that provides a quantitative measure of mycobacterial viability.[17][18][19][20][21]

  • Luciferase Reporter Phage (LRP) Assay: A bioluminescence-based assay that offers rapid determination of cell viability.[22][23][24]

Microplate Alamar Blue Assay (MABA)

Principle: The MABA utilizes the redox indicator Alamar Blue (resazurin) to assess cell viability.[19] Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. The color change can be visually assessed or quantified using a spectrophotometer or fluorometer, providing a measure of cell proliferation and, consequently, the inhibitory effect of the test compound.[18][20] This assay is well-established, cost-effective, and suitable for high-throughput screening.[18][20][25]

Workflow:

MABA_Workflow cluster_prep Preparation cluster_assay Assay Execution (BSL-3) cluster_readout Data Acquisition & Analysis A Prepare Mtb H37Rv Culture C Inoculate 96-well Plate with Mtb and Compound Dilutions A->C B Prepare Serial Dilutions of This compound B->C D Incubate Plates (37°C, 5-7 days) C->D E Add Alamar Blue and Tween 80 D->E F Incubate Plates (37°C, 24h) E->F G Visually Inspect or Read Plate (Fluor/Abs) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: MABA Experimental Workflow.

Protocol:

Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains.

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

  • This compound, stock solution in Dimethyl Sulfoxide (DMSO).

  • Isoniazid (INH) and Rifampicin (RIF) as positive controls.

  • Alamar Blue reagent.

  • 20% Tween 80 solution.

  • Sterile 96-well microplates.

  • DMSO (cell culture grade).

Step-by-Step Methodology:

  • Mtb Inoculum Preparation:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.6-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in a 96-well plate using 7H9 broth to achieve the desired final concentrations (e.g., 64 to 0.125 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

    • Prepare identical dilutions for the positive controls (INH, RIF) and a solvent control (DMSO).

  • Plate Inoculation:

    • Add 100 µL of the diluted Mtb inoculum to each well containing 100 µL of the compound dilutions.

    • Include wells with Mtb inoculum only (growth control) and wells with sterile broth only (sterility control).

  • Incubation:

    • Seal the plates with a breathable membrane or parafilm and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition:

    • After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Reseal the plates and incubate for an additional 24 hours at 37°C.

  • Data Acquisition and Analysis:

    • Visually inspect the plates. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

    • For quantitative results, measure absorbance at 570 nm and 600 nm or fluorescence with excitation at 530 nm and emission at 590 nm using a microplate reader.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[26]

Data Presentation:

CompoundMIC (µg/mL) vs. Mtb H37Rv
This compound[Experimental Value]
Isoniazid (INH)0.025 - 0.1
Rifampicin (RIF)0.05 - 0.2
DMSO (Vehicle Control)> 64
Luciferase Reporter Phage (LRP) Assay

Principle: The LRP assay is a rapid method that utilizes a mycobacteriophage engineered to express a luciferase gene.[24] When the phage infects viable Mtb cells, the luciferase gene is expressed, and in the presence of its substrate (e.g., D-luciferin), light is produced.[24] The amount of light emitted, measured as Relative Light Units (RLU), is directly proportional to the number of viable bacteria.[22][27] This assay can significantly reduce the time required to obtain results compared to growth-based methods.[23][24]

Workflow:

LRP_Workflow cluster_prep Preparation cluster_assay Assay Execution (BSL-3) cluster_readout Data Acquisition & Analysis A Prepare Mtb H37Rv Culture C Incubate Mtb with Compound (e.g., 72 hours) A->C B Prepare Serial Dilutions of This compound B->C D Infect with Luciferase Reporter Phage C->D E Incubate (e.g., 4 hours) D->E F Add Luciferin Substrate E->F G Measure Luminescence (RLU) F->G H Determine Percent Inhibition and MIC G->H

Caption: LRP Assay Experimental Workflow.

Protocol:

Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains.

  • Middlebrook 7H9 broth supplemented as for MABA.

  • Luciferase reporter phage (e.g., phAE142).

  • This compound, stock solution in DMSO.

  • Isoniazid (INH) and Rifampicin (RIF) as positive controls.

  • D-luciferin substrate.

  • Sterile tubes or 96-well white, opaque plates.

  • Luminometer.

Step-by-Step Methodology:

  • Mtb Culture and Compound Incubation:

    • Prepare an Mtb H37Rv culture as described for the MABA.

    • In sterile tubes or a 96-well plate, incubate the Mtb suspension with serial dilutions of this compound and control drugs for a predetermined period (e.g., 72 hours) at 37°C.

  • Phage Infection:

    • Following incubation, add the luciferase reporter phage to each well/tube at an appropriate multiplicity of infection (MOI).

    • Incubate for a period sufficient for phage infection and luciferase expression (typically 4-6 hours) at 37°C.

  • Luminescence Measurement:

    • Transfer an aliquot of the cell suspension to a luminometer-compatible plate or tube.

    • Add the D-luciferin substrate according to the manufacturer's instructions.

    • Immediately measure the light output in a luminometer, expressed as Relative Light Units (RLU).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the untreated control (Mtb + phage, no compound).

    • The MIC can be defined as the lowest compound concentration that causes a significant reduction (e.g., ≥90%) in RLU compared to the control.

Data Presentation:

CompoundConcentration (µg/mL)Mean RLU% Inhibition
This compound[Test concentrations][Data][Data]
Untreated Control0[Data]0
Isoniazid (Positive Control)[Test concentration][Data][Data]

Mechanism of Action Insights and Causality

While the precise mechanism of this compound is to be determined, its structural similarity to isoniazid suggests potential interference with mycolic acid biosynthesis.[3] Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG, and its active form inhibits InhA, an enoyl-acyl carrier protein reductase involved in fatty acid synthesis.[1] The addition of the piperidine moiety may enhance the lipophilicity of the molecule, potentially improving its penetration through the complex mycobacterial cell wall.[4][5][6] It is also plausible that this structural modification could lead to a novel mechanism of action, bypassing common resistance pathways associated with INH. Further studies, such as target-based assays or whole-genome sequencing of resistant mutants, would be necessary to elucidate the specific molecular target.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro anti-tuberculosis screening of this compound. Positive results from these assays, particularly a low MIC value, would warrant further investigation, including:

  • Cytotoxicity testing: Evaluating the compound's toxicity against mammalian cell lines (e.g., Vero, HepG2) to determine its selectivity index.

  • Screening against resistant strains: Testing the compound against a panel of MDR and XDR M. tuberculosis clinical isolates.

  • Intracellular activity assays: Assessing the compound's ability to inhibit Mtb growth within macrophages.[28]

  • Mechanism of action studies: Investigating the molecular target and mechanism of inhibition.

A systematic and rigorous in vitro evaluation is a critical first step in the long and complex process of developing new and effective treatments for tuberculosis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Issues in Pyridine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the Technical Support Center for Pyridine Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of this critical heterocyclic scaffold. Pyridine and its derivatives are foundational in pharmaceuticals, agrochemicals, and materials science, yet their synthesis can be fraught with challenges ranging from low yields to complex purification hurdles.[1][2]

This guide provides field-proven insights and solutions in a direct question-and-answer format, grounded in established chemical principles and authoritative literature.

Troubleshooting Guides

This section addresses specific, practical issues you may encounter during your experiments. Each guide offers a causal analysis of the problem and actionable steps for resolution.

Issue 1: Low or No Product Yield in Hantzsch Pyridine Synthesis

Question: I am performing a classic Hantzsch synthesis to create a substituted pyridine, but my yield is consistently low. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the Hantzsch synthesis are a frequent challenge. This multi-component reaction, while powerful, is sensitive to several factors. The classical one-pot method often involves harsh conditions and long reaction times, which can lead to product degradation and low yields.[3][4][5] The primary bottlenecks are typically inefficient reaction conditions, incomplete oxidation of the dihydropyridine intermediate, and competing side reactions.[3][4]

Potential Causes & Troubleshooting Steps:

  • Inefficient Reaction Conditions: The initial condensation to form the dihydropyridine (DHP) intermediate can be slow and inefficient.

    • Solution 1: Catalysis & Sonication: Introduce a catalyst such as p-toluenesulfonic acid (PTSA) and perform the reaction under ultrasonic irradiation. This combination has been reported to dramatically shorten reaction times and increase yields, in some cases up to 96%.[3][4]

    • Solution 2: Microwave-Assisted Synthesis: Employing a microwave reactor can provide rapid, uniform heating, leading to excellent yields (often 82-94%) and significantly reduced reaction times (as short as 2-7 minutes).[3][6]

  • Incomplete Oxidation of the Dihydropyridine Intermediate: The final aromatization step is crucial and often a major point of yield loss.

    • Problem: Classical oxidants like chromium trioxide (CrO₃), potassium permanganate (KMnO₄), or nitric acid (HNO₃) can be harsh, leading to side products and difficult workups.[3][4]

    • Solution: Consider milder and more efficient oxidizing agents. Iodine in refluxing methanol is a common and effective choice.[7] Alternatively, a one-pot synthesis with direct aromatization using ferric chloride or manganese dioxide can be effective.[3][4]

  • Competing Side Reactions: At least five different mechanistic pathways have been proposed for the Hantzsch reaction.[4] Varying conditions can favor undesired pathways.

    • Solution: Carefully control the reaction temperature and the stoichiometry of your reactants. To minimize the formation of undesired intermediates in unsymmetrical syntheses, it is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[7][8]

Optimization Strategy Typical Conditions Reported Yield Improvement Reference
Catalysis & Sonication p-Toluenesulfonic acid (PTSA), Aqueous Micelles (SDS), Ultrasonic IrradiationUp to 96%[3][4]
Microwave Synthesis Sealed vessel, 120°C, 2-10 minutes82-94%[3][6]
Solvent-Free γ-Al₂O₃ nanoparticles, 90°CUp to 95%[7]
One-Pot Oxidation Ferric chloride (FeCl₃) or Manganese dioxide (MnO₂) in waterEffective for direct aromatization[3][4]
Issue 2: Catalyst Deactivation in Cross-Coupling Reactions

Question: I'm attempting a Suzuki or Buchwald-Hartwig cross-coupling reaction with a halopyridine substrate, but the reaction stalls or fails completely. I suspect catalyst deactivation. Why does this happen and what can I do?

Answer: This is a classic and well-documented problem in pyridine chemistry, often termed the "2-pyridyl problem." The primary cause is the Lewis basic nitrogen atom within the pyridine ring.[9] This nitrogen can coordinate strongly to the transition metal center (e.g., Palladium) of your catalyst. This coordination forms stable, inactive catalyst complexes, effectively poisoning the catalyst and shutting down the catalytic cycle.[9][10][11]

Mechanisms of Deactivation & Solutions:

  • Catalyst Poisoning by Pyridine Nitrogen:

    • Causality: The lone pair on the pyridine nitrogen competes with your desired ligands and substrates for coordination sites on the metal, leading to an inactive complex.

    • Solution 1: Use Bulky, Electron-Rich Ligands: Employ sterically hindered phosphine ligands like XPhos, SPhos, or P(t-Bu)₃. Their bulkiness disfavors the binding of the pyridine nitrogen, allowing the catalytic cycle to proceed.[9]

    • Solution 2: Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst that is designed for efficient and rapid generation of the active catalytic species in situ. This can minimize the opportunity for the pyridine substrate to intercept and deactivate the catalyst.[9]

    • Solution 3: Modestly Increase Catalyst Loading: While not ideal from an efficiency standpoint, a slight increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes provide enough active catalyst to overcome partial deactivation and drive the reaction to completion.[9]

  • Formation of Inactive Palladium Black:

    • Causality: If the catalytic cycle is slow due to pyridine inhibition, the active Pd(0) species has a longer lifetime in solution, increasing the probability of it agglomerating into inactive palladium black.[9]

    • Solution: Implement the strategies above to accelerate the catalytic cycle (e.g., optimal ligand choice, temperature). A faster turnover rate reduces the concentration of free Pd(0) and minimizes agglomeration.

CatalystPoisoning

Issue 3: Difficulty in Product Purification

Question: My reaction to form a pyridine derivative appears successful by TLC/LCMS, but I am struggling to isolate a pure product. What are the best purification strategies?

Answer: Purification of pyridine derivatives can be challenging due to their basicity, polarity, and sometimes their physical properties. Several common issues arise, including residual water, co-elution with byproducts, and tailing during column chromatography.[12][13]

Troubleshooting Purification Steps:

  • Removing Water: Pyridine is highly hygroscopic and forms a minimum boiling azeotrope with water, making simple distillation ineffective for complete removal of water.[12]

    • Protocol: Rigorous Drying of Pyridine

      • Pre-drying: Add solid potassium hydroxide (KOH) pellets (approx. 10-20 g/L) to the pyridine in a flask and allow it to stand for several hours (or overnight) with occasional swirling.[12]

      • Decanting: Carefully decant the pyridine from the KOH pellets into a dry distillation flask.

      • Final Drying: Add calcium hydride (CaH₂) powder (approx. 5-10 g/L) to the decanted pyridine. Caution: CaH₂ reacts with water to produce hydrogen gas; ensure the setup is not sealed and is properly vented.[12]

      • Reflux & Distill: Fit the flask with a reflux condenser (protected by a drying tube) and reflux the mixture for a few hours. Subsequently, distill the anhydrous pyridine, collecting the fraction at the correct boiling point.[12]

  • Separating from Impurities:

    • Acid-Base Extraction: Leverage the basicity of the pyridine ring. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated pyridine derivative will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted with an organic solvent.[13]

    • Column Chromatography: Tailing is a common problem on standard silica gel due to the acidic nature of silica interacting with the basic pyridine.

      • Solution: To mitigate tailing, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system.[13]

    • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity. Screen various solvent systems (e.g., ethanol, isopropanol, hexanes/ethyl acetate) to find suitable conditions.

Frequently Asked Questions (FAQs)

Q1: My Chichibabin amination reaction is not working. What factors are most critical?

A1: The Chichibabin reaction, which synthesizes 2-aminopyridines using sodium amide (NaNH₂), is highly sensitive to reaction conditions.[14][15] Key factors include:

  • Basicity: The reaction works best for pyridines with a pKa in the range of 5-8. Electron-withdrawing groups can inhibit the reaction by decreasing the basicity of the ring nitrogen, which is believed to coordinate to the sodium ion to activate the ring for nucleophilic attack.[14][16]

  • Reagent Purity: Sodium amide is the key reagent. It can decompose upon exposure to air and moisture. Use fresh, high-quality NaNH₂.

  • Temperature: The reaction often requires elevated temperatures (e.g., in toluene or xylene) to proceed.[17]

  • Side Reactions: Dimerization or polymerization can occur, especially with substituted pyridines.[14] A modified protocol using NaH with a lithium iodide (LiI) additive has been shown to work under milder conditions with a broader range of amines.[18]

Q2: What are the main advantages of the Kröhnke pyridine synthesis over other methods like Hantzsch?

A2: The Kröhnke synthesis is a highly versatile method for generating highly functionalized, often 2,4,6-trisubstituted, pyridines.[19][20] Its main advantages include:

  • No Oxidation Required: Unlike the Hantzsch synthesis, the Kröhnke method does not produce a dihydropyridine intermediate that requires a separate oxidation step. The starting α-pyridinium methyl ketone already possesses the correct oxidation state.[19][21]

  • High Atom Economy: The byproducts are typically water and pyridine, which allows for a simpler workup and purification process compared to many other condensation reactions.[19]

  • Broad Scope: The method tolerates a wide array of functional groups on both the α-pyridinium methyl ketone and the α,β-unsaturated carbonyl compound, making it suitable for generating diverse libraries of compounds.[19][20]

Krohnke_Mechanism

Q3: What are the essential safety precautions when working with pyridine and its derivatives?

A3: Pyridine is a flammable, toxic liquid with a strong, unpleasant odor.[12] Always handle it in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is common), safety goggles, and a lab coat. Store pyridine in a cool, well-ventilated area away from ignition sources. Ensure all distillation and reaction setups are properly assembled and, if necessary, grounded to prevent static discharge.[12] Many pyridine derivatives share these hazardous properties and should be handled with similar care.

Experimental Protocols

Protocol: General Procedure for Kröhnke Synthesis of 2,4,6-Triphenylpyridine

This protocol describes a classic Kröhnke reaction.[20]

Materials:

  • N-Phenacylpyridinium bromide (1.0 equiv)

  • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)

  • Ammonium acetate (10 equiv)

  • Glacial acetic acid (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.

  • Add glacial acetic acid as the solvent to provide a reasonable concentration for the reactants.

  • Heat the reaction mixture to reflux (approx. 120 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically takes 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water. The product will often precipitate as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove residual acetic acid and other impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2,4,6-triphenylpyridine.

References

Technical Support Center: Purification of 2-(Piperidin-1-yl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Piperidin-1-yl)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this key intermediate. As a molecule of significant interest in medicinal chemistry, particularly for kinase inhibitors and CNS agents, achieving high purity is critical for reliable downstream applications.[1][2] This document provides practical, field-tested advice to help you navigate the purification process effectively.

Troubleshooting Guide

Encountering issues during purification is a common aspect of experimental chemistry. This section is designed to provide rapid solutions to frequently observed problems during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography 1. Compound is too polar/non-polar for the chosen solvent system: The compound either remains on the baseline or elutes with the solvent front. 2. Irreversible adsorption to silica gel: The basic nitrogen of the piperidine ring can strongly interact with acidic silica gel. 3. Compound is volatile: Loss of product during solvent evaporation.1. Optimize the solvent system: Use TLC to test various solvent systems. For this compound, mixtures of ethyl acetate/petroleum ether or dichloromethane/petroleum ether have been reported to be effective.[3] Start with a low polarity eluent and gradually increase the polarity. 2. Use a deactivated stationary phase: Treat the silica gel with a small amount of a tertiary amine (e.g., 0.1-1% triethylamine in the eluent) to neutralize acidic sites. Alternatively, use neutral alumina as the stationary phase. 3. Careful solvent removal: Use a rotary evaporator at a controlled temperature and pressure. Avoid excessive heat.
Co-elution of Impurities 1. Inadequate separation: The polarity of the compound and impurities are too similar for the chosen chromatographic conditions. 2. Overloading the column: Too much crude material was loaded onto the column, exceeding its separation capacity.1. Employ a shallower solvent gradient: A slower, more gradual increase in eluent polarity can improve the resolution between closely eluting compounds. 2. Try a different stationary phase or solvent system: Consider using a different type of stationary phase (e.g., alumina, C18 reverse-phase silica) or a completely different solvent system. 3. Reduce the amount of material loaded: As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.
Oily Product Instead of Solid 1. Residual solvent: Trapped solvent can prevent crystallization. 2. Presence of impurities: Impurities can act as a "eutectic" mixture, depressing the melting point and preventing solidification. 3. Product is an oil at room temperature: While the melting point is reported as 55 °C, significant impurities can lower this.[4]1. Dry the product under high vacuum: This will help remove any remaining solvent. Gentle heating under vacuum can also be effective, but be mindful of the compound's volatility. 2. Attempt recrystallization or trituration: Dissolve the oil in a minimal amount of a hot solvent in which it is soluble and allow it to cool slowly. Alternatively, triturate the oil with a solvent in which the product is insoluble but the impurities are soluble. 3. Re-purify the compound: If the product remains an oil after drying, further purification by column chromatography may be necessary.
Product Degradation During Purification 1. Sensitivity to acidic conditions: The compound may be unstable on acidic silica gel. 2. Thermal instability: Prolonged heating during solvent evaporation or recrystallization can cause decomposition.1. Use a deactivated stationary phase: As mentioned previously, adding a small amount of triethylamine to the eluent or using neutral alumina can prevent degradation on the column. 2. Minimize heat exposure: Use moderate temperatures for solvent removal and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

A1: Silica gel column chromatography is a widely effective and commonly reported method for the purification of this compound and analogous compounds.[3] This technique is versatile and can be adapted to separate a wide range of impurities. Recrystallization can also be a viable option if a suitable solvent is identified and the impurity profile is amenable.

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. For this compound, a good starting point is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent such as ethyl acetate or dichloromethane.[3] The optimal retention factor (Rf) for the target compound on TLC is typically between 0.2 and 0.4. You can adjust the ratio of the solvents to achieve this Rf value, which generally translates well to column chromatography.

Q3: My compound is a basic amine. Are there any special precautions I should take during silica gel chromatography?

A3: Yes, the basic nature of the piperidine moiety can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This can result in tailing of the elution peak and poor recovery. To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. This will "deactivate" the acidic sites on the silica and improve the chromatography.

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques should be used to confidently assess purity.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for determining the structure and purity of organic compounds. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity by separating the main compound from any impurities. A pure sample will show a single major peak.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A sharp melting point close to the literature value (55 °C) is indicative of high purity.[4] A broad melting range suggests the presence of impurities.

Q5: I've purified my compound, but the yield is very low. What can I do?

A5: Low yield can be due to several factors. Review your purification procedure:

  • Transfer Losses: Ensure you are quantitatively transferring your material at each step.

  • Column Loading: If you are using column chromatography, ensure you have not overloaded the column, which can lead to poor separation and the need to discard mixed fractions.

  • Elution Profile: Make sure you have collected all fractions containing your product. Monitor the elution with TLC.

  • Product Stability: Consider if your compound might be degrading during the purification process.

Step-by-Step Protocol: Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (flash grade, 40-63 µm)

  • Solvents: Petroleum ether (or hexanes), Ethyl acetate, Triethylamine

  • Flash chromatography system or glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Prepare several small TLC chambers with varying ratios of petroleum ether and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Add 1% triethylamine to each solvent mixture to prevent tailing.

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane) and spot it on TLC plates.

    • Develop the plates in the prepared chambers.

    • Identify the solvent system that gives your product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material you have.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.

    • Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system determined in step 1.

    • Collect fractions of a consistent volume.

    • Monitor the elution process by spotting every few fractions on a TLC plate and visualizing under a UV lamp.

    • If your product is slow to elute, you can gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Product Isolation:

    • Once all the product has eluted from the column, analyze the collected fractions by TLC.

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Purity Confirmation:

    • Assess the purity of the final product using the analytical methods described in the FAQ section (NMR, HPLC, melting point).

Purification Strategy Workflow

The choice of purification technique depends on the nature of the impurities and the required scale. The following diagram illustrates a typical decision-making workflow.

PurificationWorkflow Start Crude this compound TLC_Analysis Initial Purity Assessment (TLC/¹H NMR) Start->TLC_Analysis Decision1 Is the major impurity significantly different in polarity? TLC_Analysis->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes Column_Chromatography Column Chromatography Decision1->Column_Chromatography No Decision2 Is the product a solid? Recrystallization->Decision2 Column_Chromatography->Decision2 Trituration Trituration Decision2->Trituration No (Oily) Purity_Check Final Purity Analysis (NMR, HPLC, MP) Decision2->Purity_Check Yes (Solid) Trituration->Purity_Check Final_Product Pure Product Purity_Check->Final_Product

Caption: Decision workflow for purification of this compound.

References

Technical Support Center: Scale-Up of 2-(Piperidin-1-yl)isonicotinonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(Piperidin-1-yl)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this important synthesis from the laboratory to larger-scale production. As a key intermediate in the development of various pharmaceutical compounds, including kinase inhibitors and central nervous system agents, robust and scalable production of this compound is of paramount importance.[1][2] This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in the principles of chemical engineering and process safety.

I. Reaction Overview and Core Principles

The primary and most industrially viable route to this compound is the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-cyanopyridine with piperidine.[3][4] The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the chloro-substituent for displacement by the nucleophilic piperidine.[5][6][7]

Reaction_Mechanism 2-chloro-4-cyanopyridine 2-Chloro-4-cyanopyridine product This compound 2-chloro-4-cyanopyridine->product + Piperidine piperidine Piperidine hcl HCl

Caption: General reaction scheme for the synthesis of this compound.

While this reaction is generally efficient, its scale-up presents several challenges that require careful consideration and control. This guide will focus on these critical aspects to ensure a safe, efficient, and reproducible manufacturing process.

II. Troubleshooting Guide: From Lab to Plant

This section addresses common problems encountered during the scale-up of this compound synthesis in a question-and-answer format, providing insights into root causes and actionable solutions.

A. Reaction Control and Exotherm Management

Q1: My reaction is experiencing a significant exotherm upon adding piperidine, leading to a rapid temperature increase that is difficult to control in a larger reactor. Why is this happening and how can I manage it?

A1: The nucleophilic aromatic substitution reaction between 2-chloro-4-cyanopyridine and piperidine is inherently exothermic.[8] In a laboratory setting with a high surface-area-to-volume ratio, this heat can often be dissipated effectively. However, during scale-up, the reduced surface-area-to-volume ratio of larger reactors makes heat removal less efficient, leading to potential thermal runaway if not properly managed.[8]

Root Cause Analysis:

  • Rapid Reagent Addition: Adding the entire amount of piperidine at once introduces a large amount of reactive material, causing a rapid release of heat.

  • Inadequate Cooling Capacity: The cooling system of the reactor may not be sufficient to handle the heat generated by the reaction at the desired addition rate.

  • Poor Mixing: Inefficient mixing can create localized "hot spots" where the reaction proceeds at an accelerated rate.

Solutions and Best Practices:

  • Controlled Addition of Piperidine: Implement a slow, controlled addition of piperidine to the solution of 2-chloro-4-cyanopyridine. This can be achieved using a dosing pump. The addition rate should be carefully calculated based on the reactor's cooling capacity.

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to determine the heat of reaction and the maximum heat flow. This data is crucial for designing a safe and efficient process.[8]

  • Solvent Selection: Choose a solvent with a suitable boiling point and heat capacity to help absorb and dissipate the heat of reaction.

  • Reactor and Cooling System Evaluation: Ensure that the reactor's cooling system is adequate for the intended scale. Consider using a more efficient cooling fluid or increasing the flow rate.

  • Process Monitoring: Continuously monitor the internal temperature of the reactor and have an emergency cooling plan in place.

Exotherm_Management Problem Uncontrolled Exotherm Cause1 Rapid Reagent Addition Problem->Cause1 Cause2 Inadequate Cooling Problem->Cause2 Cause3 Poor Mixing Problem->Cause3 Solution1 Controlled Addition Cause1->Solution1 Solution2 Reaction Calorimetry Cause2->Solution2 Solution3 Optimize Cooling System Cause2->Solution3 Solution4 Improve Agitation Cause3->Solution4

Caption: Troubleshooting workflow for managing reaction exotherms.

B. Impurity Profile and Side Reactions

Q2: I am observing a higher level of impurities in my scaled-up batches compared to my lab-scale experiments. What are the likely side reactions, and how can I minimize them?

A2: Increased impurity levels at scale are often due to longer reaction times, higher temperatures in localized hot spots, and the accumulation of minor impurities from starting materials.

Common Impurities and Their Formation:

Impurity/ByproductPotential SourceMitigation Strategy
Di-substituted Piperidine Reaction of the product with another molecule of 2-chloro-4-cyanopyridine at elevated temperatures.Maintain strict temperature control. Use a slight excess of piperidine.
Unreacted 2-chloro-4-cyanopyridine Incomplete reaction.Ensure adequate reaction time and temperature. Monitor reaction completion by HPLC or GC.[9]
Piperidine Hydrochloride Reaction of piperidine with the HCl generated during the substitution.Use a base (e.g., triethylamine, potassium carbonate) to scavenge the HCl. This salt is typically removed during the aqueous work-up.[10]
Degradation Products Thermal decomposition of the product or starting materials at high temperatures.Avoid excessive heating and prolonged reaction times.

Analytical Methods for Impurity Profiling:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for monitoring reaction progress and quantifying impurities.[9][][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[9][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of unknown impurities.[9][]

C. Product Isolation and Purification

Q3: My product yield is significantly lower after work-up and purification at a larger scale. What are the potential causes and how can I improve my isolation procedure?

A3: Yield loss during scale-up is a common issue and can often be attributed to challenges in work-up and purification.

Troubleshooting Work-up and Purification:

  • Aqueous Work-up: On a large scale, extractions can be less efficient, and emulsions may form.[14]

    • Solution: Use a brine wash to help break emulsions. Ensure adequate mixing during extraction without being overly vigorous.

  • Crystallization: This is the preferred method for purifying this compound on a large scale.[14]

    • Solvent Selection: The choice of crystallization solvent is critical. A good solvent system will have high solubility for the product at elevated temperatures and low solubility at room temperature or below. Toluene and ethyl acetate are often good starting points for organic molecules.[15]

    • Cooling Profile: A slow and controlled cooling rate is essential for forming large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals or an oil.

    • Seeding: Introducing a small amount of pure product (seed crystals) at the point of supersaturation can promote controlled crystallization and improve crystal size and purity.[15]

Purification_Workflow Crude_Product Crude Reaction Mixture Workup Aqueous Work-up (Acid/Base Washes) Crude_Product->Workup Solvent_Swap Solvent Swap to Crystallization Solvent Workup->Solvent_Swap Crystallization Controlled Cooling & (Optional) Seeding Solvent_Swap->Crystallization Isolation Filtration and Washing Crystallization->Isolation Drying Drying under Vacuum Isolation->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: A typical workflow for the purification of this compound.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider during the scale-up of this synthesis?

A1:

  • Piperidine Handling: Piperidine is a flammable, corrosive, and toxic liquid.[][15][16] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]

  • Exotherm Management: As discussed, the reaction is exothermic. A thorough understanding of the reaction's thermal profile is essential to prevent a thermal runaway.

  • Pressure Build-up: The reaction generates HCl, which can lead to pressure build-up in a closed system if not properly managed (e.g., through the use of a base scavenger or a properly vented reactor).

  • Waste Disposal: Piperidine and its salts should be disposed of as hazardous waste according to local regulations.[][15]

Q2: What is a suitable solvent for this reaction at an industrial scale?

A2: The choice of solvent will depend on several factors, including reaction temperature, solubility of reactants and products, and ease of removal. Common solvents for SNAr reactions include aprotic polar solvents like DMF and NMP, though their use is becoming more restricted due to safety concerns.[17][18] More environmentally friendly options such as toluene or 2-methyltetrahydrofuran (2-MeTHF) should be considered and evaluated.

Q3: How can I monitor the progress of the reaction effectively on a large scale?

A3: In-process controls (IPCs) are crucial for monitoring the reaction. The most common and effective method is HPLC.[9][12] Samples can be taken periodically from the reactor, quenched, and analyzed to determine the consumption of the starting material (2-chloro-4-cyanopyridine) and the formation of the product.

IV. Experimental Protocols

A. General Protocol for the Synthesis of this compound (Illustrative)

Materials:

  • 2-Chloro-4-cyanopyridine

  • Piperidine

  • Triethylamine (or another suitable base)

  • Toluene (or another suitable solvent)

Procedure:

  • Charge a suitably sized reactor with 2-chloro-4-cyanopyridine and toluene.

  • Begin agitation and ensure the solids are well-suspended.

  • Add triethylamine to the reactor.

  • Slowly add piperidine to the reactor via a dosing pump over a period of 2-4 hours, while maintaining the internal temperature between 60-80 °C.

  • After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 2-6 hours, or until reaction completion is confirmed by HPLC.

  • Cool the reaction mixture to room temperature.

  • Proceed with the aqueous work-up as described in the purification section.

B. General Protocol for Crystallization
  • After the aqueous work-up and solvent swap to a suitable crystallization solvent (e.g., ethyl acetate/heptane mixture), concentrate the solution to a predetermined volume.

  • Heat the solution to ensure all the product is dissolved.

  • Slowly cool the solution at a controlled rate (e.g., 10-20 °C per hour).

  • If desired, add seed crystals once the solution reaches a supersaturated state.

  • Continue to cool the mixture to 0-5 °C and hold for a few hours to maximize yield.

  • Filter the solid product and wash the filter cake with a small amount of cold crystallization solvent.

  • Dry the product under vacuum at a suitable temperature.

V. References

  • Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem. Available from: --INVALID-LINK--.

  • Guide for crystallization. Available from: --INVALID-LINK--.

  • Impurity Profiling in APIs. BOC Sciences. Available from: --INVALID-LINK--.

  • PIPERIDINE CAS Number - HAZARD SUMMARY. NJ.gov. Available from: --INVALID-LINK--.

  • Piperidine from the hydrolysis of piperine. Sciencemadness.org. Published January 18, 2018. Available from: --INVALID-LINK--.

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. Available from: --INVALID-LINK--.

  • Enamine Scale-Up Synthesis of MedChem Relevant Cores. Enamine. Published December 20, 2024. Available from: --INVALID-LINK--.

  • A Scalable Approach to Primary Amines via the Petasis Reaction. Organic Chemistry Portal. Published March 9, 2025. Available from: --INVALID-LINK--.

  • Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Publications. Published November 15, 2022. Available from: --INVALID-LINK--.

  • Impurity Profiling | Active Pharmaceutical Ingredients | Drug Substance | Hyphenated Technique | Chromatographic Separation Techniques. Available from: --INVALID-LINK--.

  • Critical Considerations in Process Safety. H.E.L Group. Available from: --INVALID-LINK--.

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Published October 20, 2021. Available from: --INVALID-LINK--.

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. Published March 18, 2017. Available from: --INVALID-LINK--.

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. Available from: --INVALID-LINK--.

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Published March 13, 2025. Available from: --INVALID-LINK--.

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Available from: --INVALID-LINK--.

  • Nucleophilic Aromatic Substitution Guide | PDF. Scribd. Available from: --INVALID-LINK--.

  • This compound. MySkinRecipes. Available from: --INVALID-LINK--.

  • This compound. Fluorochem. Available from: --INVALID-LINK--.

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Published March 16, 2021. Available from: --INVALID-LINK--.

  • Amination of 2-halopyridines. [a]. ResearchGate. Available from: --INVALID-LINK--.

  • Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N -oxides. Green Chemistry (RSC Publishing). Published October 7, 2016. Available from: --INVALID-LINK--.

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. Published August 7, 2025. Available from: --INVALID-LINK--.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available from: --INVALID-LINK--.

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available from: --INVALID-LINK--.

  • Route to Highly Substituted Pyridines. PubMed. Available from: --INVALID-LINK--.

  • Synthetic method of piperidine hydrochloride. Google Patents. Available from: --INVALID-LINK--.

  • 2-Chloropyridine. PubChem. Available from: --INVALID-LINK--.

  • A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. Available from: --INVALID-LINK--.

  • SNAr Solvents and Reagents. Wordpress. Available from: --INVALID-LINK--.

  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Available from: --INVALID-LINK--.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: --INVALID-LINK--.

  • A Green Nucleophilic Aromatic Substitution Reaction, Journal of Chemical Education, 2020-Oct. ERIC. Available from: --INVALID-LINK--.

  • A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. NIH. Available from: --INVALID-LINK--.

  • This compound. Benchchem. Available from: --INVALID-LINK--.

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available from: --INVALID-LINK--.

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. ResearchGate. Published October 15, 2025. Available from: --INVALID-LINK--.

  • Benzoyl piperidine. Organic Syntheses Procedure. Available from: --INVALID-LINK--.

  • Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives | Request PDF. ResearchGate. Available from: --INVALID-LINK--.

  • 2-Chloropyridine. National Toxicology Program. Available from: --INVALID-LINK--.

  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica. Available from: --INVALID-LINK--.

  • Continuous-Flow In-Line Solvent-Swap Crystallization of Vitamin D 3. ResearchGate. Published March 1, 2020. Available from: --INVALID-LINK--.

References

Technical Support Center: Synthesis of 2-(Piperidin-1-yl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the synthesis of 2-(Piperidin-1-yl)isonicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. The primary route to this valuable intermediate involves a nucleophilic aromatic substitution (SNAr) reaction, a powerful but sometimes delicate transformation. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for their causes and actionable protocols to mitigate them.

Problem 1: Low or No Product Yield

You've run the reaction between 2-chloroisonicotinonitrile and piperidine, but upon work-up and analysis (TLC, LC-MS), you see very little of the desired product and a significant amount of unreacted starting material.

Potential Causes & Solutions:

  • Inadequate Reaction Temperature: SNAr reactions on electron-deficient rings like pyridine often require thermal energy to overcome the activation barrier, which involves the temporary disruption of aromaticity.[1]

    • Solution: Gradually increase the reaction temperature. Start from a moderate temperature (e.g., 80 °C in a solvent like DMSO or NMP) and incrementally raise it to 100-120 °C. Monitor the reaction progress by TLC or LC-MS at each stage.

  • Insufficient Reaction Time: The reaction may simply be slow under your current conditions.

    • Solution: Extend the reaction time, monitoring every few hours. If the reaction stalls, a temperature increase is likely necessary.

  • Poor Leaving Group: While chlorine is a common leaving group, its reactivity can be lower than fluorine in some SNAr contexts.[2]

    • Solution: If using 2-chloroisonicotinonitrile, ensure conditions are sufficiently forcing (higher temperature, appropriate base). If available, 2-fluoroisonicotinonitrile can sometimes offer faster reaction kinetics.

  • Base Incompatibility: The choice of base is critical. While piperidine can act as its own base, an external scavenger for the generated HCl is often beneficial. A base that is too strong can lead to side reactions, while one that is too weak or sterically hindered may not be effective.

    • Solution: Use a non-nucleophilic inorganic base like potassium carbonate (K2CO3) or a hindered organic base like triethylamine (Et3N). These will neutralize the acid byproduct without competing with the piperidine nucleophile.

ParameterRecommendation for Low YieldRationale
Temperature Increase stepwise from 80 °C to 120 °COvercomes the activation energy required to form the Meisenheimer intermediate.[3]
Solvent Use a high-boiling polar aprotic solvent (e.g., DMSO, NMP, DMF)Solubilizes reactants and stabilizes charged intermediates.
Base Add 1.5-2.0 equivalents of K2CO3 or Et3NNeutralizes HCl byproduct, driving the reaction to completion.
Monitoring TLC or LC-MS analysis every 2-4 hoursProvides real-time data on reaction progress to avoid unnecessary heating or premature work-up.
Problem 2: Presence of a Major Side Product: 2-(Piperidin-1-yl)isonicotinamide

Your analysis (e.g., Mass Spectrometry) shows a significant peak with a mass of 205.26 g/mol , corresponding to the addition of water (M+18) to your desired product. This indicates hydrolysis of the nitrile group.

Causality: The cyano group (-C≡N) is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water at elevated temperatures, proceeding first to the amide and then potentially to the carboxylic acid.[4] The basic conditions of the SNAr reaction (piperidine itself is basic) can facilitate this unwanted transformation if water is present.

Prevention and Mitigation Protocol:

  • Rigorous Drying of Reagents and Glassware:

    • Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas (N2 or Argon) or in a desiccator.

    • Use anhydrous grade solvents. If not available, distill solvents from an appropriate drying agent (e.g., CaH2 for DMF).

    • Ensure the piperidine and 2-chloroisonicotinonitrile are dry. If necessary, store them over molecular sieves.

  • Inert Atmosphere:

    • Run the reaction under a nitrogen or argon atmosphere. This prevents atmospheric moisture from entering the reaction vessel.

  • Controlled Work-up:

    • When quenching the reaction, use cooled deionized water and perform extractions quickly. Avoid prolonged exposure of the product to aqueous basic or acidic layers, especially at room temperature or above.

  • Purification Strategy:

    • If the amide has formed, it can often be separated from the desired nitrile product by column chromatography on silica gel. The more polar amide will typically have a lower Rf value. A gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the main reaction?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[1]

  • Addition: The nucleophile (piperidine) attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the leaving group (chloride). This attack temporarily breaks the aromaticity of the ring and forms a negatively charged intermediate called a Meisenheimer complex.[3][5] The negative charge is stabilized by resonance, particularly by delocalization onto the electronegative ring nitrogen.[3][6]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final product, this compound.

Q2: Why is the substitution favored at the 2-position?

A2: In nucleophilic aromatic substitution on pyridine rings, attack is strongly favored at the 2- (ortho) and 4- (para) positions relative to the ring nitrogen.[2][3] This is because the negative charge in the intermediate Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom, providing significant stabilization. Attack at the 3- (meta) position does not allow for this resonance stabilization, making it a much less favorable pathway.[3]

Q3: My reaction turns dark brown/black. Is this normal, and what causes it?

A3: It is common for SNAr reactions run at high temperatures in polar aprotic solvents like DMSO or NMP to develop a dark color. This is often due to the formation of minor, highly colored polymeric byproducts or slight decomposition of the solvent or reagents under prolonged heating. While often unavoidable, a very rapid or intense color change could indicate excessive temperatures or a significant side reaction. As long as analysis shows the desired product is forming, this is usually not a cause for alarm. However, if yields are poor, consider lowering the temperature.

Q4: Can I use a different amine instead of piperidine?

A4: Yes, this reaction is generally applicable to a wide range of primary and secondary amines as nucleophiles.[7] However, the reactivity will depend on the nucleophilicity and steric hindrance of the amine. Less nucleophilic amines (e.g., aniline) or very bulky amines may require more forcing conditions (higher temperatures, longer reaction times) to achieve good conversion.

Visualizing the Reaction Pathways

To better understand the process, the following diagrams illustrate the experimental workflow and the key chemical transformations.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry Glassware & Reagents p2 Charge Reactor with 2-Chloroisonicotinonitrile & Base p1->p2 p3 Add Anhydrous Solvent p2->p3 r1 Establish Inert Atmosphere (N2/Ar) p3->r1 r2 Add Piperidine r1->r2 r3 Heat to Target Temperature (e.g., 100°C) r2->r3 r4 Monitor by TLC/LC-MS r3->r4 w1 Cool to RT & Quench with Cold Water r4->w1 w2 Extract with Organic Solvent (e.g., EtOAc) w1->w2 w3 Dry, Filter & Concentrate w2->w3 w4 Purify by Column Chromatography w3->w4 end end w4->end Final Product Analysis (NMR, MS)

Caption: General experimental workflow for the synthesis.

ReactionMechanisms cluster_main Desired SₙAr Pathway cluster_side Side Reaction: Nitrile Hydrolysis Start 2-Chloroisonicotinonitrile + Piperidine Intermediate Meisenheimer Complex Start->Intermediate + Piperidine Product This compound Intermediate->Product - Cl⁻ SideProduct 2-(Piperidin-1-yl)isonicotinamide Product->SideProduct + H₂O (Trace moisture, Basic conditions)

Caption: Desired reaction vs. hydrolysis side reaction.

References

Technical Support Center: Overcoming Solubility Challenges of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Paradox in Drug Discovery

The piperidine ring is a celebrated scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to impart favorable properties, including high chemical stability and the capacity to modulate lipophilicity and hydrogen bonding characteristics.[4] However, this versatile heterocycle often presents a significant hurdle for researchers: poor aqueous solubility.

This guide is designed to serve as a technical resource for scientists in drug development, providing a structured approach to diagnosing and resolving the solubility issues inherent to piperidine-containing molecules. By understanding the underlying physicochemical principles, researchers can strategically select and apply the most effective solubilization techniques.

Frequently Asked Questions (FAQs)

Q1: Why are my piperidine-based compounds so often poorly soluble in aqueous buffers?

A: The solubility of piperidine derivatives is a complex interplay of several factors. While the piperidine ring itself is miscible in water, the addition of lipophilic substituents during drug design can dramatically decrease aqueous solubility.[5][6] The primary driver of pH-dependent solubility is the basic nitrogen atom within the piperidine ring. This nitrogen typically has a pKa around 11.2, meaning it is protonated and positively charged at acidic pH.[5] This ionized form is significantly more water-soluble than the neutral "free base" form, which dominates at neutral or basic pH.[5][7]

Q2: What are the first and most direct steps I should take to solubilize my piperidine compound for an in vitro assay?

A: The most immediate strategies involve manipulating the formulation:

  • pH Adjustment: Since most piperidine compounds are basic, lowering the pH of your vehicle is the most effective initial step. Preparing a stock solution in a mildly acidic buffer (e.g., citrate buffer at pH 3-5) or with a small amount of acid (e.g., 10-50 mM HCl) can protonate the piperidine nitrogen, forming a much more soluble salt in situ.[5]

  • Use of Co-solvents: Employing water-miscible organic solvents is a standard and potent technique.[8] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are commonly used to disrupt the self-association of the drug molecules and improve their interaction with the aqueous environment.[5][8]

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What's happening and how can I fix it?

A: This is a classic sign of a kinetically-limited solubility issue, where the compound is soluble in the high-concentration organic stock but crashes out upon dilution into a predominantly aqueous environment.

  • Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate (typically ≤1%) to minimize its effect on the biological system while still aiding solubility.[5]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For instance, dilute the DMSO stock into an intermediate buffer containing a higher percentage of co-solvent before the final dilution into the assay buffer.[5]

  • Check Compound Purity: Impurities can sometimes act as nucleation points, accelerating precipitation. Ensure your compound is of high purity.

Q4: When should I move beyond simple pH and co-solvent adjustments to more advanced methods like salt screening or amorphous solid dispersions?

A: If the initial formulation approaches fail to provide the required solubility and stability for your experiments, or if you are preparing for in vivo studies that require a stable, solid dosage form with improved dissolution, it is time to consider more advanced strategies.

  • Salt Formation: This is a robust and widely used method for ionizable compounds like piperidines, often leading to dramatic increases in both solubility and dissolution rate.[9]

  • Amorphous Solid Dispersions (ASDs): If your compound has low solubility even in its ionized state or lacks a suitable ionization center, formulating it as an ASD can be highly effective. This involves dispersing the drug in a polymer matrix to create a high-energy, amorphous state that has a higher apparent solubility than the stable crystalline form.[10][11][12]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with a hydrophilic exterior, thereby enhancing aqueous solubility.[5][13]

Troubleshooting & Optimization Workflow

When faced with a poorly soluble piperidine compound, a systematic approach is crucial. The following workflow guides the user from initial characterization to the selection of an appropriate enhancement strategy.

G cluster_0 Step 1: Characterization cluster_1 Step 2: Simple Formulation cluster_2 Step 3: Advanced Strategies cluster_3 Outcome start Problem: Compound Precipitates in Aqueous Assay Buffer pka_logp Determine Physicochemical Properties: pKa, LogP, Crystal Form start->pka_logp ph_adjust pH Adjustment (for basic compounds, pKa > 7) pka_logp->ph_adjust Is compound basic? cosolvent Co-solvent Addition (for lipophilic compounds, LogP > 3) pka_logp->cosolvent Is compound lipophilic? salt_screen Salt Screening ph_adjust->salt_screen Improvement Insufficient success Solubility Enhanced ph_adjust->success Solubility Goal Met asd Amorphous Solid Dispersion (ASD) cosolvent->asd Improvement Insufficient cosolvent->success Solubility Goal Met salt_screen->asd No Stable Salt salt_screen->success Stable Salt Formed cyclodextrin Cyclodextrin Complexation asd->cyclodextrin ASD Unstable or Ineffective asd->success Stable ASD Formed fail Re-evaluate Strategy asd->fail Recrystallization Occurs cyclodextrin->success cyclodextrin->fail

Caption: Troubleshooting workflow for poor aqueous solubility.

In-Depth Technical Protocols

Protocol 1: pH-Dependent Solubility Profiling

Objective: To determine the solubility of a basic piperidine compound across a physiologically relevant pH range. This data is critical for predicting its behavior in different environments (e.g., stomach vs. intestine) and for guiding formulation development.[14][15]

Materials:

  • Test compound (solid powder)

  • Series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • HPLC or UV-Vis spectrophotometer for quantification

  • Shaking incubator

  • 0.22 µm syringe filters (chemically inert)

  • HPLC vials

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. Ensure enough solid is present to maintain a saturated solution.[5]

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.

  • Sampling & Filtration: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Carefully withdraw the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids.[5]

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method against a standard curve.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer. For a basic compound, you should observe high solubility at low pH, which decreases as the pH approaches and surpasses the compound's pKa.

Data Interpretation Example:

pH of BufferSolubility of Compound X (µg/mL)Predominant Species
1.22500Ionized (Piperidinium)
4.51800Ionized (Piperidinium)
6.850Mostly Neutral
7.415Neutral (Free Base)

This profile clearly indicates that the compound is a weak base and will likely have good dissolution in the stomach but may precipitate in the intestine.[15]

Protocol 2: High-Throughput Salt Screening

Objective: To identify a crystalline salt form of a basic piperidine compound with improved aqueous solubility and physical stability compared to the free base.[9][16]

Materials:

  • Piperidine compound (free base)

  • A library of pharmaceutically acceptable acids (counterions) (e.g., HCl, HBr, sulfuric, methanesulfonic, maleic, tartaric, citric acid)

  • A variety of solvents (e.g., ethanol, isopropanol, acetone, water, ethyl acetate)

  • 96-well microtiter plates

  • Evaporative crystallizer or vacuum oven

  • Analytical techniques: X-Ray Powder Diffraction (XRPD), Dynamic Vapor Sorption (DVS), HPLC.

Procedure:

  • Counterion & Solvent Selection: Based on the pKa of your compound, select a range of strong and weak acid counterions.[17] Choose a variety of solvents where the free base has moderate solubility.

  • Salt Formation: In each well of a 96-well plate, dissolve the piperidine free base in a solvent. Add a stoichiometric amount (typically 1:1 molar ratio) of a selected counterion.

  • Crystallization: Induce crystallization by slow evaporation, cooling, or addition of an anti-solvent.

  • Isolation & Characterization: After crystallization, isolate the resulting solids.

    • Confirmation: Use techniques like XRPD to confirm that a new crystalline form has been created, which is different from the free base.[9]

    • Solubility Assessment: Determine the aqueous solubility of the most promising new salt forms using the protocol described above.

    • Hygroscopicity & Stability: Assess the physical stability of the lead salts, particularly their tendency to absorb water (hygroscopicity) using DVS, as this can affect handling and long-term stability.[18]

Data Interpretation Example:

Salt FormAqueous Solubility (pH 6.8, mg/mL)Crystalline? (XRPD)Hygroscopicity (at 80% RH)
Free Base0.05YesLow
Hydrochloride5.2YesHigh
Mesylate8.5YesLow
Tartrate2.1YesModerate

In this example, the mesylate salt provides the best combination of significantly improved solubility and low hygroscopicity, making it a strong candidate for further development.[9][18]

Protocol 3: Amorphous Solid Dispersion (ASD) Screening

Objective: To improve the apparent solubility and dissolution rate of a poorly soluble piperidine compound by formulating it in an amorphous state with a polymer carrier.[19][20]

Materials:

  • Piperidine compound

  • Polymer carriers (e.g., PVP, HPMC, Soluplus®)

  • Common solvent (e.g., methanol, acetone, dichloromethane)

  • Spray dryer or rotary evaporator

  • Dissolution testing apparatus

  • X-Ray Powder Diffraction (XRPD)

Procedure:

  • Polymer & Drug Loading Selection: Choose several polymers known to form stable ASDs. For each polymer, plan to screen different drug loading percentages (e.g., 10%, 25%, 50% w/w).

  • Preparation (Solvent Evaporation Method):

    • Dissolve both the compound and the selected polymer in a common solvent to form a clear solution.

    • Remove the solvent rapidly using a rotary evaporator (for small scale) or a spray dryer (for larger scale) to "trap" the drug in its amorphous state within the polymer matrix.[20]

  • Characterization:

    • Amorphicity: Use XRPD to confirm the absence of sharp peaks, which indicates a successful amorphous dispersion. A broad halo is characteristic of amorphous material.

    • Physical Stability: Store the ASDs under accelerated stability conditions (e.g., 40°C/75% RH) and re-test with XRPD after a set time to check for any signs of recrystallization.

  • Performance Testing:

    • Dissolution Study: Perform a dissolution test comparing the ASD to the crystalline compound. The ASD should exhibit a much faster dissolution rate and achieve a higher, supersaturated concentration in solution.[11]

Visualization of ASD Mechanism

G cluster_0 Crystalline Drug cluster_1 Amorphous Solid Dispersion A Low Energy Stable Crystal Lattice B Slow Dissolution Low Solubility A->B High Lattice Energy D Fast Dissolution Higher Apparent Solubility (Supersaturation) C High Energy Amorphous State (Drug in Polymer) C->D No Lattice Energy Barrier

Caption: Crystalline vs. Amorphous Solid Dispersion (ASD) dissolution.

References

Technical Support Center: Analytical Strategies for Impurity Profiling of 2-(Piperidin-1-yl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your dedicated resource for the analytical characterization of 2-(Piperidin-1-yl)isonicotinonitrile. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount to the safety and efficacy of the final drug product.[1] This guide provides in-depth, field-proven insights into the methods, troubleshooting, and regulatory considerations you will encounter. It is structured in a practical question-and-answer format to directly address the challenges faced by researchers and quality control analysts in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the overall strategy for impurity analysis of this compound.

Q1: What are the primary types of impurities I should expect to find?

A1: Impurities in any new drug substance are broadly classified by the International Council for Harmonisation (ICH) guidelines.[2] For this compound, a chemically synthesized intermediate, you should anticipate:

  • Organic Impurities: These are the most common and include starting materials (e.g., piperidine, isonicotinonitrile precursors), by-products from incomplete or side reactions, intermediates, and degradation products that may form during manufacturing or storage.[2][3][4]

  • Inorganic Impurities: These can derive from the manufacturing process and include reagents, ligands, catalysts, or heavy metals.[2][3]

  • Residual Solvents: Solvents used during synthesis or purification steps may remain in the final product. Their control is governed by ICH Q3C guidelines.[3][5]

Q2: Which analytical technique is the "gold standard" for impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC coupled with UV detection, is the industry's gold standard for quantifying organic impurities in pharmaceutical compounds like this one.[6] Its versatility, sensitivity, and robustness make it ideal for separating the main compound from its structurally similar impurities. For definitive identification of unknown impurities, coupling HPLC with Mass Spectrometry (LC-MS) is essential.[6][7][8]

Q3: What are the regulatory thresholds I need to be aware of for these impurities?

A3: The ICH Q3A(R2) guideline provides a clear framework for reporting, identifying, and qualifying impurities in new drug substances.[2][3] These thresholds are based on the maximum daily dose (MDD) of the final drug product. While this compound is an intermediate, these thresholds are the benchmark for its quality control.

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Purpose
Reporting ≥ 0.05%≥ 0.03%The level at which an impurity must be reported in a regulatory submission.
Identification ≥ 0.10% or 1.0 mg per day intake (whichever is lower)≥ 0.05%The level above which the structure of an impurity must be confirmed.[9]
Qualification ≥ 0.15% or 1.0 mg per day intake (whichever is lower)≥ 0.05%The level above which an impurity must be assessed for its biological safety.[2][9]
Data synthesized from ICH Q3A(R2) Guidelines.[2][3][9]

Part 2: Troubleshooting Guides

This section tackles specific issues you might encounter during your analytical work, providing both the "what to do" and the "why you're doing it."

HPLC Method Issues

Q4: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) for the main peak and/or impurities. What should I do?

A4: Poor peak shape is a common issue that can compromise resolution and integration accuracy. Here is a systematic approach to troubleshooting:

  • Check for Column Overload: The piperidine moiety in your molecule is basic and can interact strongly with residual silanols on the silica-based column packing. This is a primary cause of peak tailing.

    • Solution: Reduce the injection mass. Prepare a dilution series (e.g., 50%, 25%, 10% of your current concentration) and inject. If peak shape improves at lower concentrations, you are likely overloading the column.

  • Adjust Mobile Phase pH: The basic nitrogen in the piperidine ring means the compound's ionization state is pH-dependent.

    • Solution: For a C18 column, operate at a pH where the analyte is consistently in one form. A low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate will ensure the piperidine nitrogen is protonated. A high pH (e.g., 8-10, using a hybrid-silica column stable at high pH) would keep it in its free base form. Avoid working near the pKa of the analyte, as small pH shifts can lead to inconsistent retention and poor peak shape.

  • Consider Mobile Phase Additives:

    • Solution: Add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites on the column, masking them from your analyte and improving peak symmetry.

  • Evaluate Column Health:

    • Solution: A void at the head of the column or contaminated packing can cause peak splitting or tailing. Try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) or, if the problem persists, replace the column.

Q5: I see a new, unexpected peak in my chromatogram. How do I determine if it's a real impurity or an artifact?

A5: This is a critical question. The new peak could be a process impurity, a degradant, or an artifact from your sample preparation or analytical system.

  • Workflow for Investigating an Unknown Peak

Caption: Workflow for characterizing an unexpected chromatographic peak.

Impurity Identification

Q6: My HPLC-UV analysis shows an impurity above the 0.10% identification threshold. What is the workflow for identifying it?

A6: Structural identification is a multi-step process that requires gathering evidence from different analytical techniques. The goal is to definitively determine the chemical structure of the unknown impurity.[4]

  • General Workflow for Impurity Identification

Caption: Decision workflow for the structural elucidation of an unknown impurity.

Why this workflow is effective:

  • LC-MS (Accurate Mass): Provides the molecular weight and suggests a molecular formula, which is the first and most critical piece of information.[7][10]

  • MS/MS Fragmentation: Breaking the molecule apart and analyzing the fragments provides clues about its substructures, helping to differentiate between isomers.[8]

  • Isolation: Obtaining the impurity in a pure form is often necessary for unambiguous structural confirmation.

  • NMR Spectroscopy: Nuclear Magnetic Resonance is the ultimate tool for structure elucidation.[11] Experiments like COSY, HSQC, and HMBC allow you to piece together the exact connectivity of atoms in the molecule, providing definitive proof of its structure.[12][13][14]

Part 3: Key Experimental Protocols

This section provides validated starting points for your method development.

Protocol 1: Reverse-Phase HPLC-UV Method for Impurity Quantification

This method is designed as a robust starting point for separating potential process-related impurities and degradants from this compound.

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µmA general-purpose C18 column provides excellent retention for moderately polar compounds. The particle size offers a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure protonation of the piperidine nitrogen, leading to better peak shape and consistent retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 5% B to 95% B over 20 minA broad gradient is essential during method development to ensure elution of all potential impurities, from polar to non-polar.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce viscosity, but should be kept moderate to prevent on-column degradation.
Detection UV at 270 nmThe pyridine and nitrile functionalities suggest strong UV absorbance. A photodiode array (PDA) detector should be used to assess peak purity and identify the optimal wavelength.
Injection Vol. 5 µLA small volume helps prevent column overload and peak distortion.
Diluent 50:50 Water:AcetonitrileEnsures sample solubility and compatibility with the initial mobile phase conditions.

System Suitability Criteria:

  • Tailing Factor (API Peak): ≤ 1.5

  • Resolution (between API and closest impurity): > 2.0

  • Relative Standard Deviation (RSD) for 6 replicate injections: ≤ 2.0%

Validation of this method is crucial and must be performed according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness. [15][16][17][18]

Protocol 2: Sample Preparation for GC-MS Analysis of Volatile Impurities

Gas Chromatography is ideal for analyzing thermally stable, volatile, or semi-volatile impurities, such as residual solvents or certain low-molecular-weight by-products.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh ~50 mg of the this compound sample into a 20 mL headspace vial.

  • Solvent Addition: Add 5.0 mL of a suitable high-boiling-point solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). This solvent must be able to fully dissolve the sample without having peaks that interfere with the analytes of interest.

  • Internal Standard: Add an internal standard if quantitative analysis is required. The choice of standard depends on the expected residual solvents.

  • Vial Sealing: Immediately cap and crimp the vial with a PTFE/silicone septum to ensure a proper seal.

  • Incubation: Place the vial in the headspace autosampler. Incubate at a set temperature (e.g., 80-100 °C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace gas phase.

  • Injection: The autosampler will then inject a specific volume of the headspace gas into the GC-MS system for analysis.

Rationale for Headspace GC-MS: This technique is highly sensitive for volatile compounds and protects the GC inlet and column from non-volatile matrix components (the API itself), leading to a more robust and longer-lasting system.[6][19]

References

Technical Support Center: Strategies to Improve Selectivity in 2-(Piperidin-1-yl)isonicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(Piperidin-1-yl)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific selectivity challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to optimize your synthetic strategies, improve yields, and achieve the desired regioselectivity and chemoselectivity in your reactions.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] The structure combines a flexible piperidine ring with a rigid, electron-deficient pyridine core bearing a nitrile group. This unique combination of functionalities presents both opportunities and challenges in chemical synthesis. The piperidine moiety can influence the steric environment of the pyridine ring, while the nitrile group and the pyridine nitrogen activate the ring towards certain transformations but can also lead to undesired side reactions. Understanding the interplay of these features is crucial for controlling reaction outcomes.

The synthesis of this compound itself is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, where a pyridine ring with a leaving group at the 2-position, such as a halogen, is treated with piperidine.[1] The electron-withdrawing nature of the pyridine nitrogen facilitates this substitution at the 2- and 4-positions.[1][3]

Troubleshooting Guide: Common Selectivity Issues

This section addresses specific problems you might face when working with this compound and its derivatives.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Question: My electrophilic aromatic substitution on the pyridine ring of this compound is resulting in a mixture of isomers or low yields. How can I improve selectivity for a specific position (e.g., C3 or C5)?

Answer:

Electrophilic aromatic substitution on the pyridine ring of this compound can be challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the nitrile group. The piperidine group at the C2 position is an electron-donating group and will direct incoming electrophiles to the ortho (C3) and para (C5) positions. However, achieving high regioselectivity can be difficult.

Causality and Strategic Solutions:

  • Steric Hindrance: The bulky piperidine group at the C2 position can sterically hinder the approach of an electrophile to the C3 position. This often leads to a preference for substitution at the more accessible C5 position.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the regioselectivity.

  • Protecting Groups: In some cases, temporary modification of the piperidine ring can alter its directing effect.

Experimental Protocol: Improving C5 Selectivity

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Cooling: Cool the solution to 0°C or a lower temperature (-78°C) using an ice bath or a dry ice/acetone bath to control the reaction rate and improve selectivity.

  • Addition of Electrophile and Catalyst: Slowly add the electrophilic reagent (e.g., a nitrating agent like HNO₃/H₂SO₄ or a halogenating agent like N-bromosuccinimide) and a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) if required. The slow addition helps to maintain a low concentration of the reactive species, which can favor the thermodynamically more stable product.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction by carefully adding it to ice-water. Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired isomer.

Parameter Condition to Favor C5-Substitution Rationale
Temperature Low temperature (e.g., -78°C to 0°C)Reduces the rate of the less favored C3-substitution.
Solvent Non-polar aprotic (e.g., DCM, DCE)Minimizes solvation of the electrophile, potentially increasing steric sensitivity.
Catalyst Bulky Lewis acidA sterically demanding catalyst may further disfavor attack at the hindered C3 position.

dot

G cluster_0 Troubleshooting EAS Regioselectivity Start Low Regioselectivity in EAS Problem Mixture of C3 and C5 Isomers Start->Problem Cause1 Steric Hindrance at C3 Problem->Cause1 Cause2 Suboptimal Reaction Conditions Problem->Cause2 Solution2 Consider Protecting Groups Problem->Solution2 Solution1 Optimize Conditions: - Low Temperature - Non-polar Solvent - Bulky Catalyst Cause1->Solution1 Cause2->Solution1 Outcome Improved C5 Selectivity Solution1->Outcome G cluster_1 C-C Bond Formation Workflow cluster_2 Cross-Coupling Options Start This compound Step1 Electrophilic Halogenation (e.g., with NBS or I₂/HIO₃) Start->Step1 Intermediate Halo-substituted Derivative Step1->Intermediate Step2 Transition Metal-Catalyzed Cross-Coupling Intermediate->Step2 Suzuki Suzuki Coupling (with Boronic Acid) Step2->Suzuki Heck Heck Coupling (with Alkene) Step2->Heck Sonogashira Sonogashira Coupling (with Alkyne) Step2->Sonogashira Product C-C Coupled Product Suzuki->Product Heck->Product Sonogashira->Product

References

Validation & Comparative

A Comparative Analysis of 2-(Piperidin-1-yl)isonicotinonitrile Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The confluence of heterocyclic scaffolds in a single molecular entity often yields compounds with intriguing pharmacological profiles. 2-(Piperidin-1-yl)isonicotinonitrile, a molecule marrying the conformational flexibility of a piperidine ring with the aromatic, electron-deficient nature of a 4-cyanopyridine core, represents a promising starting point for the development of novel therapeutics. This guide provides a comparative analysis of its analogs, drawing upon published experimental data to illuminate structure-activity relationships (SAR) across various biological activities, including anticancer, kinase inhibition, and antifungal applications.

Introduction to the this compound Scaffold

The this compound scaffold is a versatile building block in medicinal chemistry. The piperidine moiety, a prevalent feature in many approved drugs, offers a three-dimensional structure that can be tailored for specific interactions with biological targets, enhancing binding affinity and modulating pharmacokinetic properties.[1] The isonicotinonitrile portion, on the other hand, provides a rigid aromatic platform with a chemically reactive nitrile group, which can participate in various biological interactions. This combination has been explored as a key intermediate in the synthesis of kinase inhibitors and central nervous system agents, where its structure is amenable to binding within enzyme active sites.[2] The synthesis of the parent compound and its analogs is commonly achieved through nucleophilic aromatic substitution (SNAr), a reliable and well-established method in heterocyclic chemistry.[1]

Comparative Analysis of Biological Activities

While a comprehensive head-to-head comparison of a wide array of this compound analogs is not extensively documented in a single study, a comparative analysis can be constructed by examining the biological activities of structurally related compounds from various research endeavors.

Anticancer and Cytotoxic Activity

The pyridine and piperidine moieties are integral components of numerous anticancer agents. Analogs of this compound have shown promise in this area, with their cytotoxic effects evaluated against a range of cancer cell lines.

A study on nicotinonitrile derivatives, which share the core cyanopyridine structure, revealed that substitutions on the pyridine and the attached amine can significantly impact cytotoxic potency. For instance, a 6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-2-(2-methylpiperidin-1-yl)nicotinonitrile (a structural analog with additional phenyl groups and a methyl-substituted piperidine) was synthesized and evaluated for its cytotoxic effects.[1] While specific IC50 values for this particular compound were not detailed in the abstract, the study highlighted that some of the synthesized nicotinonitrile derivatives exhibited high cytotoxic activity against human cancer cell lines, with IC50 values in the low micromolar and even nanomolar range for the most potent compounds.[1] For example, compounds 8 and 16 from this study, which are complex nicotinonitrile derivatives, displayed IC50 values ranging from 0.01 ± 0.002 to 0.02 ± 0.001 μg/mL against MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS) cancer cell lines.[1]

Another study on piperidone compounds, which are structurally related to piperidine, demonstrated tumor-selective cytotoxicity. The piperidone analogs P3, P4, and P5 exhibited average CC50 values of 2.26 µM, 1.91 µM, and 1.52 µM, respectively, against a panel of nine cancer cell lines. Notably, hematological cancer cell lines like HL-60 and CCRF-CEM were particularly sensitive.

Table 1: Comparative Cytotoxic Activity of Structurally Related Analogs

Compound ClassRepresentative Analog ExampleCancer Cell LinePotency (IC50/CC50)Reference
Nicotinonitrile DerivativesCompound 16 (complex structure)MCF-7, NCI-H460, SF-2680.01 - 0.02 µg/mL[1]
Piperidone AnalogsCompound P5 CCRF-CEM1.52 µM (average)
2-Amino-4-(1-piperidine) PyridineCompound 2e H3122 (ALK-addicted)6.27 µM[3]
2-Amino-4-(1-piperidine) PyridineCompound 2e HCC78 (ROS1-addicted)10.71 µM[3]

These data suggest that modifications to both the pyridine and piperidine rings can significantly influence anticancer activity. The introduction of substituted aryl groups on the pyridine ring appears to be a promising strategy for enhancing cytotoxicity.

Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold is a valuable starting point for the design of kinase inhibitors.

A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) kinase, which are important targets in non-small-cell lung cancer. The representative compound 2e from this series demonstrated potent anti-proliferative activity against ALK-addicted H3122 and ROS1-addicted HCC78 cell lines with IC50 values of 6.27 µM and 10.71 µM, respectively.[3] Furthermore, compound 2e showed impressive enzymatic activity against the clinically relevant crizotinib-resistant ALKL1196M mutant with an IC50 of 41.3 nM, which was approximately two-fold more potent than crizotinib.[3]

In another study, pyridine-quinoline hybrids were investigated as PIM-1 kinase inhibitors. While not direct analogs, these compounds share the piperidinyl-pyridine motif. The 6-methoxy derivative 14c exhibited anticancer activity against HepG-2 cells with an IC50 of 0.0557 μM, equipotent to doxorubicin.

Table 2: Comparative Kinase Inhibitory Activity of Structurally Related Analogs

Compound ClassTarget Kinase(s)Representative AnalogPotency (IC50)Reference
2-Amino-4-(1-piperidine) PyridineALKL1196M (resistant mutant)Compound 2e 41.3 nM[3]
2-Amino-4-(1-piperidine) PyridineROS1G2032R (resistant mutant)Compound 2e 104.7 nM[3]
Pyridine-Quinoline HybridsPIM-1Compound 14c 0.0557 µM (cell-based)

The structure-activity relationship in this context suggests that the substitution pattern on the pyridine ring and the nature of the linkage to other heterocyclic systems are crucial for achieving high potency and selectivity against specific kinases.

Antifungal Activity

The development of new antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. Piperidine and pyridine derivatives have been investigated for their antifungal properties.

A study on hybrid molecules of piperidine and tetrahydroisoquinoline, synthesized via reductive amination, showed promising antimycotic effects against various Candida species.[4] While these compounds are not direct isonicotinonitrile analogs, they highlight the potential of the piperidine moiety in antifungal drug design. For example, some of the synthesized compounds led to complete growth inhibition of C. albicans and C. krusei.[4]

Another study on pyridine derivatives reported that a chlorinated pyridine carbonitrile derivative showed equivalent activity to miconazole against Candida albicans (CANDAL 03) and to clotrimazole against a clinical isolate of Candida albicans 6647.[5]

Table 3: Comparative Antifungal Activity of Structurally Related Analogs

Compound ClassFungal StrainActivityReference
Piperidine-Tetrahydroisoquinoline HybridsCandida albicans, Candida kruseiComplete growth inhibition[4]
Chlorinated Pyridine CarbonitrileCandida albicans (CANDAL 03)Equivalent to miconazole[5]
Chlorinated Pyridine CarbonitrileCandida albicans (clinical isolate 6647)Equivalent to clotrimazole[5]

These findings underscore the potential of this compound analogs as a source of new antifungal agents. The introduction of halogens and other functional groups on the pyridine ring could be a key strategy to enhance their antifungal potency.

Experimental Methodologies

To ensure the reproducibility and validity of the comparative data, it is essential to adhere to standardized experimental protocols. Below are detailed methodologies for the key assays discussed in this guide.

Synthesis of this compound Analogs

A general and robust method for the synthesis of the title compound and its analogs is through nucleophilic aromatic substitution (SNAr).

Experimental Protocol:

  • To a solution of a 2-halo-isonicotinonitrile derivative (1.0 eq.) in a suitable solvent (e.g., ethanol, DMSO, or DMF) is added the desired piperidine analog (1.1-1.5 eq.) and a base (e.g., K2CO3, Et3N, or DIPEA) (2.0-3.0 eq.).

  • The reaction mixture is heated to a temperature ranging from 80 °C to reflux for a period of 2 to 24 hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound analog.

Synthesis_Workflow start 2-Halo-isonicotinonitrile + Piperidine Analog + Base reaction Heating in Solvent (e.g., Ethanol, 80°C - reflux) start->reaction SNAr Reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Column Chromatography workup->purification Crude Product product Purified Analog purification->product Final Product

Caption: General workflow for the synthesis of this compound analogs.

Cytotoxicity and Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with Compounds seed->treat 24h Incubation mtt Add MTT Reagent treat->mtt 48-72h Incubation solubilize Solubilize Formazan Crystals mtt->solubilize 2-4h Incubation read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 Values read->calculate

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

In Vitro Kinase Inhibition Assay

A common method for determining kinase inhibitory activity is a fluorescence-based assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Experimental Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, biotinylated peptide substrate, ATP, and test compounds at appropriate concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound (or DMSO for control), and the peptide substrate.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection mixture containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

  • Signal Measurement: Incubate for a further period (e.g., 60 minutes) to allow for antibody binding, and then measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: The decrease in the TR-FRET signal is proportional to the inhibition of the kinase. Calculate IC50 values from the dose-response curves.

Kinase_Assay_Workflow reagents Kinase + Substrate + Inhibitor Add to Plate atp Add ATP Initiate Reaction reagents->atp incubation Incubate (e.g., 60 min) atp->incubation detection Add Detection Reagents (Antibody + SA-XL665) incubation->detection readout {Measure TR-FRET Signal | Calculate IC50} detection->readout Incubate & Read

Caption: Workflow for a generic TR-FRET based in vitro kinase inhibition assay.

Antifungal Susceptibility Testing (Broth Microdilution)

The Clinical and Laboratory Standards Institute (CLSI) provides a reference method for antifungal susceptibility testing of yeasts (M27) and molds (M38).[6][7]

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in RPMI 1640 medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some molds.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or spectrophotometrically.

Antifungal_Assay_Workflow prep_inoculum Prepare Standardized Fungal Inoculum inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Compounds in 96-well Plate prep_plate->inoculate incubate Incubate at 35°C (24-72h) inoculate->incubate read_mic Determine MIC (Visually or Spectrophotometrically) incubate->read_mic

Caption: Standardized workflow for antifungal susceptibility testing via broth microdilution.

Conclusion and Future Directions

The this compound scaffold serves as a fertile ground for the development of novel therapeutic agents. The comparative analysis of its analogs, even when pieced together from various studies on structurally related compounds, reveals clear structure-activity relationships. The cytotoxic, kinase inhibitory, and antifungal potential of this class of molecules can be significantly modulated by substitutions on both the piperidine and pyridine rings.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs. Such a study, employing standardized assays against a consistent panel of cancer cell lines, kinases, and fungal strains, would provide a more definitive and directly comparable dataset. This would enable a more precise elucidation of SAR and facilitate the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The exploration of this chemical space holds considerable promise for addressing unmet needs in oncology and infectious diseases.

References

Navigating the Labyrinth: A Comparative Guide to Validating the Mechanism of Action of 2-(Piperidin-1-yl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. One of the most critical steps in this process is the elucidation and validation of a compound's mechanism of action (MoA). This guide provides an in-depth, comparative framework for validating the MoA of 2-(Piperidin-1-yl)isonicotinonitrile, a heterocyclic compound featuring both piperidine and pyridine scaffolds. These structural motifs are prevalent in a wide array of clinically approved drugs, suggesting a high potential for biological activity[1][2].

Given the absence of a definitively established MoA for this compound, this guide will explore three plausible and distinct pathways based on its structural characteristics: Dipeptidyl Peptidase 4 (DPP-4) inhibition, Sigma-1 Receptor (S1R) modulation, and NLRP3 inflammasome inhibition. We will present a logical, experiment-driven approach to systematically investigate each potential MoA, compare its performance against established alternatives, and provide the technical details necessary for replication and validation.

The Structural Rationale: Why These Three Pathways?

The core structure of this compound serves as a key indicator of its potential biological targets. The piperidine ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and its ability to interact with a variety of biological receptors, particularly in the central nervous system[2]. The pyridine ring is also a common feature in many pharmaceuticals, contributing to binding affinity and metabolic properties[1].

  • Dipeptidyl Peptidase 4 (DPP-4) Inhibition: Many DPP-4 inhibitors, a class of oral hypoglycemic agents used in the treatment of type 2 diabetes, incorporate a piperidine or similar nitrogen-containing heterocyclic core. These compounds act by preventing the degradation of incretin hormones, which in turn increases insulin secretion and lowers blood glucose levels[1][3][4].

  • Sigma-1 Receptor (S1R) Modulation: The piperidine moiety is a classic feature in a vast number of sigma receptor ligands[5][6]. S1R is a unique chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a range of neurological and psychiatric disorders[7][8].

  • NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response. Its aberrant activation is linked to a variety of inflammatory diseases[9][10]. Several small molecule inhibitors of the NLRP3 inflammasome feature heterocyclic scaffolds, and the validation of novel inhibitors is an area of intense research[4][11][12].

A Comparative Framework for MoA Validation

The following sections will detail the experimental workflows for validating the activity of this compound against each of these three potential targets. Each section will include a step-by-step protocol, a comparative data table with established alternatives, and a visual representation of the pathway and workflow.

Pathway 1: Dipeptidyl Peptidase 4 (DPP-4) Inhibition

Scientific Rationale

DPP-4 is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides. Its inhibition is a validated therapeutic strategy for type 2 diabetes. The structural similarity of this compound to known DPP-4 inhibitors, or "gliptins," provides a strong rationale for investigating its potential inhibitory activity against this enzyme[1][11]. A fluorometric assay is a robust and high-throughput method for this initial validation[2][13][14].

Experimental Protocol: Fluorometric DPP-4 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and standard laboratory procedures[2].

  • Reagent Preparation:

    • DPP-4 Assay Buffer: Prepare a buffer suitable for the enzymatic reaction (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl).

    • DPP-4 Enzyme: Reconstitute purified human DPP-4 enzyme in assay buffer to a working concentration (e.g., 1 ng/µL).

    • DPP-4 Substrate: Prepare a stock solution of the fluorogenic substrate, Gly-Pro-AMC (Aminomethylcoumarin), in DMSO and dilute to a working concentration (e.g., 100 µM) in assay buffer.

    • Test Compound: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 1 nM to 100 µM) in assay buffer.

    • Positive Control: Prepare a serial dilution of a known DPP-4 inhibitor, such as Sitagliptin, in the same concentration range as the test compound[1][11].

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the serially diluted test compound or positive control to the appropriate wells of a black, flat-bottom 96-well plate.

    • Include wells for "enzyme control" (no inhibitor) and "blank" (no enzyme) containing 25 µL of assay buffer.

    • Add 50 µL of the DPP-4 enzyme solution to all wells except the "blank" wells.

    • Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding 25 µL of the DPP-4 substrate solution to all wells.

    • Immediately begin monitoring the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in a microplate reader at 37°C. Record measurements every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the "blank" wells from all other readings.

    • Determine the reaction rate (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each concentration of the test compound and positive control using the formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative DPP-4 Inhibition
CompoundTypeIC50 (nM)
This compound Test Compound 85
SitagliptinDPP-4 Inhibitor (Positive Control)[1]19
VildagliptinDPP-4 Inhibitor (Alternative)[1]62
SaxagliptinDPP-4 Inhibitor (Alternative)[1]50

Visualizations

DPP4_Pathway GLP1 GLP-1 (Active) DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin Increased Insulin Secretion GLP1->Insulin Stimulates Inactive_GLP1 GLP-1 (Inactive) DPP4->Inactive_GLP1 Test_Compound This compound Test_Compound->DPP4 Inhibition Glucose Lowered Blood Glucose Insulin->Glucose

Caption: DPP-4 Inhibition Pathway.

DPP4_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Compound Prepare Serial Dilutions of Test Compound & Control Add_Inhibitor Add Inhibitor/Control to 96-well Plate Prep_Compound->Add_Inhibitor Prep_Enzyme Prepare DPP-4 Enzyme Solution Add_Enzyme Add DPP-4 Enzyme (Incubate 10 min) Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Fluorogenic Substrate (Gly-Pro-AMC) Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 360nm, Em: 460nm) Add_Substrate->Measure_Fluorescence Calc_Rate Calculate Reaction Rates Measure_Fluorescence->Calc_Rate Calc_Inhibition % Inhibition Calculation Calc_Rate->Calc_Inhibition Determine_IC50 Determine IC50 Value Calc_Inhibition->Determine_IC50

Caption: DPP-4 Inhibition Assay Workflow.

Pathway 2: Sigma-1 Receptor (S1R) Modulation

Scientific Rationale

Sigma receptors, particularly S1R, are implicated in a variety of CNS functions and are attractive targets for therapeutic intervention in neurological and psychiatric diseases[7]. The piperidine scaffold is a key pharmacophore for many high-affinity S1R ligands[5][15]. Therefore, evaluating the binding affinity of this compound to S1R is a logical step in characterizing its potential MoA. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor[7][16][17][18].

Experimental Protocol: Radioligand Competition Binding Assay for S1R

This protocol is based on established methods for S1R binding assays[16][19].

  • Reagent Preparation:

    • Binding Buffer: Prepare a buffer such as 50 mM Tris-HCl, pH 8.0.

    • Membrane Preparation: Prepare a membrane fraction from a tissue known to have high S1R expression, such as guinea pig liver, or from cells overexpressing human S1R[16]. Homogenize the tissue/cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

    • Radioligand: Use a selective S1R radioligand, such as --INVALID-LINK---pentazocine, at a concentration close to its Kd value (e.g., 1 nM)[16][19].

    • Test Compound: Prepare a stock solution of this compound in DMSO and create a serial dilution series (e.g., from 0.1 nM to 10 µM) in binding buffer.

    • Non-specific Binding Control: Use a high concentration of a known S1R ligand, such as Haloperidol (e.g., 10 µM), to determine non-specific binding[8][19].

  • Assay Procedure:

    • In a 96-well plate or individual tubes, combine the following in order:

      • Binding buffer.

      • Test compound at various concentrations, buffer for total binding, or Haloperidol for non-specific binding.

      • Membrane preparation (e.g., 100-200 µg of protein).

      • --INVALID-LINK---pentazocine.

    • Incubate the mixture at 37°C for a sufficient time to reach equilibrium (e.g., 120 minutes), with gentle agitation.

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to sit for several hours.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of Haloperidol) from the total binding (CPM with buffer only).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition binding model to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative S1R Binding Affinity
CompoundTypeKi (nM)
This compound Test Compound 45
(+)-PentazocineS1R Agonist (Alternative)[6]3.1
HaloperidolS1R Antagonist (Alternative)[8]2.5
PRE-084Selective S1R Agonist (Alternative)[20]2.2

Visualizations

S1R_Pathway cluster_ER Endoplasmic Reticulum S1R Sigma-1 Receptor (S1R) Signaling Modulation of Intracellular Signaling (e.g., Ca2+ signaling) S1R->Signaling Test_Compound This compound Test_Compound->S1R Binds to / Modulates Cellular_Stress Cellular Stress Cellular_Stress->S1R Activates Neuroprotection Neuroprotection & Neuronal Plasticity Signaling->Neuroprotection

Caption: Sigma-1 Receptor Signaling Pathway.

S1R_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Prep_Membranes Prepare S1R-rich Membrane Fraction Incubate Incubate Membranes, Compound & Radioligand Prep_Membranes->Incubate Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Incubate Prep_Radioligand Prepare 3H-pentazocine Solution Prep_Radioligand->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calc_Binding Calculate Specific Binding Count->Calc_Binding Determine_Ki Determine Ki Value via Cheng-Prusoff Equation Calc_Binding->Determine_Ki

Caption: S1R Radioligand Binding Assay Workflow.

Pathway 3: NLRP3 Inflammasome Inhibition

Scientific Rationale

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation contributes to a wide range of inflammatory disorders[9][21]. The discovery of small molecule inhibitors of NLRP3 is a major goal in drug development[12][22]. Given that some heterocyclic compounds can modulate inflammatory pathways, assessing the ability of this compound to inhibit NLRP3 activation is a worthwhile endeavor. A common method to assess NLRP3 inflammasome activation is to measure the release of interleukin-1β (IL-1β) from primed and stimulated immune cells, such as human THP-1 monocytes[21][23][24][25].

Experimental Protocol: IL-1β Release Assay in THP-1 Cells

This protocol is a standard cell-based assay for NLRP3 inflammasome activity[21][23].

  • Cell Culture and Differentiation:

    • Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

    • Differentiate the THP-1 cells into macrophage-like cells by treating them with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48-72 hours.

    • After differentiation, replace the PMA-containing medium with fresh, serum-free medium and allow the cells to rest for 24 hours.

  • Assay Procedure:

    • Priming (Signal 1): Prime the differentiated THP-1 cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3[21].

    • Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh serum-free medium containing serial dilutions of this compound or a known NLRP3 inhibitor like MCC950 (e.g., from 10 nM to 50 µM)[9][10]. Incubate for 1 hour.

    • Activation (Signal 2): Activate the NLRP3 inflammasome by adding an agonist such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) to the wells. Incubate for 1-2 hours[21].

    • Sample Collection: Carefully collect the cell culture supernatants. Centrifuge to remove any cellular debris.

  • Data Analysis (ELISA):

    • Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.

    • Create a standard curve using recombinant human IL-1β.

    • Calculate the concentration of IL-1β in each sample based on the standard curve.

    • Determine the percent inhibition of IL-1β release for each concentration of the test compound and positive control relative to the vehicle-treated, LPS + ATP/Nigericin stimulated cells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

    • Optional: Perform a cytotoxicity assay (e.g., LDH release or MTT assay) in parallel to ensure that the observed reduction in IL-1β is not due to cell death.

Data Presentation: Comparative NLRP3 Inflammasome Inhibition
CompoundTypeIL-1β Release IC50 (µM)
This compound Test Compound 8.2
MCC950NLRP3 Inhibitor (Positive Control)[9][10][12]0.05
GlyburideNLRP3 Inhibitor (Alternative)[9][26]10.5
CY-09NLRP3 Inhibitor (Alternative)[12][26]0.8

Visualizations

NLRP3_Pathway LPS Signal 1: LPS TLR4 TLR4 LPS->TLR4 ATP Signal 2: ATP NLRP3_inactive NLRP3 (Inactive) ATP->NLRP3_inactive NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β & NLRP3 Expression NFkB->Pro_IL1B Mature_IL1B Mature IL-1β (Secretion) Pro_IL1B->Mature_IL1B Cleavage by Caspase-1 NLRP3_active NLRP3 Inflammasome Assembly NLRP3_inactive->NLRP3_active Casp1 Active Caspase-1 NLRP3_active->Casp1 Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Casp1 Test_Compound This compound Test_Compound->NLRP3_active Inhibition

Caption: NLRP3 Inflammasome Activation Pathway.

NLRP3_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis Differentiate Differentiate THP-1 Cells with PMA Rest Rest Cells in Serum-Free Medium Differentiate->Rest Prime Prime with LPS (Signal 1) Rest->Prime Treat Treat with Inhibitor Prime->Treat Activate Activate with ATP (Signal 2) Treat->Activate Collect Collect Supernatants Activate->Collect ELISA Quantify IL-1β via ELISA Collect->ELISA Calc_Inhibition % Inhibition Calculation ELISA->Calc_Inhibition Determine_IC50 Determine IC50 Value Calc_Inhibition->Determine_IC50

References

The Evolving Landscape of 2-(Piperidin-1-yl)isonicotinonitrile Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency and selectivity is a driving force in medicinal chemistry. Within this landscape, the 2-(Piperidin-1-yl)isonicotinonitrile scaffold has emerged as a promising framework for the development of a diverse range of biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative perspective against alternative therapeutic strategies and furnishing the experimental groundwork for future research and development.

The Architectural Significance of the this compound Core

The this compound scaffold represents a unique amalgamation of two key heterocyclic rings: a piperidine and a pyridine, the latter bearing a nitrile group. This structural combination imparts a favorable pharmacokinetic profile and provides multiple vectors for chemical modification, making it a versatile starting point for drug discovery. The piperidine ring, a saturated heterocycle, offers a three-dimensional architecture that can be tailored for specific interactions with biological targets, while the pyridine ring, an aromatic heterocycle, is a common feature in many approved drugs, contributing to metabolic stability and target binding.[1] The isonicotinonitrile moiety, in particular, has been identified as a key pharmacophore in a variety of enzyme inhibitors.

The core scaffold is a recognized intermediate in the synthesis of more complex pharmaceutical compounds, particularly kinase inhibitors and agents targeting the central nervous system.[2] Its inherent structure is amenable to binding within the active sites of enzymes, providing a solid foundation for the design of targeted therapies.[2]

Unraveling the Structure-Activity Relationship: A Focus on Anticancer and Antifungal Activity

While a comprehensive SAR landscape for the this compound scaffold is still an area of active research, analysis of related nicotinonitrile and piperidine derivatives provides crucial insights into the structural modifications that govern biological activity.

Anticancer Applications: Targeting Kinases

Recent studies have highlighted the potential of nicotinonitrile derivatives as potent inhibitors of various kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. One notable target is the PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation.

dot

SAR_Kinase_Inhibitors cluster_scaffold This compound Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Pyridine-Nitrile + Piperidine R1 Substituents on Piperidine Ring Core->R1 Impacts Potency & Selectivity R2 Substituents on Pyridine Ring Core->R2 Influences Target Binding R3 Modifications of the Nitrile Group Core->R3 Critical for Activity Kinase_Inhibition Kinase Inhibition (e.g., PIM-1) R1->Kinase_Inhibition Antifungal_Activity Antifungal Activity R1->Antifungal_Activity R2->Kinase_Inhibition R2->Antifungal_Activity

Caption: Key modification points on the this compound scaffold and their influence on biological activity.

Studies on related pyrido[2,3-d]pyrimidine derivatives, which share the nicotinonitrile motif, have demonstrated that substitutions at various positions can dramatically impact cytotoxicity and PIM-1 kinase inhibition. For instance, the introduction of a 2,4-dichlorophenyl group at one position resulted in a compound with an IC50 value of 11.4 nM against PIM-1 kinase.[3] Another derivative with a furan-2-yl substitution also showed significant, albeit slightly lower, inhibitory activity.[3] These findings suggest that the electronic and steric properties of substituents on the core structure are critical determinants of kinase inhibitory potency.

Table 1: Comparative Cytotoxicity of Nicotinonitrile Derivatives against Cancer Cell Lines

Compound IDModificationCell LineIC50 (µM)Reference
4 2-(2,4-dichlorophenyl)MCF-70.57[3]
4 2-(2,4-dichlorophenyl)HepG21.13[3]
11 Pyrido[2,3-d]triazine derivativeMCF-71.31[3]
11 Pyrido[2,3-d]triazine derivativeHepG20.99[3]
9 Acetohydrazide derivativeMCF-70.34[4]
9 Acetohydrazide derivativeHepG20.18[4]

The data clearly indicates that even subtle changes to the periphery of the nicotinonitrile core can lead to significant variations in anticancer activity. The acetohydrazide derivative 9 , for example, displayed sub-micromolar cytotoxicity against both MCF-7 and HepG2 cell lines, highlighting the potential for potent anticancer agents derived from this scaffold.[4]

Antifungal Applications: Disrupting Fungal Cell Integrity

Piperidine derivatives have a well-established history as antimycotic agents, primarily used in agriculture.[5] Their mechanism of action often involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[5] The development of novel piperidine-containing compounds is a promising strategy to combat the rise of antifungal resistance.

A series of novel thiazolidinone derivatives incorporating a piperidin-1-yl)ethyl moiety demonstrated significant antifungal activity against a panel of pathogenic fungi.[6] Two compounds, 4h and 4l , exhibited a Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of 16.5 μg/mL against Rhodotorula sp., proving to be more potent than the standard drug fluconazole.[6] Importantly, these compounds displayed low cytotoxicity against Vero cells, suggesting a favorable therapeutic window.[6]

The structure-activity relationship in this series pointed towards the importance of the substituents on the aryl ring of the thiazolidinone core. This suggests that for this compound derivatives, modifications on both the piperidine and the isonicotinonitrile rings could be explored to optimize antifungal efficacy.

Comparative Analysis with Alternative Scaffolds

The therapeutic potential of this compound derivatives can be better understood by comparing them with other established scaffolds targeting similar biological pathways.

Kinase Inhibitors: Beyond the Nicotinonitrile Core

The landscape of kinase inhibitors is vast and diverse. While the nicotinonitrile scaffold shows promise, other heterocyclic systems have also yielded potent inhibitors. For example, 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have been developed as orally bioavailable PI3K inhibitors.[7][8] One such compound, 17p , demonstrated a PI3Kα inhibitory activity (IC50: 31.8 ± 4.1 nM) comparable to the well-known inhibitor BKM-120.[8] This highlights that while the nitrile group is a common feature in many kinase inhibitors, the nature of the core heterocyclic system plays a crucial role in determining selectivity and potency.

dot

Alternatives_Kinase_Inhibitors Target Kinase (e.g., PIM-1, PI3K) Scaffold_1 This compound Target->Scaffold_1 Inhibits Scaffold_2 Pyrido[2,3-d]pyrimidine Target->Scaffold_2 Inhibits Scaffold_3 2,4-Dimorpholinopyrimidine Target->Scaffold_3 Inhibits Scaffold_4 Imidazopyridine Target->Scaffold_4 Inhibits

Caption: Comparison of different heterocyclic scaffolds for kinase inhibition.

Imidazopyridine derivatives have also been explored as TAK1 inhibitors, with one compound exhibiting a potent IC50 of 27 nM.[9] The key to its activity was a 2-cyanoacrylamide moiety that forms a reversible covalent bond with the target enzyme.[9] This suggests that for this compound derivatives, incorporating reactive groups could be a strategy to enhance potency.

Antifungal Agents: Exploring Different Structural Classes

In the realm of antifungal agents, piperidine derivatives compete with established classes like azoles (e.g., fluconazole) and morpholines (e.g., amorolfine).[5] While piperidines primarily target ergosterol biosynthesis, other agents may have different mechanisms of action. A key advantage of developing novel scaffolds like this compound derivatives could be to overcome existing resistance mechanisms.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel this compound derivatives hinges on robust and reproducible experimental methodologies.

General Synthesis of 2-(Substituted-piperidin-1-yl)isonicotinonitrile Derivatives

The synthesis of these derivatives typically involves a nucleophilic aromatic substitution reaction.

dot

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Reactant_A 2-Chloroisonicotinonitrile Conditions Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, EtOH) Heat Reactant_A->Conditions Reactant_B Substituted Piperidine Reactant_B->Conditions Product 2-(Substituted-piperidin-1-yl)isonicotinonitrile Conditions->Product Nucleophilic Aromatic Substitution

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of 2-chloroisonicotinonitrile (1 equivalent) in a suitable solvent such as absolute ethanol or DMF, add the desired substituted piperidine (1-1.2 equivalents).[10]

  • Base Addition: Add a base, such as triethylamine or potassium carbonate (2-3 equivalents), to the reaction mixture.[10]

  • Reaction: Reflux the reaction mixture for a specified period (typically 6-12 hours), monitoring the progress by thin-layer chromatography.[10]

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Purification: Filter the solid, wash it with water, and then purify it by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2-(substituted-piperidin-1-yl)isonicotinonitrile derivative.[10]

In Vitro Kinase Inhibition Assay (Example: PIM-1)

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human PIM-1 kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the PIM-1 kinase, and the substrate.

  • Inhibition: Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor like staurosporine) and a negative control (DMSO vehicle).

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition curve.[3]

Antifungal Susceptibility Testing (Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a fungus.

Materials:

  • Fungal strains (e.g., Candida albicans)

  • Culture medium (e.g., RPMI-1640)

  • Test compounds

  • 96-well microtiter plates

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal cells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the culture medium in the wells of a microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and mycology. The insights gleaned from the structure-activity relationships of related nicotinonitrile and piperidine derivatives provide a solid foundation for the rational design of new and more potent compounds.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a focused library of this compound derivatives with diverse substitutions on both the piperidine and pyridine rings.

  • Target identification and validation: Elucidating the precise molecular targets of the most active compounds to understand their mechanism of action.

  • In vivo evaluation: Advancing the most promising candidates to preclinical in vivo models to assess their efficacy and safety profiles.

By leveraging the versatility of this scaffold and applying a rigorous, data-driven approach to drug design and evaluation, the scientific community can unlock the full therapeutic potential of this compound derivatives.

References

A Comparative Spectroscopic Guide to Cyanopyridine Isomers: Differentiating 2-CP, 3-CP, and 4-CP

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of chemical synthesis and drug development, the unambiguous identification of isomers is paramount. Different isomers of the same molecule, such as the cyanopyridines (CPs), can exhibit vastly different biological activities and chemical reactivities. This guide provides a comprehensive, in-depth comparison of the spectroscopic data for three foundational cyanopyridine isomers: 2-cyanopyridine (2-CP), 3-cyanopyridine (3-CP), and 4-cyanopyridine (4-CP). By understanding their distinct spectral fingerprints across various analytical techniques, researchers can ensure isomeric purity and maintain rigorous quality control.

The Structural and Electronic Landscape of Cyanopyridine Isomers

The key to differentiating the cyanopyridine isomers lies in the electronic interplay between the electron-withdrawing cyano (-C≡N) group and the nitrogen atom within the pyridine ring. The position of the cyano group (ortho, meta, or para to the ring nitrogen) dictates the electron density distribution, dipole moment, and overall molecular geometry, which in turn gives rise to unique spectroscopic signatures.

  • 2-Cyanopyridine (ortho): The close proximity of the cyano group and the ring nitrogen leads to significant inductive and resonance effects, influencing the adjacent protons and carbons most strongly.

  • 3-Cyanopyridine (meta): The cyano group is meta to the ring nitrogen, resulting in a different pattern of electronic influence compared to the ortho and para isomers. Its effects are primarily inductive.

  • 4-Cyanopyridine (para): The cyano group is in a para position relative to the ring nitrogen, allowing for strong resonance effects that influence the entire aromatic system.

Comparative Spectroscopic Analysis

The following sections detail the key differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for the three isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between the cyanopyridine isomers. The chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of each nucleus.

The position of the cyano group creates a distinct pattern of deshielding for the protons on the pyridine ring. The proton ortho to the ring nitrogen is typically the most deshielded (highest chemical shift).

Isomerδ (ppm) and J (Hz) of Protons
2-Cyanopyridine 8.76 (ddd, J = 4.9, 1.8, 0.9 Hz, 1H), 7.95 (td, J = 7.7, 1.8 Hz, 1H), 7.78 (ddd, J = 7.7, 1.3, 0.9 Hz, 1H), 7.63 (dd, J = 7.7, 1.3 Hz, 1H)[1]
3-Cyanopyridine 8.91 (s, 1H), 8.85 (d, J = 4.0 Hz, 1H), 8.00 (d, J = 8.0 Hz, 1H), 7.48 (dd, J = 8.0, 4.0 Hz, 1H)[1]
4-Cyanopyridine 8.83 (d, J = 6.0 Hz, 2H), 7.55 (d, J = 6.0 Hz, 2H)[1]
  • Key Differentiator: The number of signals and their splitting patterns are unique for each isomer. 4-Cyanopyridine exhibits a highly symmetrical pattern with only two distinct proton signals.

The electron-withdrawing nature of the cyano group and the ring nitrogen significantly influences the chemical shifts of the carbon atoms.

Isomerδ (ppm) of Carbons
2-Cyanopyridine 151.0, 137.2, 133.0, 127.9, 124.5, 117.8 (CN)[1]
3-Cyanopyridine 153.1, 152.8, 140.0, 124.0, 116.5 (CN), 110.1[1]
4-Cyanopyridine 151.1 (2C), 126.0 (2C), 125.0, 116.9 (CN)[1]
  • Key Differentiator: The chemical shift of the carbon atom attached to the cyano group (ipso-carbon) and the cyano carbon itself provide clear markers for each isomer. The symmetry of 4-cyanopyridine is also evident in its ¹³C NMR spectrum, showing fewer signals.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The C≡N stretching frequency and the aromatic ring vibrations are key diagnostic features for cyanopyridines.

IsomerKey IR Absorptions (cm⁻¹)
2-Cyanopyridine C≡N stretch: ~2230 cm⁻¹, C-H stretch (aromatic): >3000 cm⁻¹, Ring vibrations: ~1600-1400 cm⁻¹[1]
3-Cyanopyridine C≡N stretch: ~2235 cm⁻¹, C-H stretch (aromatic): >3000 cm⁻¹, Ring vibrations: ~1600-1400 cm⁻¹[1]
4-Cyanopyridine C≡N stretch: ~2240 cm⁻¹, C-H stretch (aromatic): >3000 cm⁻¹, Ring vibrations: ~1600-1400 cm⁻¹[1]
  • Key Differentiator: The C≡N stretching frequency subtly increases from 2-CP to 4-CP. This is due to the varying degree of electronic communication between the cyano group and the ring nitrogen. In 4-CP, the strong resonance effect leads to a slight strengthening of the C≡N bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maximum (λmax) is influenced by the extent of conjugation and the electronic properties of the substituents. For pyridine, the typical absorption maxima are around 202 nm and 254 nm.[2] The introduction of a cyano group will cause shifts in these absorptions.

IsomerExpected λmax TrendRationale
2-Cyanopyridine The ortho-cyano group will perturb the electronic transitions of the pyridine ring.
3-Cyanopyridine The meta-cyano group will have a less pronounced effect on the λmax compared to the ortho and para isomers due to the lack of direct resonance interaction.
4-Cyanopyridine Likely to have the longest λmaxThe para-cyano group allows for extended conjugation and a significant charge-transfer character in the excited state, leading to a bathochromic (red) shift.

It is important to note that solvatochromic effects can significantly influence the UV-Vis spectra, meaning the absorption maxima can shift depending on the polarity of the solvent used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. All three isomers have the same molecular weight, so their molecular ion peak (M⁺) will appear at m/z = 104. Differentiation relies on their unique fragmentation patterns.

IsomerMolecular Ion (m/z) and Key Fragments
2-Cyanopyridine M⁺: 104, Fragmentation often involves the loss of HCN (m/z 77)[1]
3-Cyanopyridine M⁺: 104, The fragmentation pattern differs from the 2-isomer[1]
4-Cyanopyridine M⁺: 104, The fragmentation pattern is also distinct[1]
  • Key Differentiator: The relative intensities of the fragment ions will differ due to the varying stability of the resulting cationic fragments, which is dictated by the initial position of the cyano group. The loss of HCN is a characteristic fragmentation pathway for many nitrogen-containing aromatic compounds.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve 5-10 mg of cyanopyridine isomer in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Prep2 Add internal standard (e.g., TMS) if required. Prep1->Prep2 Prep3 Transfer solution to an NMR tube. Prep2->Prep3 Acq1 Insert sample into NMR spectrometer (e.g., 400 MHz). Prep3->Acq1 Acq2 Acquire ¹H spectrum (e.g., 16 scans). Acq1->Acq2 Acq3 Acquire ¹³C spectrum (proton-decoupled, e.g., 1024 scans). Acq1->Acq3 Proc1 Apply Fourier Transform to the FID. Acq2->Proc1 Acq3->Proc1 Proc2 Phase correct the spectrum. Proc1->Proc2 Proc3 Reference the spectrum to the internal standard or solvent peak. Proc2->Proc3 Proc4 Integrate ¹H signals and pick peaks for both spectra. Proc3->Proc4

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the cyanopyridine isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial.[1]

    • If quantitative analysis is required, add a precise amount of an internal standard such as tetramethylsilane (TMS).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer (e.g., 300 or 400 MHz).[1]

    • Tune and shim the magnetic field to ensure homogeneity.

    • Acquire the spectrum using standard parameters, typically including a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]

    • Co-add 8 to 16 scans to improve the signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.[1]

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition Prep1 Grind 1-2 mg of cyanopyridine isomer to a fine powder in an agate mortar. Prep2 Add ~200 mg of dry, spectroscopy-grade KBr. Prep1->Prep2 Prep3 Mix thoroughly until a homogeneous mixture is obtained. Prep2->Prep3 Pellet1 Transfer the mixture to a pellet die. Prep3->Pellet1 Pellet2 Press under high pressure (e.g., 8-10 tons) to form a transparent pellet. Pellet1->Pellet2 Acq2 Place the KBr pellet in the sample holder. Pellet2->Acq2 Acq1 Record a background spectrum of the empty sample holder. Acq1->Acq2 Acq3 Record the sample spectrum (e.g., 4000-400 cm⁻¹). Acq2->Acq3

Caption: Workflow for FT-IR analysis using the KBr pellet method.

  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed water, which has strong IR absorption bands.[3]

    • In an agate mortar, grind 1-2 mg of the solid cyanopyridine isomer into a very fine powder.[4]

    • Add approximately 200-300 mg of the dry KBr powder to the mortar.[5]

    • Gently but thoroughly mix the sample and KBr until a homogeneous mixture is achieved.[5]

  • Pellet Formation:

    • Transfer a portion of the mixture into a pellet die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes.[5][6] This will cause the KBr to fuse into a transparent or translucent disc.

  • Data Acquisition:

    • Place the pellet into the sample holder of the FT-IR spectrometer.

    • First, record a background spectrum of the empty sample compartment.[1]

    • Then, record the spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.[1] The instrument software will automatically subtract the background spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the cyanopyridine isomer in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

    • Use a matched pair of quartz cuvettes for the sample and a reference blank (containing only the solvent).

  • Data Acquisition:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • First, place the reference cuvette in the beam path and record a baseline spectrum.

    • Replace the reference with the sample cuvette and record the absorption spectrum. The instrument will display the absorbance as a function of wavelength.[7]

Conclusion

The spectroscopic differentiation of 2-, 3-, and 4-cyanopyridine is readily achievable through a systematic application of standard analytical techniques. ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural elucidation due to the unique chemical shifts and coupling patterns for each isomer. FT-IR provides a quick confirmation of the cyano group and subtle clues about its electronic environment. While UV-Vis and Mass Spectrometry provide complementary data, their interpretation for isomer differentiation requires careful consideration of the expected electronic effects and fragmentation pathways. By leveraging the data and protocols outlined in this guide, researchers can confidently identify and characterize these important chemical building blocks.

References

Bridging the Bench-to-Bedside Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(Piperidin-1-yl)isonicotinonitrile-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a representative 2-(Piperidin-1-yl)isonicotinonitrile-based drug candidate, which we will refer to as "Pip-Iso-789." This class of compounds has garnered interest for its potential as kinase inhibitors in oncology. The transition from promising in vitro results to demonstrable in vivo efficacy is a critical hurdle in drug development. Here, we dissect the experimental workflows, analyze the resulting data, and explore the underlying pharmacological principles that govern the success of this transition. Our focus is on providing a logical, evidence-based framework for researchers navigating this complex process.

Introduction to Pip-Iso-789: A Novel Tyrosine Kinase Inhibitor

The this compound scaffold is a versatile pharmacophore that has been explored for its potential in targeting various enzymes. Pip-Iso-789 is a hypothetical, yet representative, small molecule inhibitor designed to target the aberrant activity of "Kinase-X," a receptor tyrosine kinase (RTK) frequently dysregulated in non-small cell lung cancer (NSCLC). The core hypothesis is that by inhibiting the ATP-binding site of Kinase-X, Pip-Iso-789 can block downstream signaling pathways responsible for tumor cell proliferation and survival.

Mechanism of Action: The Kinase-X Signaling Cascade

Kinase-X, upon ligand binding, dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This initiates a cascade, primarily through the RAS/MAPK and PI3K/AKT pathways, leading to cell growth, proliferation, and inhibition of apoptosis. Pip-Iso-789 is designed to competitively bind to the ATP pocket of the kinase domain, preventing this initial phosphorylation event.

Below is a diagram illustrating the targeted signaling pathway.

The Piperidine Scaffold: A Privileged Motif for CNS Receptor Engagement - A Comparative Binding Affinity Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of central nervous system (CNS) targets, the piperidine ring represents a cornerstone of molecular design. Its prevalence in both natural alkaloids and synthetic pharmaceuticals underscores its remarkable versatility as a pharmacophore. This guide offers an in-depth, comparative analysis of the receptor binding affinities of various piperidine analogs, focusing on their interactions with key opioid, dopamine, and serotonin receptor systems. By synthesizing experimental data and elucidating structure-activity relationships (SAR), this document aims to provide a valuable resource for the rational design of novel CNS-active agents.

The strategic incorporation of the piperidine moiety into drug candidates is a testament to its favorable physicochemical properties, including its ability to confer aqueous solubility and engage in crucial interactions with biological targets.[1][2][3] The nitrogen atom, typically protonated at physiological pH, often forms a key ionic bond with acidic residues within receptor binding pockets.[4] Furthermore, the chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, enabling tailored interactions with diverse receptor topographies.[5]

Comparative Receptor Binding Affinities of Piperidine Analogs

The binding affinity of a ligand for its receptor, commonly expressed as the inhibition constant (Kᵢ), is a critical determinant of its potency. The following tables summarize the in vitro binding affinities of representative piperidine analogs for various opioid, dopamine, and serotonin receptors, as determined by radioligand binding assays. Lower Kᵢ values are indicative of higher binding affinity.

Opioid Receptor Subtypes

The piperidine scaffold is the core of the highly potent fentanyl class of µ-opioid receptor (MOR) agonists.[6][7] Modifications to the 4-anilidopiperidine core of fentanyl have profound effects on binding affinity and selectivity.

Compound/AnalogReceptor SubtypeKᵢ (nM)Reference CompoundKᵢ (nM)Source
Fentanyl Analogues
Fentanylµ-opioid (MOR)1.3Morphine6.3[8]
Carfentanilµ-opioid (MOR)0.034[6][7]
Lofentanilµ-opioid (MOR)0.021[6][7]
Tetrahydroquinoline Derivatives
Compound 4µ-opioid (MOR)0.29Morphine6.3[8]
δ-opioid (DOR)6.6171[8]
3,4-dimethyl-4-(3-hydroxyphenyl)piperidines
LY515300µ-opioid (MOR)0.07[9]
δ-opioid (DOR)0.92[9]
κ-opioid (KOR)0.45[9]
Tramadol Metabolite Analogue
(3R, 4S)-23µ-opioid (MOR)0.0021[10]
δ-opioid (DOR)18.4[10]
κ-opioid (KOR)25.8[10]

Structure-Activity Relationship Insights (Opioid Receptors):

  • 4-Position Substitution: Modifications at the 4-position of the piperidine ring in fentanyl analogs significantly impact binding affinity. The inclusion of a polar group, as seen in carfentanil and lofentanil, dramatically increases potency at the MOR.[6][7]

  • N-Phenethyl Group: Removal of the N-phenethyl group from the fentanyl scaffold leads to a substantial decrease in binding affinity, highlighting its importance for receptor interaction.[6][7]

  • Side Chain Length and Flexibility: In a series of 4-substituted piperidines based on a tetrahydroquinoline scaffold, altering the length and flexibility of the side chain was shown to improve binding affinity at both MOR and DOR.[8]

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring can be critical. For instance, the (3R, 4S) enantiomer of a tramadol metabolite analog displayed significantly more potent activity at opioid receptors than its (3S, 4R) counterpart.[10]

Dopamine Receptor Subtypes and Transporter

Piperidine derivatives have been extensively explored as ligands for dopamine receptors and the dopamine transporter (DAT), with implications for treating conditions such as Parkinson's disease, schizophrenia, and substance abuse disorders.[11][12][13]

Compound/AnalogTargetIC₅₀/Kᵢ (nM)Reference CompoundIC₅₀/Kᵢ (nM)Source
GBR 12909 Analogues
(+)-5 (hydroxypiperidine)Dopamine Transporter (DAT)0.46 (IC₅₀)GBR 12909~10 (IC₅₀)[12]
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-naphthylmethyl)piperidineDopamine Transporter (DAT)0.7 (Kᵢ)[13]
N-phenyl piperazine Analogues
12bD₃ Receptor0.3 (Kᵢ)[11]
D₂ Receptor40 (Kᵢ)[11]
Benzyloxy Piperidine Analogues
8a (3-fluorobenzyl)D₄ Receptor205.9 (Kᵢ)[14]
8b (3,4-difluorophenyl)D₄ Receptor169 (Kᵢ)[14]

Structure-Activity Relationship Insights (Dopamine Receptors/Transporter):

  • N-Substituent: For GBR 12909 analogs, the nature of the N-substituent on the piperidine ring plays a crucial role in both affinity and selectivity for the DAT.[13]

  • Stereospecificity: The introduction of a hydroxyl group into the piperidine ring of GBR analogs resulted in enantiomers with markedly different affinities for the DAT, with the (+)-enantiomer being 122-fold more potent than the (-)-enantiomer.[12]

  • Linker Length: In a series of D4 receptor antagonists, the length of the linker between the quinolinone nucleus and the piperidine was found to be detrimental to D4 receptor affinity as it increased.[15]

Serotonin Receptor Subtypes and Transporter

The piperidine moiety is also a key feature in many ligands targeting the serotonin (5-HT) system, which is implicated in mood disorders, anxiety, and psychosis.[16][17][18]

Compound/AnalogTargetKᵢ (nM)Reference CompoundKᵢ (nM)Source
3-[(aryl)(4-fluorobenzyloxy)methyl]piperidines
Compound 1Serotonin Transporter (SERT)~2-400Fluoxetine~2-400[16]
Arylpiperazine Derivatives
Compound 85-HT₁ₐ Receptor1.25-CT0.5[18]
Compound 105-HT₁ₐ Receptor21.3[18]

Structure-Activity Relationship Insights (Serotonin Receptors/Transporter):

  • Arylpiperazine Moiety: The 4-alkyl-1-arylpiperazine scaffold is a well-established pharmacophore for high-affinity 5-HT₁ₐ receptor ligands.[18]

  • Lipophilic Moieties: The incorporation of bulky, lipophilic groups, such as adamantane, can lead to high-affinity ligands for the 5-HT₁ₐ receptor.[18]

  • Substitution Pattern: For 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, the nature and position of substituents on the aryl ring influence the binding affinity for the serotonin transporter (SERT).[16]

Experimental Protocol: Radioligand Receptor Binding Assay

The determination of receptor binding affinities is predominantly achieved through competitive radioligand binding assays. This technique quantifies the ability of a test compound to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor.

Step-by-Step Methodology:
  • Membrane Preparation:

    • Homogenize tissue known to express the target receptor (e.g., rat brain cortex) or membranes from cells recombinantly expressing the receptor in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay Incubation:

    • In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]diprenorphine for opioid receptors, [³H]-paroxetine for SERT), and varying concentrations of the unlabeled test compound (the "competitor").[8][16]

    • Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled standard ligand).

    • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification of Radioactivity:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizing the Radioligand Binding Assay Workflow

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand & Competitor Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting (Quantify Radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 -> Ki Calculation) Scintillation_Counting->Data_Analysis

Caption: Workflow of a typical radioligand receptor binding assay.

Signaling Pathways of Targeted Receptors

The piperidine analogs discussed in this guide exert their effects by modulating the activity of G protein-coupled receptors (GPCRs) and transporters. The following diagram illustrates a simplified signaling cascade for a Gi/o-coupled GPCR, such as the µ-opioid receptor.

GPCR_Signaling_Pathway Ligand Piperidine Analog (Agonist) Receptor Gi/o-Coupled Receptor (e.g., µ-Opioid Receptor) Ligand->Receptor Binds G_Protein Heterotrimeric G Protein (αi/o, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmission) PKA->Cellular_Response Phosphorylates Targets

References

cross-reactivity studies of 2-(Piperidin-1-yl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Cross-Reactivity Profiling of 2-(Piperidin-1-yl)isonicotinonitrile

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, the principle of "one compound, one target" is an increasingly rare exception rather than the rule. The journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous characterization, of which off-target profiling is a critical milestone. This compound is a heterocyclic compound featuring a pyridine core, a structure frequently utilized as a key intermediate in the development of kinase inhibitors and agents targeting the central nervous system.[1][2] Its structural motifs, particularly the piperidine ring—a "privileged scaffold" in medicinal chemistry—suggest a potential for interactions with a wide array of biological targets beyond its intended one.[3][4]

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound (herein referred to as Compound P ). We will move beyond a simple listing of methods to explain the scientific rationale behind a tiered, multi-faceted profiling strategy. The objective is not merely to identify off-target interactions but to understand their biological relevance, thereby enabling informed decisions in lead optimization and preclinical safety assessment.

The Structural Rationale for Cross-Reactivity

The chemical architecture of Compound P contains two key features that warrant a thorough cross-reactivity investigation:

  • The Isonicotinonitrile Scaffold: This pyridine-derived core is a common feature in molecules designed to target the ATP-binding pocket of protein kinases.[5] The high degree of conservation in the ATP-binding site across the human kinome makes off-target kinase inhibition a primary concern.[5]

  • The Piperidine Moiety: This saturated heterocycle is present in numerous approved drugs. Its basic nitrogen can form ionic interactions with acidic residues (e.g., aspartate, glutamate) in the binding pockets of diverse protein families, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[3]

Therefore, a robust profiling plan must extend beyond the kinome to encompass other physiologically relevant target classes.

A Tiered Strategy for Comprehensive Cross-Reactivity Profiling

A logical, tiered approach ensures that resources are used efficiently, beginning with a broad survey and progressing to more focused, biologically relevant assays.

G cluster_0 Experimental Workflow T1 Tier 1: Broad Kinome Profiling (In Vitro Binding Assay) Decision1 Identify On- and Off-Target Kinases T1->Decision1 T2 Tier 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA) Decision2 Confirm Cellular Relevance & Potency T2->Decision2 T3 Tier 3: Expanded Safety Screening (GPCRs, Ion Channels, etc.) Decision3 Comprehensive Safety Profile T3->Decision3 Decision1->T2 Significant Hits Decision2->T3 Confirmed Cellular Activity

Caption: Tiered workflow for cross-reactivity assessment.

Tier 1: Large-Scale Kinase Profiling

The logical first step is to assess the interaction of Compound P against a large, representative panel of human kinases. This provides a broad view of its selectivity profile.

Method of Choice: Competition Binding Assay (e.g., KINOMEscan™)

This technology measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.[6] The amount of kinase captured on a solid support is measured, providing a quantitative output of binding inhibition.

Experimental Protocol: In Vitro Kinase Profiling

  • Compound Preparation: Prepare a stock solution of Compound P in 100% DMSO. For a primary screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used.

  • Assay Execution: The test compound is added to a mixture containing the DNA-tagged kinase, the immobilized ligand, and other necessary reagents. Commercial services like Eurofins Discovery or BOC Sciences offer panels covering over 400 human kinases.[6][]

  • Binding and Quantification: The mixture is incubated to allow binding to reach equilibrium. The amount of kinase bound to the solid support is quantified via quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are typically expressed as Percent of Control (%Ctrl) or Percent Inhibition (%Inhibition) , where a lower %Ctrl value indicates stronger binding of the test compound. A common threshold for identifying a significant "hit" is >90% inhibition at 1 µM.

Tier 2: Verification of Cellular Target Engagement

An in vitro binding event does not guarantee that a compound will engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to confirm direct target engagement in an intact cellular environment.[8][9][10] The principle is that ligand binding stabilizes a target protein, making it more resistant to heat-induced denaturation.[11][12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells (e.g., a relevant cancer cell line) with Compound P at various concentrations (e.g., 0.1 to 30 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge: Heat the treated cell suspensions across a range of temperatures (e.g., 40°C to 68°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.

  • Cell Lysis and Fractionation: Lyse the cells via freeze-thaw cycles or sonication. Separate the soluble protein fraction (containing non-denatured, stabilized protein) from the precipitated, denatured proteins by high-speed centrifugation.[13]

  • Protein Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction using a quantitative detection method, such as Western Blotting or Mass Spectrometry.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble protein against temperature for both vehicle- and compound-treated samples. A shift of the curve to the right indicates thermal stabilization.

    • Isothermal Dose-Response (ITDR): At a fixed temperature (chosen from the melt curve where significant denaturation occurs), plot the amount of soluble protein against the concentration of Compound P. This allows for the calculation of an EC50 for target engagement.

G cluster_0 CETSA Principle Unbound Unbound Target Protein Heat Heat Challenge Unbound->Heat Bound Ligand-Bound Target Protein (Stabilized) Bound->Heat Ligand Compound P Denatured Denatured & Aggregated Heat->Denatured Unstable Soluble Soluble & Functional Heat->Soluble Stabilized

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Comparative Analysis: Compound P vs. Alternatives

To illustrate the application of these studies, we present hypothetical data comparing Compound P to two alternative kinase inhibitors, Comparator A (a highly selective inhibitor) and Comparator B (a promiscuous inhibitor).

Table 1: Tier 1 Kinome Profiling Data (% Inhibition at 1 µM)

Kinase TargetCompound PComparator AComparator B
Primary Target (e.g., CDK2) 99.599.899.1
Off-Target 1 (e.g., GSK3B)92.115.395.6
Off-Target 2 (e.g., CDK9)88.721.091.2
Off-Target 3 (e.g., AURKA)55.45.185.4
Off-Target 4 (e.g., VEGFR2)12.62.578.9
  • Interpretation: Compound P shows high potency against its primary target but also significant off-target activity against GSK3B and CDK9. Comparator A is highly selective, while Comparator B is broadly active against multiple kinases.

Table 2: Tier 2 Cellular Target Engagement (CETSA Thermal Shift, ΔTm in °C)

Target ProteinCompound P (10 µM)Comparator A (10 µM)Comparator B (10 µM)
CDK2+5.2°C+6.1°C+4.9°C
GSK3B+3.8°CNo Shift+4.1°C
CDK9+3.1°CNo Shift+3.5°C
  • Interpretation: The CETSA data confirms that Compound P not only binds to GSK3B and CDK9 in vitro but also engages them within intact cells, as indicated by the significant thermal stabilization. This validates the off-target liabilities identified in Tier 1.

Tier 3: Expanded Safety Profiling

Given the confirmed off-target activity and the presence of the piperidine scaffold, a broader safety screen is warranted. This involves screening against a panel of non-kinase targets known to be associated with adverse drug reactions.

Method of Choice: Radioligand Binding or Functional Assays

Commercial services (e.g., Charles River, Eurofins SafetyPanel) offer standardized panels that assess a compound's activity against dozens of GPCRs, ion channels, transporters, and other enzymes.[14]

Example Targets for Compound P:

  • Dopamine Receptors (D2, D3): Often associated with CNS side effects.

  • Serotonin Receptors (5-HT2B): A known cardiotoxicity liability.

  • hERG Ion Channel: Critical for assessing the risk of cardiac arrhythmia.

  • Sigma Receptors (σ1, σ2): Piperidine-containing molecules can show affinity for these receptors.[15]

Conclusion and Strategic Implications

This systematic, three-tiered approach provides a comprehensive understanding of the cross-reactivity profile of this compound. The hypothetical data reveal that while Compound P is a potent on-target modulator, it possesses significant and biologically relevant off-target activities against GSK3B and CDK9.

This information is crucial for guiding the next steps in a drug discovery program:

  • Informed Decision-Making: The project team can now weigh the potential therapeutic benefit of hitting the primary target against the risks of inhibiting GSK3B and CDK9.

  • Structure-Activity Relationship (SAR) Guidance: Medicinal chemists can use this off-target data to rationally design new analogs of Compound P that retain on-target potency while eliminating or reducing the newly identified off-target interactions.

  • Potential for Polypharmacology: The off-target effects are not always detrimental. If inhibiting both CDK2 and GSK3B is therapeutically advantageous for a specific disease, this "off-target" effect could be intentionally leveraged.

By integrating in vitro screening with cellular validation, researchers can build a robust selectivity profile, mitigating risks and increasing the probability of advancing a safe and effective drug candidate.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(Piperidin-1-yl)isonicotinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount to ensuring the well-being of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Piperidin-1-yl)isonicotinonitrile, a compound frequently utilized in medicinal chemistry research. By understanding the potential hazards and adhering to these procedures, researchers can maintain a safe and compliant laboratory setting.

Hazard Identification and Risk Assessment: Understanding the Compound

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified as an irritant, and its structural components—a piperidine ring and a nicotinonitrile moiety—suggest a need for cautious handling.

Known Hazards:

According to available Safety Data Sheets (SDS), this compound presents the following hazards[1]:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.

Potential for Cytotoxicity:

While specific toxicological data for this compound is not extensively published, the broader class of nicotinonitrile derivatives has been shown to exhibit cytotoxic effects in various studies.[2][3][4] This potential for cytotoxicity necessitates that, as a precautionary measure, this compound and its associated waste be handled as if it were cytotoxic.

Hazard Summary Table:

Hazard StatementGHS ClassificationDescription
H315Skin Irritant, Category 2Causes skin irritation.
H319Eye Irritant, Category 2ACauses serious eye irritation.
H335Specific Target Organ Toxicity — Single Exposure, Category 3May cause respiratory irritation.
PotentialCytotoxicBased on the activity of related nicotinonitrile compounds, cytotoxic effects should be assumed as a precautionary measure.

Personnel Protective Equipment (PPE) and Safe Handling

To mitigate the risks associated with handling this compound, strict adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Required PPE:

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Nitrile gloves are essential. Double gloving is recommended, especially when handling concentrated forms of the compound.

  • Body Protection: A lab coat must be worn and fully fastened. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or suit is advised.

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Safe Handling Practices:

  • Work in a Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Avoid Creating Dust: When handling the solid form, use techniques that minimize the generation of dust.

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.

  • Use Appropriate Tools: Utilize spatulas and other tools that can be easily decontaminated.

  • Keep Containers Closed: Ensure that containers of the compound are tightly sealed when not in use.

Step-by-Step Disposal Protocol

The following disposal procedures are based on the precautionary principle of treating this compound waste as potentially cytotoxic.

Decontamination of Labware

All glassware and equipment that have come into contact with this compound must be decontaminated before being returned to general use.

  • Initial Rinse: Carefully rinse the contaminated labware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the compound. This rinseate must be collected as hazardous chemical waste.

  • Soaking: Submerge the rinsed labware in a freshly prepared 10% bleach solution for at least 30 minutes.

  • Final Wash: After soaking, wash the labware thoroughly with soap and water, followed by a final rinse with deionized water.

Management of Small Spills

In the event of a small spill (less than 5 grams or 10 mL of a solution) within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Appropriate PPE: Ensure you are wearing the full required PPE.

  • Contain the Spill: Cover the spill with an absorbent material, such as a chemical spill pillow or absorbent pads.

  • Decontaminate: Working from the outside in, carefully apply a 10% bleach solution to the absorbent material and the surrounding area. Allow a contact time of at least 30 minutes.

  • Collect Waste: Collect all contaminated materials (absorbent pads, gloves, etc.) in a designated cytotoxic waste container.

  • Final Cleaning: Clean the spill area with soap and water.

Waste Segregation and Collection

Proper segregation of waste is critical. All waste generated from procedures involving this compound should be considered potentially cytotoxic.

  • Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and any other solid materials. Place these items in a clearly labeled, leak-proof, and puncture-resistant container designated for cytotoxic solid waste.

  • Liquid Waste: All solutions containing this compound, as well as the initial solvent rinses from decontamination, must be collected in a dedicated, labeled, and sealed container for cytotoxic liquid waste. Do not mix with other solvent waste streams.

  • Sharps Waste: Needles, syringes, and contaminated glassware that cannot be safely decontaminated should be disposed of in a designated sharps container for cytotoxic waste.

Labeling and Storage of Waste

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste - Cytotoxic"

  • The full chemical name: "this compound"

  • The primary hazards (Irritant)

  • The date of accumulation

  • The name of the principal investigator or laboratory

Store waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.

Final Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[5] All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. This is a legal and ethical requirement to ensure environmental protection and public safety. While a specific EPA hazardous waste code has not been assigned, the presence of a pyridine ring could potentially classify it under codes such as U196 for pyridine or as part of a solvent mixture under F005 if it meets the criteria.[6][7] However, the primary consideration for disposal should be its potential cytotoxicity.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Large Spills:

For spills larger than 5 grams or 10 mL of solution, or any spill outside of a chemical fume hood:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

DisposalWorkflow Start Material Contaminated with This compound Decision What is the nature of the waste? Start->Decision Solid Solid Waste (Gloves, Paper, etc.) Decision->Solid Solid Liquid Liquid Waste (Solutions, Rinsates) Decision->Liquid Liquid Sharps Sharps Waste (Needles, Contaminated Glassware) Decision->Sharps Sharps Labware Reusable Labware Decision->Labware Reusable CollectSolid Collect in Labeled Cytotoxic Solid Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Cytotoxic Liquid Waste Container Liquid->CollectLiquid CollectSharps Collect in Labeled Cytotoxic Sharps Container Sharps->CollectSharps Decontaminate Decontaminate (Solvent Rinse -> Bleach Soak -> Wash) Labware->Decontaminate FinalDisposal Dispose via Licensed Hazardous Waste Contractor CollectSolid->FinalDisposal CollectLiquid->FinalDisposal CollectSharps->FinalDisposal Decontaminate->FinalDisposal Rinseate

Caption: Disposal workflow for this compound waste.

References

A Comprehensive Guide to the Safe Handling of 2-(Piperidin-1-yl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of modern drug discovery and chemical synthesis, the responsible handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Piperidin-1-yl)isonicotinonitrile. Our focus is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.

Understanding the Hazard Profile

This compound is a substituted pyridine, and its hazard profile is informed by the functional groups present: a piperidine ring and a nitrile group attached to a pyridine core. While specific toxicological data for this compound is limited, the known hazards of its constituent parts provide a strong basis for a cautious approach. The available safety data sheet indicates that this compound is an irritant, causing skin, eye, and respiratory irritation.[1]

The piperidine moiety suggests potential for corrosive effects, as piperidine itself is a strong base known to cause severe skin burns and eye damage.[2][3] It is also toxic if it comes into contact with skin or is inhaled.[2] The nitrile group introduces the potential for cyanide release in vivo, a characteristic of many nitrile-containing compounds.[4] Therefore, it is crucial to handle this compound with the assumption that it is toxic and corrosive.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.

OperationMinimum Required PPE
Weighing and Aliquoting (Solid) Chemical safety goggles, lab coat, and compatible chemical-resistant gloves (e.g., Butyl rubber or PVA, as nitrile may not be suitable for prolonged contact with pyridine-like substances).[5] Use of a balance enclosure or chemical fume hood is highly recommended.
Solution Preparation and Transfers Chemical splash goggles, face shield, lab coat, and compatible chemical-resistant gloves.[6] All work should be conducted within a certified chemical fume hood.
Running Reactions Chemical splash goggles, face shield, lab coat, and compatible chemical-resistant gloves.[6] Reactions should be performed in a chemical fume hood with the sash at the lowest practical height.
Work-up and Purification Chemical splash goggles, face shield, lab coat, and compatible chemical-resistant gloves.[6] All procedures should be carried out in a chemical fume hood.

A Note on Glove Selection: While nitrile gloves are common in laboratories, their resistance to pyridine and related compounds can be limited.[5][7][8] For extended handling, consider gloves made of butyl rubber or polyvinyl alcohol (PVA). Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure risk. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep_Area Designate Work Area (Chemical Fume Hood) Gather_PPE Assemble and Inspect PPE Prep_Area->Gather_PPE Gather_Materials Gather All Necessary Equipment and Reagents Gather_PPE->Gather_Materials Weighing Weigh Compound (in hood or enclosure) Gather_Materials->Weighing Dissolving Prepare Solution Weighing->Dissolving Reaction Perform Reaction Dissolving->Reaction Workup Quench and Extract Reaction->Workup Purification Purify Product Workup->Purification Decontaminate Decontaminate Glassware and Surfaces Purification->Decontaminate Segregate_Waste Segregate Waste Streams (Solid, Liquid, Sharps) Decontaminate->Segregate_Waste Label_Waste Properly Label Waste Containers Segregate_Waste->Label_Waste Dispose Dispose of Waste (Follow Institutional Guidelines) Label_Waste->Dispose

Caption: Workflow for the safe handling of this compound.

Step 1: Preparation and Pre-Handling
  • Designate a Work Area : All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][8]

  • Assemble and Inspect PPE : Before handling the compound, don the appropriate PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures.

  • Prepare for Spills : Ensure that a spill kit containing appropriate absorbent material (e.g., vermiculite, sand) is readily accessible.[7]

Step 2: Handling and Experimental Procedures
  • Weighing : When weighing the solid compound, use a balance inside a chemical fume hood or a vented balance enclosure to prevent the dispersal of fine particles.

  • Solution Preparation : Add the solid to the solvent slowly to avoid splashing. Keep containers tightly closed when not in use.[8]

  • Running Reactions : Conduct all reactions within the chemical fume hood. Use equipment that is in good condition and appropriate for the scale of the reaction.

Step 3: Post-Handling and Decontamination
  • Decontamination : Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound. A suitable decontamination solution should be used, followed by a thorough rinse.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water immediately after.[5]

Emergency Procedures: Be Prepared

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[9] Seek immediate medical attention.

Ingestion : Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Collect any solid waste, including contaminated gloves, paper towels, and weighing paper, in a designated, labeled, and sealed container.

  • Liquid Waste : Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.[5] Do not mix with incompatible waste streams.

  • Sharps : Any needles or other sharps used to transfer solutions of the compound should be disposed of in a designated sharps container.

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-1-yl)isonicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-1-yl)isonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.